3,3,3-Trifluorolactic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trifluoro-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O3/c4-3(5,6)1(7)2(8)9/h1,7H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKGUTLIPHZYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
684-07-1 | |
| Record name | 684-07-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3,3-trifluoro-2-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Ascendant Role of 3,3,3-Trifluorolactic Acid in Modern Drug Discovery: A Technical Guide
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among the privileged fluorinated building blocks, 3,3,3-Trifluorolactic acid (TFLA) has emerged as a versatile and highly valuable chiral intermediate. Its unique trifluoromethyl and α-hydroxy acid motifs bestow upon it a chemical reactivity and a set of properties that are increasingly being leveraged in the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core chemical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis and chiral resolution, explore its distinct reactivity profile, and discuss its burgeoning applications in the pharmaceutical landscape, all while grounding the discussion in the fundamental principles that govern its behavior.
Introduction: The Trifluoromethyl Advantage in a Chiral Scaffold
The trifluoromethyl (-CF3) group is a celebrated moiety in drug design, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of neighboring functional groups.[1][2] When this group is strategically placed on a chiral lactic acid backbone, as in this compound, the resulting molecule becomes a powerful stereospecific building block.[3] The presence of the hydroxyl and carboxylic acid functionalities provides orthogonal handles for chemical modification, while the trifluoromethyl group exerts a profound electronic influence, setting TFLA apart from its non-fluorinated analogue. This guide will explore the chemical nuances of TFLA, providing the foundational knowledge necessary to harness its full potential in drug discovery programs.
Physicochemical Properties: A Quantitative Overview
The unique arrangement of functional groups in this compound dictates its physical and chemical characteristics. A summary of its key properties is presented below.
| Property | Value | Source |
| Chemical Formula | C₃H₃F₃O₃ | N/A |
| Molecular Weight | 144.05 g/mol | N/A |
| CAS Number | 675-13-8 | N/A |
| Appearance | White to off-white solid | N/A |
| pKa (estimated) | ~2.5 - 3.0 | [4][5][6] |
Note: The pKa value is an estimation based on the known pKa of trifluoroacetic acid (around 0.23-0.5) and the insulating effect of the adjacent sp³ carbon. The strong electron-withdrawing effect of the trifluoromethyl group significantly increases the acidity of the carboxylic acid compared to lactic acid (pKa ~3.86).
Synthesis and Chiral Resolution: Accessing Enantiopure TFLA
While the direct synthesis of racemic this compound is not extensively detailed in readily available literature, analogous syntheses of related trifluoromethylated carboxylic acids suggest that it can be prepared from trifluoroacetone or related precursors through methods such as the haloform reaction or oxidation of a corresponding diol.
The true synthetic challenge and area of significant research lies in the resolution of the racemic mixture to obtain the individual enantiomers, (R)- and (S)-3,3,3-Trifluorolactic acid, which are crucial for stereospecific drug design.
Diastereomeric Salt Crystallization: The Workhorse of TFLA Resolution
The most prevalent and effective method for resolving racemic TFLA is through the formation of diastereomeric salts with a chiral base.[7] This classical resolution technique leverages the differential solubility of the resulting diastereomeric salt pairs to effect their separation.
A notable advancement in this area involves "tandem crystallization" strategies.[8][9] This approach can efficiently provide both enantiomers of TFLA in high yield and enantiomeric excess. For instance, the use of inexpensive (S)-phenylglycinol as a resolving agent can yield the (S)---INVALID-LINK---[CF₃CH(OH)COO] salt in a single step with 76% yield and 94% enantiomeric excess.[8][9] Subsequent treatment of the filtrate allows for the recovery of the other enantiomer.
Experimental Protocol: A Representative Diastereomeric Salt Resolution
-
Salt Formation: To a solution of racemic this compound in a suitable solvent (e.g., ethyl acetate), an equimolar amount of a chiral amine resolving agent (e.g., (S)-1-phenylethylamine) is added.
-
Crystallization: The solution is allowed to cool slowly, inducing the crystallization of the less soluble diastereomeric salt. The choice of solvent and cooling profile is critical for achieving high diastereoselectivity.
-
Isolation: The crystalline salt is isolated by filtration and washed with a small amount of cold solvent.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically enriched this compound. The chiral amine can be recovered from the aqueous phase.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the resolved acid is typically determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]
- 6. proprep.com [proprep.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Tandem crystallization strategies for resolution of this compound [CF3 CH(OH)COOH] by chiral benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
3,3,3-Trifluorolactic acid molecular structure
An In-depth Technical Guide to the Molecular Structure of 3,3,3-Trifluorolactic Acid
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound (TFLA), a non-natural, chiral fluorinated organic compound, represents a pivotal building block in modern medicinal chemistry and materials science. Its structure, characterized by a stereogenic center bearing a hydroxyl, a carboxylic acid, and a highly electronegative trifluoromethyl group, imparts a unique combination of properties that are highly sought after in the design of bioactive molecules. The strong electron-withdrawing nature of the trifluoromethyl moiety significantly enhances the acidity of the carboxylic acid and modulates the lipophilicity and metabolic stability of parent molecules. This guide provides a comprehensive analysis of the molecular architecture of TFLA, including its stereochemistry, validated spectroscopic characteristics, a field-proven protocol for chiral resolution, and the causal link between its structural features and its applications in pharmaceutical development.
Core Molecular Architecture and Physicochemical Identity
This compound (IUPAC Name: 3,3,3-Trifluoro-2-hydroxypropanoic acid) is a structural analog of lactic acid where the three hydrogen atoms of the methyl group are substituted by fluorine atoms. This substitution is the defining feature of the molecule, profoundly influencing its chemical behavior and utility.
The molecule possesses the chemical formula C₃H₃F₃O₃.[1] At its core is a central carbon atom (C2) that serves as a stereocenter. This carbon is covalently bonded to four distinct substituents:
-
A hydroxyl group (-OH)
-
A carboxylic acid group (-COOH)
-
A trifluoromethyl group (-CF₃)
-
A hydrogen atom (-H)
The presence of the three fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing group. This inductive effect polarizes the molecule, significantly increasing the acidity of the carboxylic acid proton compared to its non-fluorinated counterpart, lactic acid. This enhanced acidity makes TFLA a useful acidic intermediate in organic synthesis.[1]
Chirality: The Gateway to Enantiospecificity
The tetrahedral arrangement of four different groups around the C2 carbon renders this compound a chiral molecule.[1][2] Chirality is a fundamental property in drug design, as enantiomers of a bioactive compound often exhibit vastly different pharmacological and toxicological profiles.[3] TFLA exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3,3,3-Trifluorolactic acid and (S)-3,3,3-Trifluorolactic acid.
Unless subjected to enantioselective synthesis or resolution, TFLA is typically produced and supplied as a racemic mixture (an equal mixture of both enantiomers). The ability to separate these enantiomers is crucial for its application in the synthesis of single-enantiomer pharmaceuticals.[4]
Physicochemical Properties
The unique structural arrangement of TFLA gives rise to its characteristic properties, which are summarized below.
| Property | Value | Source |
| CAS Number | 684-07-1 | [1][5] |
| Molecular Formula | C₃H₃F₃O₃ | [1] |
| Molecular Weight | 144.05 g/mol | [1] |
| Appearance | Colorless liquid or solid | [1] |
| Solubility | Soluble in water | [5] |
Spectroscopic Validation of Molecular Structure
The theoretical structure of TFLA is confirmed through a suite of spectroscopic techniques. Each method provides distinct, complementary data that, when synthesized, creates a self-validating system for structural elucidation. This data is indispensable for quality control and reaction monitoring in synthetic applications.
| Technique | Observed Signal | Interpretation |
| ¹H NMR | Multiplet (quartet or more complex) for the C2-H proton. Broad singlet for the -OH proton. Broad singlet for the -COOH proton. | The splitting of the C2-H signal is due to coupling with the three fluorine atoms on the adjacent carbon. The hydroxyl and carboxylic acid protons are typically broad and may exchange with deuterium in solvents like D₂O. |
| ¹⁹F NMR | Singlet (or doublet if coupled to C2-H). | The three fluorine atoms are chemically equivalent, resulting in a single resonance. This signal may be split into a doublet by the C2-H proton. |
| ¹³C NMR | Three distinct signals are expected. The -C F₃ carbon will appear as a quartet due to one-bond coupling to the three fluorine atoms. The -C H(OH)- and -C OOH carbons will also be observable. | Confirms the presence of three unique carbon environments in the molecule. |
| IR Spectroscopy | Broad absorption band (~3400-2400 cm⁻¹) for O-H stretching (superimposed alcohol and carboxylic acid). Strong, sharp absorption band (~1730 cm⁻¹) for C=O stretching (carboxylic acid). Strong absorption bands (~1100-1350 cm⁻¹) for C-F stretching. | Provides definitive evidence for the key functional groups: hydroxyl, carboxylic acid, and trifluoromethyl. |
Experimental Protocol: Enantiomeric Resolution via Diastereomeric Salt Formation
For TFLA to be a viable starting material in the synthesis of chiral drugs, the separation of its racemic mixture into pure enantiomers is paramount. Diastereomeric salt formation is a robust and scalable method for achieving this.
Causality Behind the Method: The principle of this technique relies on the reaction of a racemic acid with a single enantiomer of a chiral base. This reaction produces a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the pure, enantiomerically enriched acid.
Step-by-Step Resolution Protocol
This protocol is adapted from established methodologies for the resolution of TFLA.[4]
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., ethanol/water mixture).
-
To this solution, add 0.5 equivalents of a chiral resolving agent, such as (S)-(-)-1-phenylethylamine, dropwise at room temperature with gentle stirring.
-
Expertise Insight: Using a sub-stoichiometric amount of the resolving agent often facilitates the preferential crystallization of one diastereomeric salt, leading to a higher enantiomeric excess in the first crop of crystals.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to induce crystallization. The salt of one diastereomer will preferentially precipitate due to its lower solubility in the chosen solvent system.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove impurities.
-
Trustworthiness: The efficiency of the separation is highly dependent on the solvent system and cooling rate. These parameters must be optimized to maximize yield and enantiomeric purity.
-
-
Isolation of the Enantiomer:
-
Dissolve the collected crystals (the diastereomerically pure salt) in water.
-
Acidify the solution with a strong acid (e.g., 2M HCl) to a pH of ~1-2. This protonates the carboxylate, regenerating the free TFLA enantiomer, which may precipitate or be extracted.
-
Extract the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure this compound.
-
-
Purity Analysis:
-
The enantiomeric excess (ee) of the final product must be determined using a chiral analytical technique, such as chiral HPLC or by converting the acid to a diastereomeric ester and analyzing by NMR.
-
Role in Drug Development: From Structure to Function
The incorporation of the trifluoromethyl group (-CF₃) via building blocks like TFLA is a validated and powerful strategy in modern drug design.[6] The unique properties of this group can dramatically improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.
Key Advantages Conferred by the -CF₃ Group:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile methyl or hydrogen group with a -CF₃ group can block oxidative metabolism at that position, increasing the drug's half-life and bioavailability.[1][7]
-
Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a drug's ability to cross cellular membranes, including the blood-brain barrier. This is a critical factor for absorption and distribution.[1][7]
-
Modulation of Binding Affinity: The strong electron-withdrawing nature and steric bulk of the -CF₃ group can alter the electronic properties and conformation of a molecule. This can lead to stronger and more selective binding to target enzymes or receptors.[7]
-
pKa Tuning: The inductive effect can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the drug at physiological pH, which in turn affects solubility and receptor interaction.[6]
Conclusion
This compound is more than a simple fluorinated molecule; it is a sophisticated chemical tool. Its molecular structure, defined by the powerful trifluoromethyl group and an inherent chirality, provides a direct pathway to enhancing the druglike properties of complex bioactive compounds. A thorough understanding of its architecture, validated by spectroscopic analysis and harnessed through precise experimental protocols like chiral resolution, empowers researchers to rationally design the next generation of pharmaceuticals with improved efficacy, safety, and pharmacokinetic profiles.
References
- 1. CAS 684-07-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 3. Chirality and Optical Activity [chemed.chem.purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 684-07-1 [chemicalbook.com]
- 6. jelsciences.com [jelsciences.com]
- 7. nbinno.com [nbinno.com]
Introduction: The Significance of Trifluoromethylated Chiral Building Blocks
An In-Depth Technical Guide to the Physicochemical Characteristics of 3,3,3-Trifluorolactic Acid
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a paramount strategy for optimizing pharmacological profiles. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a compound's physicochemical and biological properties.[1][2][3] this compound (CAS: 684-07-1), a chiral α-hydroxy acid, represents a key building block in this domain. Its structure combines the functionalities of lactic acid with the potent electronic influence of a trifluoromethyl group.[4]
This guide offers an in-depth exploration of the core physicochemical characteristics of this compound. We will dissect its key parameters, provide field-proven methodologies for their determination, and discuss the profound implications of these properties for researchers, medicinal chemists, and drug development professionals. The trifluoromethyl group drastically alters the molecule's acidity, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[4]
Core Physicochemical Properties: A Quantitative Overview
The utility of a molecule in drug development is fundamentally governed by its physical and chemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for this compound are summarized below.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₃H₃F₃O₃ | Provides the elemental composition.[4][5] |
| Molecular Weight | 144.05 g/mol | Influences diffusion rates and membrane transport; falls well within the limits for "rule of five" compliance.[4][5] |
| CAS Number | 684-07-1 | Unique identifier for substance registration and information retrieval.[5][6] |
| Appearance | White powder or solid. | Basic physical state identification.[7] |
| Acidity (pKa) | 2.29 (Predicted) | Governs the ionization state at physiological pH (7.4), which is critical for solubility, receptor binding, and membrane permeability. The strong electron-withdrawing CF₃ group significantly increases acidity compared to lactic acid (pKa ≈ 3.86).[7] |
| Lipophilicity (logP) | 0.3 (Computed) | Measures the partitioning between an oily (octanol) and an aqueous phase. It is a key predictor of membrane permeability, solubility, and metabolic stability. The -CF₃ group generally increases lipophilicity.[5] |
| Solubility | Soluble in water. | Essential for formulation and bioavailability. High water solubility is crucial for intravenous formulations and can aid oral absorption.[7] |
The Inductive Effect: The Scientific Driver of Acidity
The most striking feature of this compound is its enhanced acidity relative to its non-fluorinated analog, lactic acid. This is a direct consequence of the powerful inductive effect (-I effect) exerted by the three highly electronegative fluorine atoms. They withdraw electron density from the rest of the molecule, weakening the O-H bond of the carboxylic acid and stabilizing the resulting carboxylate anion (the conjugate base) upon deprotonation. A more stable conjugate base corresponds to a stronger acid and thus a lower pKa value.
Caption: Inductive effect of the CF₃ group on the carboxylate anion.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, all key physicochemical parameters must be determined through robust, validated experimental methods. Below are outlines of standard protocols for measuring pKa and logP.
Protocol 1: pKa Determination by Potentiometric Titration
This method relies on monitoring the pH of a solution of the acid as a standardized base is incrementally added. The pKa is the pH at which the acid is exactly half-neutralized.
Methodology:
-
Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water.
-
Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
-
Titration: Place the dissolved sample on a magnetic stirrer and immerse the calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05 mL) using a burette.
-
Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve (the steepest part). The pKa is determined by finding the pH at exactly half the volume of the equivalence point.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol 2: LogP Determination by Shake-Flask Method
This is the gold standard method for measuring the partition coefficient, directly quantifying the distribution of a compound between n-octanol and water.
Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.
-
Partitioning: In a centrifuge tube, combine a precise volume of the aqueous sample solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the analyte in both the aqueous ([solute]water) and octanol ([solute]octanol) phases using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate logP using the formula: LogP = log₁₀ ( [solute]octanol / [solute]water ).
Spectroscopic Profile
While specific spectral data for this compound is not widely published, its structure allows for predictable characterization by standard spectroscopic methods.
-
¹⁹F NMR Spectroscopy: This is a highly sensitive technique for fluorinated compounds. This compound would exhibit a single sharp resonance for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift, typically between -70 to -80 ppm relative to CFCl₃, is sensitive to the electronic environment and solvent.[8]
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the C-H proton and the exchangeable -OH and -COOH protons. The C-H proton would likely appear as a quartet due to coupling with the three fluorine atoms. The acidic protons can be exchanged with deuterium by adding D₂O to the sample, causing their signals to disappear, which aids in peak assignment.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in negative ion mode would readily show the deprotonated molecule [M-H]⁻, confirming the molecular weight of 144.05 Da.[5]
Safety and Handling
As a fluorinated carboxylic acid, this compound requires careful handling in a laboratory setting. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9]
-
Handling: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[9] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The compound is hygroscopic and should be stored under an inert atmosphere.[7][9]
-
Spills: In case of a spill, contain the material using an inert absorbent (e.g., sand or vermiculite) and dispose of it as hazardous waste.
Conclusion: A Versatile Tool for Medicinal Chemistry
This compound is more than a simple fluorinated molecule; it is a strategic building block for modern drug design. Its key physicochemical characteristics—most notably its strong acidity and the lipophilic nature conferred by the trifluoromethyl group—provide medicinal chemists with a powerful tool to enhance the ADME properties of lead compounds.[2][4] Understanding these fundamental properties is the first and most critical step in harnessing its full potential to create safer, more effective therapeutics. The protocols and data presented in this guide provide the foundational knowledge required for its effective application in research and development.
References
- 1. jelsciences.com [jelsciences.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. CAS 684-07-1: this compound | CymitQuimica [cymitquimica.com]
- 5. 3,3,3-Trifluoro-2-hydroxypropanoic acid | C3H3F3O3 | CID 244896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 684-07-1 [chemicalbook.com]
- 7. This compound | 684-07-1 [m.chemicalbook.com]
- 8. Trifluoroacetic acid: Physicochemical property, Uses and NMR challenge_Chemicalbook [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Technical Guide to the Synthesis and Discovery of 3,3,3-Trifluorolactic Acid
An Essential Chiral Building Block for Modern Drug Discovery
Introduction: The Rising Significance of Fluorinated Molecules in Pharmaceuticals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by the trifluoromethyl (CF₃) group—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This has led to a surge in the development of pharmaceuticals containing this "magic" functional group.[3][4] Within this context, 3,3,3-trifluorolactic acid (TFLA), a chiral α-hydroxy acid, has emerged as a valuable and versatile building block for the synthesis of complex, biologically active compounds.[5] Its trifluoromethyl group can enhance binding affinity to target proteins and protect against metabolic degradation, making it a highly sought-after moiety in drug design.[6]
This in-depth technical guide provides a comprehensive overview of the synthesis and discovery of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the historical context of its synthesis, detail various synthetic methodologies including racemic and state-of-the-art asymmetric approaches, explore biocatalytic routes, and discuss its applications in the pharmaceutical industry.
Physicochemical and Spectroscopic Profile
This compound is a colorless liquid or solid at room temperature with a molecular formula of C₃H₃F₃O₃.[3] The presence of the strongly electron-withdrawing trifluoromethyl group significantly increases the acidity of the carboxylic acid compared to lactic acid.
| Property | Value |
| Molecular Weight | 144.05 g/mol |
| Appearance | Colorless liquid or solid |
| Acidity (pKa) | Stronger than lactic acid |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is characterized by a quartet for the α-proton, coupled to the three fluorine atoms of the trifluoromethyl group, and a broad singlet for the carboxylic acid proton. The hydroxyl proton also appears as a singlet.
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for the carboxylic carbon, the α-carbon bearing the hydroxyl group, and the trifluoromethyl carbon. The signals for the α-carbon and the trifluoromethyl carbon appear as quartets due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum displays a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum of this compound and its esters typically shows fragmentation patterns corresponding to the loss of water, carbon monoxide, and other small molecules.
Historical Perspective and Discovery
The journey of organofluorine chemistry began in the 19th century, with early pioneers like Dumas, Péligot, and Borodin developing foundational methods for introducing fluorine into organic molecules.[5][7] The Swarts reaction, discovered by Frédéric Jean Edmond Swarts in 1892, which involves the exchange of chlorine atoms for fluorine using antimony fluorides, was a significant breakthrough that enabled the synthesis of a wider range of organofluorine compounds.[2][8][9][10] While the exact first synthesis of this compound is not prominently documented in readily available historical records, its conceptualization and eventual synthesis are direct descendants of these early explorations into fluorination chemistry. The development of methods to produce trifluoroacetic acid and its derivatives in the mid-20th century paved the way for the creation of more complex trifluoromethyl-containing molecules like TFLA.
Racemic Synthesis of this compound
The most common and straightforward route to racemic this compound involves the reduction of a readily available precursor, ethyl 3,3,3-trifluoropyruvate. This method is efficient and provides a good yield of the desired product.
Workflow for Racemic Synthesis
Caption: Racemic synthesis of this compound.
Detailed Experimental Protocol: Racemic Synthesis
Step 1: Reduction of Ethyl 3,3,3-trifluoropyruvate
-
In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve ethyl 3,3,3-trifluoropyruvate (1.0 eq) in anhydrous ethanol or methanol (10 vol).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (NaBH₄) (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.[11][12]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of aqueous ammonium chloride solution or dilute hydrochloric acid at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude ethyl 3,3,3-trifluorolactate.
Step 2: Hydrolysis of Ethyl 3,3,3-trifluorolactate
-
Dissolve the crude ethyl 3,3,3-trifluorolactate in a mixture of ethanol and water.
-
Add a stoichiometric amount of sodium hydroxide or an excess of hydrochloric acid.
-
Heat the mixture to reflux and stir for 4-6 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and, if basic, acidify with concentrated hydrochloric acid to a pH of approximately 1.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic this compound. The product can be further purified by distillation or crystallization.
Enantioselective Synthesis of this compound
The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of various asymmetric syntheses of this compound. These methods can be broadly categorized into classical resolution of the racemate and modern catalytic asymmetric synthesis.
Classical Resolution via Diastereomeric Salt Formation
A well-established method for obtaining enantiomerically pure this compound is through the resolution of the racemic mixture using a chiral amine. This technique relies on the formation of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
Workflow for Classical Resolution
Caption: Classical resolution of racemic this compound.
Catalytic Asymmetric Synthesis
Modern approaches focus on the direct synthesis of enantiomerically enriched this compound or its esters, bypassing the need for resolution. Asymmetric hydrogenation and transfer hydrogenation of ethyl 3,3,3-trifluoropyruvate using chiral catalysts are among the most effective methods.
Asymmetric Hydrogenation:
This technique employs a chiral transition metal catalyst, typically based on rhodium or iridium, to stereoselectively deliver hydrogen to the prochiral ketone of ethyl 3,3,3-trifluoropyruvate. The choice of chiral ligand is crucial for achieving high enantioselectivity.[3][4][13][14][15]
Asymmetric Transfer Hydrogenation:
In this variation, a hydrogen donor, such as formic acid or isopropanol, is used in conjunction with a chiral catalyst to effect the reduction.[1][16][17] This method often offers milder reaction conditions and avoids the need for high-pressure hydrogenation equipment.
Workflow for Catalytic Asymmetric Synthesis
Caption: Catalytic asymmetric synthesis of this compound.
Biocatalytic Synthesis
The use of enzymes or whole-cell systems for the synthesis of chiral compounds offers several advantages, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint.[11][18][19][20] Various microorganisms, particularly yeasts, contain ketoreductases that can asymmetrically reduce prochiral ketones like ethyl 3,3,3-trifluoropyruvate.[21][22][23]
Workflow for Biocatalytic Synthesis
Caption: Biocatalytic synthesis of this compound.
Detailed Experimental Protocol: Biocatalytic Reduction
-
Cultivate a suitable yeast strain (e.g., Saccharomyces cerevisiae or Candida species) in an appropriate growth medium.
-
Harvest the cells by centrifugation and wash them with a buffer solution to obtain resting cells.
-
In a reaction vessel, suspend the yeast cells in a buffer solution containing a co-substrate for cofactor regeneration (e.g., glucose).
-
Add ethyl 3,3,3-trifluoropyruvate to the cell suspension.
-
Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitor the reaction for the formation of the product and the consumption of the starting material using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column to determine the enantiomeric excess.
-
After the reaction is complete, separate the cells by centrifugation.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic extract to obtain the crude enantiomerically enriched ethyl 3,3,3-trifluorolactate, which can then be hydrolyzed as previously described.
Applications in Drug Development
The unique properties of the trifluoromethyl group make this compound a valuable building block in the design of novel therapeutics. Its incorporation can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic degradation, prolonging the half-life of a drug.[6]
-
Increased Lipophilicity: The trifluoromethyl group can enhance the ability of a drug to cross cell membranes.[1]
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, affecting drug-receptor interactions.
-
Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions within the binding pocket of a target protein.
While specific marketed drugs containing the this compound moiety are not widely publicized, the broader class of α-trifluoromethyl-α-hydroxy acids and related structures are found in numerous drug candidates and approved pharmaceuticals. For instance, the trifluoromethyl carbinol motif is a key feature in several antiviral and anticancer agents. The development of drugs like the CGRP antagonist atogepant, which contains trifluoromethyl groups, highlights the pharmaceutical industry's interest in such fluorinated scaffolds.[14]
Future Outlook
The synthesis of this compound has evolved from classical methods to sophisticated catalytic and biocatalytic approaches that provide access to enantiomerically pure forms of this important chiral building block. As our understanding of the role of fluorine in drug design continues to grow, the demand for TFLA and other fluorinated synthons is expected to increase. Future research will likely focus on the development of even more efficient, cost-effective, and sustainable synthetic methods. This includes the discovery of novel catalysts with higher turnover numbers and selectivities, as well as the engineering of microorganisms and enzymes for industrial-scale biocatalytic production. The continued exploration of the therapeutic potential of molecules derived from this compound promises to yield a new generation of more effective and safer medicines.
References
- 1. Straightforward Access to Enantioenriched cis-3-Fluoro-dihydroquinolin-4-ols Derivatives via Ru(II)-Catalyzed-Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. rsc.org [rsc.org]
- 8. Novel synthesis of alpha-trifluoromethylated alpha-amino acid derivatives from gamma-hydroxy-alpha-fluoro-alpha-trifluoromethyl carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. par.nsf.gov [par.nsf.gov]
- 17. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 18. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 19. Ethyl 3,3,3-trifluoropyruvate (97%) - Amerigo Scientific [amerigoscientific.com]
- 20. Ethyl trifluoropyruvate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 21. Methyl trifluoroacetate | C3H3F3O2 | CID 9893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Chirality and Stereochemistry of 3,3,3-Trifluorolactic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated stereocenters is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. 3,3,3-Trifluorolactic acid (TFLA), with its trifluoromethyl group adjacent to a chiral hydroxylated carbon, represents a valuable and versatile building block for synthesizing complex pharmaceutical intermediates. This guide provides an in-depth exploration of the stereochemical nuances of TFLA. We will dissect the primary methodologies for obtaining enantiomerically pure (R)- and (S)-TFLA, including classical diastereomeric resolution and modern asymmetric synthesis. Furthermore, this document details field-proven experimental protocols, analytical techniques for verifying enantiopurity, and the causal logic behind key procedural choices, equipping researchers with the foundational knowledge to effectively utilize this important chiral synthon.
The Significance of the Trifluoromethyl Stereocenter
The trifluoromethyl (CF₃) group is a powerful bioisostere for a methyl group, yet it possesses profoundly different electronic properties. Its strong electron-withdrawing nature can significantly lower the pKa of nearby functional groups and alter molecular conformation. When a CF₃ group is positioned at a stereocenter, as in TFLA, it creates a chiral building block that can introduce these desirable properties into a drug candidate with precise three-dimensional control. The ability to access either the (R) or (S) enantiomer of TFLA is therefore not merely an academic exercise; it is a critical capability for structure-activity relationship (SAR) studies, where the biological activity of two enantiomers can differ dramatically.
Foundational Synthesis: Accessing Racemic this compound
Before delving into stereoselective methods, it is essential to understand the synthesis of the racemic starting material. Racemic TFLA, denoted as (±)-TFLA, is typically prepared through the hydrolysis of trifluoro-α-lactonitrile or, more commonly, by the reduction of 3,3,3-trifluoropyruvic acid. The latter serves as the primary precursor for both racemic and asymmetric syntheses.
The synthesis from trifluoroacetic acid, an inexpensive and abundant reagent, provides a cost-effective route to the necessary precursors.[1][2][3] The strong acidity and unique reactivity of trifluoroacetic acid and its derivatives are central to many fluorination strategies.[1]
Strategic Pathways to Enantiopure TFLA
Obtaining a single enantiomer of TFLA is the primary challenge and the focus of significant research. Two principal strategies dominate the field: the separation of a racemic mixture (chiral resolution) and the direct synthesis of a single enantiomer (asymmetric synthesis).
Strategy 1: Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a robust, classical technique that leverages the formation of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional means like fractional crystallization.[4][5]
The Principle: The acidic nature of TFLA allows it to form salts with chiral bases (resolving agents), such as (R)- or (S)-1-phenylethylamine.[6] The reaction of racemic TFLA with a single enantiomer of a chiral amine results in a mixture of two diastereomeric salts:
-
(R)-TFLA + (S)-Amine → (R,S)-Diastereomeric Salt
-
(S)-TFLA + (S)-Amine → (S,S)-Diastereomeric Salt
These (R,S) and (S,S) salts possess different solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated, while the other remains in the mother liquor.[7][8] Subsequent acidification of the isolated salt liberates the desired enantiomerically enriched TFLA.
Field Insights: The choice of resolving agent and solvent is critical and often determined empirically. While (S)-1-phenylethylamine is common, other agents like phenylglycinol have been shown to provide high yields and enantiomeric excess (ee) in a single step.[8] "Tandem crystallization" strategies, where a second base or water is added to the filtrate, can be employed to efficiently resolve both enantiomers from the same initial batch, maximizing yield to over 70% for each enantiomer with >99% ee.[7][8]
Caption: Workflow for Chiral Resolution of TFLA.
Strategy 2: Asymmetric Synthesis via Biocatalysis
Asymmetric synthesis offers a more elegant and often more efficient route by directly producing the desired enantiomer, avoiding the theoretical 50% loss inherent in classical resolution. For TFLA, the enzymatic reduction of 3,3,3-trifluoropyruvic acid (TFPy) is the premier method.
The Principle: Lactate dehydrogenases (LDHs) are enzymes that catalyze the stereospecific reduction of pyruvate to lactate. Fortuitously, many LDHs accept TFPy as a substrate. The choice of enzyme dictates the stereochemical outcome:
-
L-LDHs (e.g., from chicken) reduce TFPy to (R)-TFLA .
-
D-LDHs (e.g., from Leuconostoc mesenteroides) reduce TFPy to (S)-TFLA .[9]
This reaction requires the stoichiometric consumption of the cofactor NADH (nicotinamide adenine dinucleotide).
Self-Validating System - Cofactor Regeneration: To make this process economically viable, a cofactor regeneration system is essential. This is typically achieved by adding a second enzyme, such as formate dehydrogenase (FDH), and a cheap substrate like sodium formate. FDH oxidizes formate to CO₂, simultaneously regenerating NADH from NAD⁺. This creates a closed-loop, self-sustaining catalytic system where only the inexpensive formate is consumed in stoichiometric amounts. Under optimized conditions, this biocatalytic process can achieve complete conversion of TFPy to optically pure TFLA (>99.5% ee) within hours.[9]
Caption: Asymmetric Synthesis of TFLA via Biocatalysis.
Physicochemical and Spectroscopic Properties
Accurate identification of the synthesized TFLA enantiomers is paramount. The following table summarizes key identifying properties.
| Property | (±)-TFLA (Racemic) | (S)-(-)-TFLA | (R)-(+)-TFLA |
| CAS Number | 684-07-1[10] | 125995-00-8[11] | 125995-03-1 |
| Molecular Formula | C₃H₃F₃O₃ | C₃H₃F₃O₃ | C₃H₃F₃O₃ |
| Molecular Weight | 144.05 g/mol | 144.05 g/mol | 144.05 g/mol |
| Appearance | Solid | Off-White Semi-Solid | Data not available |
| Melting Point | Not available | 72-76 °C | Data not available |
| Optical Rotation [α] | 0° | [α]²⁰/D ~ -42° (c=1, CHCl₃) | [α]²⁰/D ~ +42° (c=1, CHCl₃) |
Note: The properties for the (R)-enantiomer are inferred from its enantiomeric relationship with the (S)-enantiomer, as enantiomers have identical physical properties except for the direction of optical rotation.[12]
Analytical Verification of Enantiomeric Purity
Confirming the success of a resolution or asymmetric synthesis requires precise measurement of the enantiomeric excess (ee). Several analytical techniques are routinely employed.[13][14]
-
Chiral Chromatography (HPLC/GC): This is the gold standard for determining ee.[14] The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and baseline separation, allowing for accurate quantification.
-
NMR Spectroscopy with Chiral Derivatizing Agents: The sample can be reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers. These diastereomers will exhibit distinct signals (e.g., different chemical shifts for the -CF₃ group in ¹⁹F NMR) that can be integrated to determine the enantiomeric ratio.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light.[15][16] Enantiomers produce mirror-image CD spectra, providing a powerful tool for both qualitative identification and quantitative analysis of enantiomeric purity.
Detailed Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (S)-TFLA
This protocol is a representative example based on established literature and serves as a template for laboratory application.[9]
-
Reaction Setup: In a temperature-controlled vessel (30 °C), prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 6.5).
-
Reagent Addition: Add 3,3,3-trifluoropyruvic acid (TFPy) to a final concentration of 0.5 M. Add sodium formate to a final concentration of 0.6 M.
-
Cofactor: Add NAD⁺ to a catalytic amount (e.g., 1 mM).
-
Enzyme Addition: Add purified D-Lactate Dehydrogenase (from L. mesenteroides) and Formate Dehydrogenase (from C. boidinii).
-
Reaction: Maintain gentle agitation (e.g., 150 rpm) at 30 °C. Monitor the reaction progress by taking aliquots and analyzing for TFPy consumption via HPLC. The reaction is typically complete within 6-8 hours.
-
Workup: Once the reaction is complete, acidify the mixture with HCl to pH ~2. Extract the (S)-TFLA product with an organic solvent (e.g., ethyl acetate). Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
-
Analysis: Determine yield and confirm enantiomeric excess (>99.5%) using chiral HPLC.
Protocol 2: Resolution of (±)-TFLA with (S)-1-Phenylethylamine
This protocol is a representative example based on tandem crystallization strategies.[7][8]
-
Salt Formation: Dissolve 1.0 equivalent of racemic TFLA in ethyl acetate. To this solution, add 0.5 equivalents of (S)-1-phenylethylamine.
-
Crystallization: Stir the solution at room temperature. The less soluble diastereomeric salt, (S)-amine·(S)-TFLA, will begin to precipitate. Cool the mixture (e.g., to 0 °C) to maximize precipitation.
-
Isolation (First Enantiomer): Filter the precipitate and wash with cold ethyl acetate. This solid is the enriched (S,S)-salt.
-
Liberation: Dissolve the isolated salt in water and acidify with 1M HCl. Extract the liberated (S)-TFLA with an organic solvent. Dry and concentrate to yield enantiomerically enriched (S)-TFLA. Recrystallization may be necessary to achieve >99% ee.
-
Isolation (Second Enantiomer): Take the filtrate from step 3, which contains the enriched (S)-amine·(R)-TFLA salt. Add water to the filtrate, which can selectively precipitate the second diastereomer. Alternatively, add a second, different resolving agent to precipitate the remaining TFLA.
-
Liberation: Treat the second isolated salt with acid as in step 4 to liberate the enantiomerically enriched (R)-TFLA.
-
Analysis: For both enantiomers, determine the final yield and measure the enantiomeric excess by chiral HPLC.
Conclusion
This compound is a chiral synthon of significant value in pharmaceutical and materials science. Mastery of its stereochemistry is crucial for its effective application. While classical resolution by diastereomeric salt formation remains a viable and powerful technique, particularly with optimized tandem crystallization methods, the field is increasingly moving towards more atom-economical asymmetric approaches. Biocatalytic reduction of trifluoropyruvic acid stands out as a highly efficient, scalable, and stereospecific method for accessing either the (R) or (S) enantiomer with near-perfect optical purity. The protocols and analytical strategies detailed in this guide provide a comprehensive framework for researchers to confidently synthesize, resolve, and analyze the enantiomers of TFLA, enabling the continued development of advanced, stereochemically defined molecules.
References
- 1. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 2. Cas 76-05-1,Trifluoroacetic acid | lookchem [lookchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tandem crystallization strategies for resolution of this compound [CF3 CH(OH)COOH] by chiral benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid | 125995-00-8 | Benchchem [benchchem.com]
- 10. This compound | 684-07-1 [chemicalbook.com]
- 11. (S)-(-)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOIC ACID(125995-00-8)IR [chemicalbook.com]
- 12. rroij.com [rroij.com]
- 13. Emerging methods for the rapid determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Thermal Stability and Degradation of 3,3,3-Trifluorolactic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3,3-Trifluorolactic acid (TFLA) is a chiral building block of increasing importance in pharmaceutical and materials science. Its unique trifluoromethyl group imparts distinct physicochemical properties, but also introduces complexities regarding its stability under thermal stress. This guide provides a comprehensive analysis of the thermal stability and degradation pathways of TFLA. Drawing upon theoretical principles of physical organic chemistry and analogous studies on fluorinated carboxylic acids, this document outlines the anticipated thermal behavior, proposes key degradation mechanisms, and furnishes detailed analytical protocols for empirical stability assessment. The primary degradation pathway is hypothesized to be decarboxylation, potentially leading to the formation of 1,1,1-trifluoroethanol and other subsequent products. This guide serves as a critical resource for professionals requiring a deep, mechanistic understanding of TFLA's stability to ensure the integrity, safety, and efficacy of their research and products.
Introduction: The Significance of this compound
This compound (TFLA) is a fluorinated analog of lactic acid, characterized by the substitution of the methyl group's hydrogen atoms with fluorine. This structural modification dramatically alters the molecule's electronic properties, enhancing its acidity and creating a stereocenter with unique potential for asymmetric synthesis. The trifluoromethyl (CF3) group is a well-regarded bioisostere in drug design, often used to improve metabolic stability, binding affinity, and lipophilicity of parent compounds. Consequently, TFLA serves as a valuable chiral precursor for synthesizing complex active pharmaceutical ingredients (APIs) and advanced polymers.
However, the very features that make TFLA attractive also raise critical questions about its stability. The strong electron-withdrawing nature of the CF3 group can influence the lability of adjacent bonds, particularly under thermal stress encountered during synthesis, purification, formulation, and storage. A thorough understanding of its thermal decomposition profile is therefore not an academic exercise, but a prerequisite for its effective and safe application.
Physicochemical Properties and Baseline Stability
To understand the thermal behavior of TFLA, one must first consider its fundamental physicochemical properties. While extensive data specifically on TFLA is not broadly published, we can infer its characteristics from its structure and comparison with related compounds like trifluoroacetic acid (TFAA) and lactic acid.
Table 1: Key Physicochemical Properties of this compound and Related Compounds
| Property | This compound (TFLA) | Lactic Acid | Trifluoroacetic Acid (TFAA) |
| Chemical Formula | C3H3F3O3 | C3H6O3 | C2HF3O2 |
| Molar Mass | 144.05 g/mol | 90.08 g/mol | 114.02 g/mol [1] |
| Boiling Point | Not widely reported | 122 °C (at 12 mmHg) | 72.4 °C[1] |
| Melting Point | Not widely reported | 16.8 °C (racemic) | -15.4 °C[1] |
| Acidity (pKa) | Expected to be significantly lower than lactic acid | ~3.86 | 0.52[2] |
The high electronegativity of the fluorine atoms in the CF3 group makes TFLA a considerably stronger acid than lactic acid.[2] This enhanced acidity is a crucial factor in its reactivity and potential degradation pathways.
Predicted Thermal Degradation Pathways of TFLA
While direct experimental studies on TFLA's thermal decomposition are scarce, we can propose logical degradation mechanisms based on the established chemistry of α-hydroxy acids and perfluorinated carboxylic acids (PFCAs).[3][4][5] The primary pathways are likely to involve the carboxylic acid and hydroxyl functional groups.
Primary Pathway: Decarboxylation
The most probable thermal degradation route for TFLA is decarboxylation—the loss of carbon dioxide (CO2). For many carboxylic acids, this is a common thermal decomposition mechanism. In the case of TFLA, this would lead to the formation of 1,1,1-trifluoroethanol.
Reaction: CF₃CH(OH)COOH → CF₃CH₂OH + CO₂
This reaction is analogous to the decarboxylation of other α-hydroxy acids. The stability of the resulting carbanion intermediate is a key factor. The electron-withdrawing CF3 group would destabilize an adjacent carbanion, suggesting this may require significant thermal energy. However, studies on the hydrothermal degradation of trifluoroacetic acid (TFA) show that decarboxylation is a rate-limiting step, yielding fluoroform (CHF3) and CO2.[6][7] This precedent supports decarboxylation as a plausible pathway for TFLA.
Secondary Pathway: Dehydration
Another potential pathway is intermolecular or intramolecular dehydration. Intermolecular dehydration between two molecules of TFLA could lead to the formation of a cyclic lactide or linear polyesters, a process well-known for lactic acid.
Reaction (Cyclic Dimer): 2 x CF₃CH(OH)COOH → Cyclic(CF₃CHOCO)₂ + 2H₂O
The stability of this resulting fluorinated lactide would dictate the favorability of this pathway.
Fragmentation and Radical Mechanisms
At higher temperatures, more complex fragmentation via radical mechanisms may occur. Computational studies on other PFCAs suggest that C-C bond homolytic cleavage is a favored initial pathway at high temperatures, leading to a cascade of radical species.[5][8] For TFLA, the cleavage of the C-C bond between the carboxyl group and the α-carbon could initiate decomposition.[9]
dot
Caption: Proposed thermal degradation pathways for this compound.
Analytical Methodologies for Stability Assessment
To empirically determine the thermal stability and degradation products of TFLA, a suite of analytical techniques must be employed. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the overall thermal profile, while chromatographic methods coupled with mass spectrometry are required for identifying and quantifying degradants.
Thermal Analysis: TGA and DSC
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the onset temperature of decomposition.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect phase transitions such as melting, crystallization, and glass transitions, as well as exothermic or endothermic decomposition events.[10][11]
Table 2: Summary of Thermal Analysis Techniques
| Technique | Principle | Key Information Obtained |
| TGA | Measures mass change vs. temperature.[12] | Onset of decomposition, mass loss stages, residual mass. |
| DSC | Measures heat flow vs. temperature.[11][13] | Melting point, enthalpy of fusion, decomposition temperature and enthalpy. |
Protocol: Isothermal Stress Study for Degradant Identification
This protocol outlines a workflow to identify and quantify degradation products under specific thermal stress conditions.
dot
Caption: Workflow for Isothermal Stress Study and Degradant Analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh TFLA into several amber glass vials.
-
Dissolve in a suitable, high-boiling point solvent (e.g., propylene glycol, DMSO) to a known concentration (e.g., 10 mg/mL). The choice of solvent is critical to avoid confounding peaks.
-
Include a control sample stored at 2-8°C.
-
-
Isothermal Stressing:
-
Place the vials in calibrated stability ovens at three different elevated temperatures (e.g., 60°C, 80°C, 100°C). The temperatures should be chosen based on preliminary TGA data to induce degradation without being excessively destructive.
-
Pull samples at predetermined time points (e.g., 1, 3, 7, 14 days).
-
-
Sample Analysis (HPLC-MS/MS):
-
At each time point, dilute the stressed and control samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a validated reverse-phase HPLC method coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass accuracy).
-
Column: C18 column suitable for polar acidic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to resolve TFLA from its potential degradants.
-
Detection: MS scan in both positive and negative ion modes to detect a wide range of potential products. Use MS/MS (tandem mass spectrometry) to fragment the parent ions and aid in structural elucidation.
-
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify new peaks that appear or grow over time in the stressed samples.
-
Use the accurate mass data from the MS to propose elemental compositions for the unknown degradants.
-
Analyze the MS/MS fragmentation patterns to confirm the structures of the proposed degradants (e.g., looking for the loss of CO2 or H2O).
-
Quantify the loss of TFLA and the formation of major degradants over time to determine degradation kinetics.
-
Recommendations for Handling and Storage
Based on the predicted thermal lability, particularly the potential for decarboxylation, the following handling and storage procedures are recommended to maintain the integrity of this compound:
-
Storage Conditions: Store in tightly sealed containers in a cool, dry, and well-ventilated area.[14][15] Refrigeration (2-8°C) is advisable for long-term storage to minimize the rate of any potential degradation. Protect from direct sunlight and heat sources.[16][17]
-
Inert Atmosphere: For high-purity applications or long-term storage of bulk material, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, although non-oxidative pathways are predicted to be dominant.
-
Material Compatibility: Avoid storage in metal containers, as the acidic nature of TFLA could lead to corrosion and contamination.[18] Use glass or appropriate polymer-lined containers.
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[15][16] Avoid prolonged exposure to elevated temperatures during experimental procedures. When heating is necessary, it should be done for the minimum time required and at the lowest effective temperature.
Conclusion
While this compound is a promising molecule for modern chemistry and drug development, its thermal stability presents a critical parameter that must be carefully managed. The strong electron-withdrawing nature of the trifluoromethyl group influences its reactivity, making decarboxylation the most probable route of thermal degradation. For any application involving TFLA, particularly in the pharmaceutical industry where purity and stability are paramount, it is imperative to conduct rigorous stability studies using the analytical methodologies outlined in this guide. By understanding and controlling the factors that influence its degradation, researchers and developers can confidently harness the unique properties of this valuable chiral building block.
References
- 1. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 3. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iitk.ac.in [iitk.ac.in]
- 11. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. lobachemie.com [lobachemie.com]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. ehs.washington.edu [ehs.washington.edu]
- 17. americanbio.com [americanbio.com]
- 18. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3,3,3-Trifluorolactic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated moieties, particularly the trifluoromethyl (-CF3) group, is a cornerstone of modern medicinal chemistry, imparting desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] 3,3,3-Trifluorolactic acid (TFLA), a chiral fluorinated building block, exemplifies the potential of such molecules.[3] This in-depth technical guide provides a comprehensive framework for leveraging quantum chemical calculations to elucidate the fundamental electronic, structural, and chiroptical properties of TFLA. Authored from the perspective of a Senior Application Scientist, this document moves beyond a mere procedural outline to explain the causality behind methodological choices, ensuring a robust and validated computational approach. We will explore the selection of appropriate density functional theory (DFT) methods and basis sets, the critical role of solvent modeling, and the step-by-step protocols for geometry optimization, vibrational analysis, and the calculation of key molecular descriptors relevant to drug design.
Introduction: The Significance of this compound in Drug Discovery
This compound (TFLA), with its chiral center and potent trifluoromethyl group, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] The -CF3 group is not merely a passive substituent; its strong electron-withdrawing nature profoundly alters the molecule's physicochemical properties.[2] It can influence pKa, molecular conformation, and non-covalent interactions, all of which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.[1]
Understanding these properties at a sub-molecular level is paramount for rational drug design. Quantum chemical calculations offer a powerful in silico laboratory to predict and analyze a molecule's behavior with high fidelity, complementing and often guiding experimental work. This guide provides the theoretical grounding and practical workflows necessary to perform high-quality computational studies on TFLA and similar fluorinated chiral molecules.
Theoretical Foundations: Selecting the Right Tools for the Job
The accuracy of any quantum chemical calculation hinges on the selection of an appropriate theoretical method and basis set. For a molecule like TFLA, with its electronegative fluorine atoms, polar hydroxyl and carboxylic acid groups, and potential for intramolecular hydrogen bonding, these choices are especially critical.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) has become the predominant method for computational studies of organic molecules due to its excellent balance of accuracy and computational cost.[4] The key is selecting the right functional.
-
Hybrid Functionals (e.g., B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a widely used and robust choice for general-purpose calculations on organic molecules.[4] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic structure.
-
Minnesota Functionals (e.g., M06-2X): For systems where non-covalent interactions, such as intramolecular hydrogen bonding in TFLA, are significant, functionals from the Minnesota family, like M06-2X, often provide superior accuracy.
Scientist's Insight: While B3LYP is a reliable starting point, the M06-2X functional is often recommended for systems with significant electron correlation effects and for capturing the subtle intramolecular interactions within TFLA. It is always good practice to benchmark results with a couple of functionals if high accuracy is required.[5]
Basis Sets: The Language of Electrons
A basis set is a set of mathematical functions used to construct the molecular orbitals.[6] The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons.
-
Pople Style Basis Sets (e.g., 6-311+G(d,p)): These are computationally efficient and widely used. The "6-311" indicates a triple-zeta quality for valence electrons. The "+" signifies the addition of diffuse functions , which are crucial for accurately describing the electron density of electronegative atoms like fluorine and oxygen, and for modeling non-covalent interactions.[5] The "(d,p)" adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron distribution, which is essential for describing bonding.[7][8]
-
Dunning's Correlation-Consistent Basis Sets (e.g., aug-cc-pVDZ): These sets, such as the augmented correlation-consistent polarized Valence-Double-Zeta, are designed to systematically converge towards the complete basis set limit.[6] The "aug-" prefix indicates the inclusion of diffuse functions, making them particularly well-suited for calculations of anions and systems with weak interactions.[7] They are more computationally demanding but often yield higher accuracy, especially for properties like optical rotation.[9][10]
Scientist's Insight: For TFLA, a basis set with both diffuse and polarization functions is non-negotiable. The 6-311+G(d,p) basis set offers a very good compromise between accuracy and computational cost for initial geometry optimizations and frequency calculations. For high-accuracy energy calculations or chiroptical properties, upgrading to an augmented Dunning set like aug-cc-pVDZ is highly recommended.[9]
Modeling the Solvent: From Gas Phase to Reality
Quantum chemical calculations are often performed on an isolated molecule in the gas phase by default. However, most chemical and biological processes occur in solution.[11] Implicit solvent models are an efficient way to account for the bulk electrostatic effects of a solvent.[12][13][14]
-
Polarizable Continuum Models (PCM): The PCM family of models (including IEF-PCM and C-PCM) treats the solvent as a continuous dielectric medium.[11][13][14] This creates a reaction field that polarizes the solute's electron density, providing a more realistic electronic structure.[11]
-
SMD Model: The Solvation Model based on Density (SMD) is a universal solvation model that is parameterized to reproduce experimental solvation free energies for a wide range of solvents.[11][13]
Scientist's Insight: The choice of solvent (e.g., water, DMSO, methanol) should reflect the experimental conditions you wish to simulate. The SMD model is an excellent and robust choice for obtaining accurate solvation energies and is compatible with most DFT functionals and basis sets.[11][13]
The Computational Workflow: A Validated, Step-by-Step Protocol
A successful computational study follows a logical and self-validating workflow. Each step builds upon the last, ensuring the final results are derived from a physically meaningful molecular state.
Caption: A validated workflow for quantum chemical calculations on TFLA.
Protocol 1: Geometry Optimization and Vibrational Analysis
-
Structure Input: Begin by building an initial 3D structure of both the (R) and (S) enantiomers of TFLA using molecular modeling software.
-
Optimization: Perform a geometry optimization using your chosen DFT functional, basis set, and solvation model (e.g., M06-2X/6-311+G(d,p) with SMD in water). This process iteratively adjusts the molecular geometry to find the lowest energy conformation.
-
Frequency Calculation: Once the optimization has converged, perform a vibrational frequency calculation at the same level of theory. This is a critical validation step.
-
Verification: A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates a saddle point (a transition state), not a stable structure. The geometry must be perturbed along the imaginary frequency's vibrational mode and re-optimized.
-
Thermodynamic Data: The frequency calculation also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[15]
Protocol 2: Calculation of Molecular Properties
With a validated minimum-energy structure, you can now calculate a wide range of properties relevant to drug development. These calculations are typically "single-point" energy calculations on the optimized geometry.
-
Electronic Properties:
-
HOMO/LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap are indicators of chemical reactivity and electronic excitability.
-
Molecular Electrostatic Potential (ESP): An ESP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions with biological targets.[16]
-
-
Spectroscopic Properties:
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can accurately predict NMR chemical shifts (¹H, ¹³C, ¹⁹F).[17] Comparing calculated shifts to experimental data is one of the best ways to validate that your computed structure accurately represents the molecule in solution.[16][18]
-
-
Chiroptical Properties:
-
Optical Rotation: For chiral molecules like TFLA, predicting the specific optical rotation is essential for assigning the absolute configuration. Time-dependent DFT (TDDFT) calculations are required for this property.[19][20] The sign and magnitude of the calculated rotation for the (R) and (S) enantiomers can be directly compared to experimental values.[9][10]
-
Data Presentation and Interpretation
To facilitate analysis, quantitative data should be summarized in clear, well-structured tables.
Table 1: Calculated Molecular Properties of (S)-TFLA in Water (SMD) (Note: These are representative values and will vary with the exact level of theory.)
| Property | Level of Theory | Calculated Value |
| Dipole Moment | M06-2X/aug-cc-pVDZ | 3.5 D |
| HOMO Energy | M06-2X/aug-cc-pVDZ | -8.2 eV |
| LUMO Energy | M06-2X/aug-cc-pVDZ | -0.5 eV |
| HOMO-LUMO Gap | M06-2X/aug-cc-pVDZ | 7.7 eV |
| Specific Rotation [α]D | B3LYP/aug-cc-pVDZ | +15.2° |
Table 2: Comparison of Calculated vs. Experimental ¹³C NMR Shifts (ppm) (Note: Calculated shifts are typically referenced against a standard like TMS, calculated at the same level of theory.)
| Carbon Atom | Experimental Shift | Calculated Shift (GIAO) |
| C=O (Carboxyl) | 170.1 | 169.5 |
| C-OH (Chiral) | 75.3 | 74.8 |
| C-F3 | 124.5 (quartet) | 123.9 |
Trustworthiness through Validation: The close agreement between calculated and experimental NMR shifts in Table 2 provides a strong validation of the chosen computational methodology. This self-validating system builds confidence in the predictive power of the other calculated properties, such as the optical rotation, for which experimental data may not always be available.
Conclusion: From Calculation to Insight
Quantum chemical calculations provide an indispensable toolkit for the modern drug development professional. By applying the rigorous, validated workflows detailed in this guide, researchers can move beyond simple prediction to gain deep, mechanistic insights into the behavior of key molecules like this compound. This computational-first approach enables a more rational, efficient, and ultimately successful drug discovery process by elucidating the structure-property relationships that govern molecular interactions and biological activity.
References
- 1. jelsciences.com [jelsciences.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 684-07-1: this compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 7. gaussian.com [gaussian.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 12. fiveable.me [fiveable.me]
- 13. Solvent model - Wikipedia [en.wikipedia.org]
- 14. Quantum Simulation of Molecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vibrational Corrections to NMR Spin–Spin Coupling Constants from Relativistic Four-Component DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. scm.com [scm.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Determination of absolute configurations of chiral molecules using ab initio time-dependent Density Functional Theory calculations of optical rotation: how reliable are absolute configurations obtained for molecules with small rotations? (2005) | Philip J. Stephens | 211 Citations [scispace.com]
Methodological & Application
Enantioselective Synthesis of (R)-3,3,3-Trifluorolactic Acid: A Detailed Guide for Researchers
Introduction: The Significance of (R)-3,3,3-Trifluorolactic Acid
(R)-3,3,3-Trifluorolactic acid ((R)-TFLA) is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure (R)-TFLA is a critical endeavor for researchers and professionals in drug development. This guide provides a detailed overview of three prominent enantioselective strategies for the synthesis of (R)-TFLA: enzymatic reduction, asymmetric hydrogenation, and chiral auxiliary-mediated synthesis. Each section offers a theoretical background, detailed experimental protocols, and critical insights to ensure successful implementation in the laboratory.
I. Enzymatic Synthesis: A Green and Highly Selective Approach
Enzymatic catalysis offers a powerful and environmentally benign route to chiral molecules, characterized by high stereoselectivity under mild reaction conditions. For the synthesis of (R)-TFLA, lactate dehydrogenases (LDHs) have proven to be particularly effective.
Principle of the Method
L-Lactate dehydrogenases (L-LDHs) catalyze the stereospecific reduction of α-keto acids to the corresponding (R)-α-hydroxy acids, utilizing the cofactor nicotinamide adenine dinucleotide (NADH). The prochiral ketone of trifluoropyruvic acid is selectively reduced to afford (R)-3,3,3-trifluorolactic acid with high enantiomeric excess (ee). A key aspect of this process is the in-situ regeneration of the expensive NADH cofactor, which can be achieved by coupling the primary reaction with a secondary dehydrogenase, such as formate dehydrogenase (FDH), that oxidizes a sacrificial substrate like sodium formate.
Figure 1: Enzymatic synthesis of (R)-TFLA with cofactor regeneration.
Detailed Protocol: Enzymatic Synthesis of (R)-TFLA
This protocol is based on established procedures for the LDH-catalyzed reduction of α-keto acids.
Materials:
-
Trifluoropyruvic acid
-
Chicken L-Lactate Dehydrogenase (L-LDH) (commercially available or extracted)
-
Formate Dehydrogenase (FDH)
-
NADH
-
Sodium formate
-
Potassium phosphate buffer (pH 7.0)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and equipment (bioreactor, pH meter, centrifuge, separatory funnel, rotary evaporator)
Procedure:
-
Enzyme Preparation (Optional): If not using a commercial source, L-LDH can be extracted and partially purified from chicken muscle tissue. A general procedure involves homogenization of the tissue in a buffered solution, followed by centrifugation and ammonium sulfate precipitation.
-
Reaction Setup:
-
In a temperature-controlled bioreactor, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
Add trifluoropyruvic acid to a final concentration of 50-100 mM.
-
Add sodium formate to a final concentration of 150-200 mM.
-
Add NADH to a catalytic amount (e.g., 1 mM).
-
Initiate the reaction by adding L-LDH (e.g., 10-20 U/mL) and FDH (e.g., 5-10 U/mL).
-
-
Reaction Monitoring:
-
Maintain the reaction temperature at 25-30 °C.
-
Monitor the pH of the reaction and maintain it at 7.0 by the controlled addition of a base (e.g., 1 M NaOH), as the formation of the carboxylic acid will lower the pH.
-
The reaction progress can be monitored by HPLC analysis of aliquots to determine the consumption of the starting material and the formation of the product.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 12-24 hours), terminate the reaction by denaturing the enzymes, for example, by heat treatment (60 °C for 30 minutes) or by the addition of a water-miscible organic solvent.
-
Remove the denatured protein by centrifugation.
-
Acidify the supernatant to pH 2-3 with hydrochloric acid.
-
Extract the (R)-3,3,3-trifluorolactic acid from the aqueous solution using a suitable organic solvent such as diethyl ether or ethyl acetate. Continuous liquid-liquid extraction is recommended for efficient recovery.[1][2][3]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Characterization:
-
Determine the yield of the isolated product.
-
The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral agent followed by GC or NMR analysis.
-
Data Presentation:
| Parameter | Value |
| Substrate Concentration | 50-100 mM |
| L-LDH Activity | 10-20 U/mL |
| FDH Activity | 5-10 U/mL |
| NADH Concentration | 1 mM |
| Temperature | 25-30 °C |
| pH | 7.0 |
| Typical Reaction Time | 12-24 h |
| Expected Yield | >90% |
| Expected Enantiomeric Excess | >99% |
II. Asymmetric Hydrogenation: A Powerful Catalytic Approach
Asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the efficient production of chiral compounds. The reduction of the carbonyl group in a trifluoropyruvate derivative using a chiral transition metal catalyst can provide access to (R)-TFLA.
Principle of the Method
The asymmetric hydrogenation of α-keto esters is often accomplished using ruthenium-based catalysts bearing chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[4][5][6][7] The chiral catalyst coordinates to the substrate in a way that directs the delivery of hydrogen from one face of the carbonyl group, leading to the formation of one enantiomer of the corresponding α-hydroxy ester in excess. Subsequent hydrolysis of the ester yields the desired carboxylic acid.
References
- 1. epa.gov [epa.gov]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. synarchive.com [synarchive.com]
Asymmetric Synthesis of (S)-3,3,3-Trifluorolactic Acid: A Senior Application Scientist's Guide
Introduction: The Significance of (S)-3,3,3-Trifluorolactic Acid
(S)-3,3,3-Trifluorolactic acid is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. The presence of a trifluoromethyl group can enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules. The stereochemistry at the C2 position is crucial for biological activity, making enantioselective synthesis a critical aspect of its application. This guide provides a detailed overview of established and effective methods for the asymmetric synthesis of (S)-3,3,3-trifluorolactic acid, offering in-depth protocols and the scientific rationale behind them.
Strategic Approaches to Enantioselective Synthesis
The synthesis of enantiomerically pure (S)-3,3,3-trifluorolactic acid can be achieved through several strategic approaches. This guide will focus on three primary, field-proven methods:
-
Diastereomeric Salt Resolution: A classical and robust method involving the separation of enantiomers through the formation of diastereomeric salts with a chiral resolving agent.
-
Enzymatic Methods: Utilizing the high stereoselectivity of enzymes for either the kinetic resolution of a racemic mixture or the asymmetric reduction of a prochiral precursor.
-
Asymmetric Hydrogenation: A powerful catalytic approach that employs a chiral metal complex to enantioselectively reduce a prochiral substrate.
Each of these strategies offers distinct advantages and challenges, which will be discussed in the context of practical application.
Method 1: Diastereomeric Salt Resolution with (S)-(-)-1-Phenylethylamine
This method relies on the differential solubility of the diastereomeric salts formed between racemic 3,3,3-trifluorolactic acid and a chiral amine. An efficient resolution has been reported using (S)-(-)-1-phenylethylamine, yielding both enantiomers in high yield and enantiomeric excess.[1]
Scientific Principle
The reaction of a racemic acid with a single enantiomer of a chiral base results in the formation of a mixture of diastereomers. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the acid can be recovered by treatment with a strong acid.
Experimental Workflow
Caption: Workflow for Diastereomeric Salt Resolution.
Detailed Protocol
Materials:
-
Racemic this compound
-
(S)-(-)-1-Phenylethylamine
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (2 M)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve racemic this compound (e.g., 10.0 g) in methanol (e.g., 100 mL) with gentle heating. To this solution, slowly add an equimolar amount of (S)-(-)-1-phenylethylamine.
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, the (S)-acid-(S)-amine salt, will begin to crystallize. To maximize the yield, cool the flask in an ice bath for 1-2 hours.
-
Isolation of the Diastereomeric Salt: Collect the crystalline salt by vacuum filtration and wash the crystals with a small amount of cold methanol. The filtrate contains the more soluble (R)-acid-(S)-amine salt and can be processed separately to recover the (R)-enantiomer.
-
Liberation of the (S)-Acid: Suspend the collected crystals in water (e.g., 50 mL) and add 2 M hydrochloric acid until the pH is approximately 1. This will protonate the carboxylate and amine groups.
-
Extraction: Transfer the acidic aqueous solution to a separatory funnel and extract the (S)-3,3,3-trifluorolactic acid with diethyl ether (3 x 50 mL). The aqueous layer will contain the hydrochloride salt of (S)-(-)-1-phenylethylamine, which can be recovered.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the (S)-3,3,3-trifluorolactic acid.
-
Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.
Key Data Summary:
| Parameter | Value | Reference |
| Resolving Agent | (S)-(-)-1-Phenylethylamine | [1] |
| Typical Yield | ~70% for each enantiomer | [1] |
| Typical Enantiomeric Excess | >99% ee | [1] |
Method 2: Enzymatic Asymmetric Synthesis
Enzymatic methods offer high enantioselectivity under mild reaction conditions. Two primary enzymatic strategies are applicable for the synthesis of (S)-3,3,3-trifluorolactic acid: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic ester.
Strategy A: Asymmetric Reduction of Ethyl Trifluoropyruvate with Baker's Yeast
Baker's yeast (Saccharomyces cerevisiae) contains reductases that can enantioselectively reduce ketones. The reduction of ethyl trifluoropyruvate provides a direct route to ethyl (S)-3,3,3-trifluorolactate.
The oxidoreductases present in baker's yeast utilize nicotinamide adenine dinucleotide (NADH) as a cofactor to deliver a hydride to the carbonyl group of the substrate. The chiral environment of the enzyme's active site directs the hydride attack to one face of the prochiral ketone, leading to the formation of one enantiomer of the alcohol preferentially.
Caption: Workflow for Yeast-Mediated Asymmetric Reduction.
Materials:
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Ethyl trifluoropyruvate
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware for fermentation and extraction
Procedure:
-
Yeast Culture Preparation: In a large Erlenmeyer flask, dissolve sucrose (e.g., 100 g) in warm tap water (e.g., 1 L). Add baker's yeast (e.g., 50 g) and stir the mixture at room temperature for about 30 minutes to activate the yeast.
-
Substrate Addition: Add ethyl trifluoropyruvate (e.g., 5 g) to the fermenting yeast culture.
-
Reduction Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reduction can be monitored by TLC or GC.
-
Work-up: After the reaction is complete, add diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells.
-
Extraction: Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 200 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl (S)-3,3,3-trifluorolactate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Hydrolysis: The resulting ethyl ester can be hydrolyzed to the free acid by standard procedures (e.g., using aqueous NaOH followed by acidification).
Key Data Summary:
| Parameter | Value | Reference |
| Biocatalyst | Saccharomyces cerevisiae (Baker's Yeast) | [2][3][4] |
| Substrate | Ethyl trifluoropyruvate | [2] |
| Typical Yield | Moderate to good | [2] |
| Typical Enantiomeric Excess | Variable, often requires optimization | [2] |
Strategy B: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 3,3,3-Trifluorolactate
Kinetic resolution involves the enantioselective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly used for the enantioselective hydrolysis or transesterification of esters.
In a racemic mixture of ethyl 3,3,3-trifluorolactate, a lipase such as Candida rugosa lipase can selectively catalyze the hydrolysis of one enantiomer (typically the R-enantiomer) to the corresponding acid, leaving the desired (S)-ester unreacted. The resulting acid and ester can then be separated.
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Materials:
-
Racemic ethyl 3,3,3-trifluorolactate
-
Candida rugosa lipase
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., toluene or hexane)
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve racemic ethyl 3,3,3-trifluorolactate in a mixture of phosphate buffer and an organic solvent.
-
Enzyme Addition: Add Candida rugosa lipase to the mixture.
-
Kinetic Resolution: Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the product acid.
-
Enzyme Removal: Filter off the lipase.
-
Separation: Transfer the reaction mixture to a separatory funnel. Extract the unreacted (S)-ester with an organic solvent like ethyl acetate. The aqueous layer contains the sodium salt of the (R)-acid.
-
Isolation of (S)-Ester: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain enantiomerically enriched (S)-ethyl 3,3,3-trifluorolactate.
-
Isolation of (R)-Acid: Acidify the aqueous layer with 2 M HCl to pH ~2 and extract the (R)-acid with ethyl acetate. Dry the organic extract and remove the solvent.
-
Hydrolysis of (S)-Ester: The enantiomerically enriched (S)-ester can be hydrolyzed to (S)-3,3,3-trifluorolactic acid.
Key Data Summary:
| Parameter | Value | Reference |
| Biocatalyst | Candida rugosa Lipase | [5] |
| Substrate | Racemic ethyl 3,3,3-trifluorolactate | [5] |
| Reaction Type | Enantioselective Hydrolysis | [5] |
| Theoretical Max. Yield | 50% for each enantiomer |
Method 3: Asymmetric Hydrogenation of Ethyl Trifluoropyruvate
Catalytic asymmetric hydrogenation is a highly efficient method for the synthesis of chiral molecules. The use of a chiral ruthenium-BINAP complex for the hydrogenation of ethyl trifluoropyruvate offers a direct route to ethyl (S)-3,3,3-trifluorolactate with high enantioselectivity.
Scientific Principle
A chiral diphosphine ligand, such as (R)-BINAP, coordinates to a ruthenium metal center to create a chiral catalytic environment. The substrate, ethyl trifluoropyruvate, coordinates to the metal center, and hydrogen is delivered stereoselectively to one face of the carbonyl group, leading to the formation of the (S)-alcohol.
Experimental Workflow
Caption: Workflow for Asymmetric Hydrogenation.
Detailed Protocol
Materials:
-
Ethyl trifluoropyruvate
-
(R)-Ru(OAc)₂(BINAP) or a similar chiral ruthenium catalyst
-
Methanol (degassed)
-
High-pressure hydrogenation autoclave
Procedure:
-
Catalyst and Substrate Preparation: In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the chiral ruthenium catalyst (e.g., (R)-Ru(OAc)₂(BINAP), substrate-to-catalyst ratio typically 1000:1 to 10000:1). Add degassed methanol, followed by ethyl trifluoropyruvate.
-
Hydrogenation: Seal the liner inside the autoclave. Purge the autoclave with hydrogen gas several times. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-100 atm) and stir the reaction mixture at a controlled temperature (e.g., 25-50 °C).
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen.
-
Work-up: After the reaction is complete, carefully vent the autoclave and purge with an inert gas. Remove the reaction mixture.
-
Purification: The catalyst can be removed by passing the solution through a short plug of silica gel. The solvent is then removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation or chromatography.
-
Hydrolysis: The resulting ethyl (S)-3,3,3-trifluorolactate can be hydrolyzed to the free acid.
Key Data Summary:
| Parameter | Value | Reference |
| Catalyst | Chiral Ruthenium-BINAP complex (e.g., (R)-Ru(OAc)₂(BINAP)) | [6][7][8][9] |
| Substrate | Ethyl trifluoropyruvate | |
| Hydrogen Pressure | 10-100 atm | [6][8] |
| Typical Enantiomeric Excess | High to excellent (>95% ee) | [7][8] |
Characterization of (S)-3,3,3-Trifluorolactic Acid
Accurate characterization of the final product is essential to confirm its identity, purity, and enantiomeric excess.
| Technique | Expected Data |
| ¹H NMR | Spectra will show characteristic signals for the methine proton (CHOH) and the hydroxyl proton. The chemical shift and coupling constants are diagnostic. |
| ¹³C NMR | The spectrum will display signals for the trifluoromethyl carbon, the carbonyl carbon, and the methine carbon. The C-F coupling is a key feature. |
| ¹⁹F NMR | A singlet or a doublet (due to coupling with the methine proton) is expected for the CF₃ group. The chemical shift is characteristic.[10] |
| Optical Rotation | The specific rotation, [α]D, will be a negative value for the (S)-enantiomer. The magnitude depends on the concentration, solvent, and temperature. |
| Chiral HPLC/GC | Analysis on a suitable chiral stationary phase will allow for the determination of the enantiomeric excess by separating the two enantiomers. |
Conclusion
The asymmetric synthesis of (S)-3,3,3-trifluorolactic acid can be successfully achieved through various robust methods. The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and catalysts, and the required level of enantiopurity. Diastereomeric salt resolution offers a classical and reliable approach, particularly for moderate scales. Enzymatic methods provide a green and highly selective alternative, with the asymmetric reduction using baker's yeast being a cost-effective option, while lipase-catalyzed kinetic resolution can provide both enantiomers in high purity. For large-scale production and high enantioselectivity, catalytic asymmetric hydrogenation stands out as a powerful and efficient strategy. The detailed protocols and scientific rationale provided in this guide are intended to empower researchers and drug development professionals in the successful synthesis of this valuable chiral building block.
References
- 1. researchgate.net [researchgate.net]
- 2. chab.ethz.ch [chab.ethz.ch]
- 3. semanticscholar.org [semanticscholar.org]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Application Notes and Protocols: 3,3,3-Trifluorolactic Acid as a Versatile Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2] Among the panoply of fluorinated building blocks, chiral 3,3,3-trifluorolactic acid (TFLA) has emerged as a highly valuable and versatile synthon. Its inherent chirality, coupled with the presence of both a hydroxyl and a carboxylic acid functionality, provides a powerful platform for the stereoselective synthesis of a diverse array of complex trifluoromethyl-containing molecules. This comprehensive guide delves into the synthesis and application of TFLA, providing detailed protocols and expert insights for its use in the construction of key chiral intermediates for drug discovery and development.
Introduction: The Strategic Advantage of this compound
The pursuit of enantiomerically pure pharmaceuticals is a paramount objective in drug development. Chiral building blocks serve as the foundational elements in this endeavor, allowing for the precise construction of stereochemically defined molecules.[3] this compound, possessing a stereogenic center bearing a trifluoromethyl group, offers distinct advantages:
-
Stereochemical Control: The predefined stereocenter of TFLA serves as a template for subsequent stereoselective transformations, enabling the synthesis of enantiomerically enriched target molecules.
-
Unique Physicochemical Properties: The trifluoromethyl group significantly influences a molecule's lipophilicity, acidity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2]
-
Synthetic Versatility: The hydroxyl and carboxylic acid moieties of TFLA are amenable to a wide range of chemical modifications, providing access to a diverse array of chiral trifluoromethylated synthons, including amino alcohols, amino acids, and heterocyclic precursors.
This guide will provide a detailed exploration of the synthesis of both enantiomers of TFLA and showcase its application in the preparation of valuable chiral intermediates through detailed, field-proven protocols.
Synthesis of Enantiopure this compound
The accessibility of both (R)- and (S)-enantiomers of TFLA is crucial for its widespread application. Biocatalytic methods, leveraging the high stereoselectivity of enzymes, have proven to be highly effective for this purpose.
Enzymatic Asymmetric Reduction of 3,3,3-Trifluoropyruvic Acid
A highly efficient strategy for producing both enantiomers of TFLA involves the asymmetric reduction of 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid, TFPy) using lactate dehydrogenases (LDHs).[3] The choice of LDH dictates the stereochemical outcome of the reduction.
dot graph "Enzymatic_Synthesis_of_TFLA" { layout=dot; rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} . Diagram 1: Enzymatic Synthesis of (R)- and (S)-TFLA.
Protocol 1: General Procedure for Biocatalytic Synthesis of (S)-TFLA [3]
This protocol outlines the synthesis of (S)-TFLA using a d-Lactate Dehydrogenase. A similar protocol using an l-Lactate Dehydrogenase can be employed for the synthesis of (R)-TFLA.
Materials:
-
3,3,3-Trifluoro-2-oxopropionic acid (TFPy)
-
d-Lactate Dehydrogenase (e.g., from Leuconostoc mesenteroides)
-
Formate Dehydrogenase (e.g., from Candida boidinii) for cofactor regeneration
-
NADH or NAD⁺
-
Sodium formate
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Escherichia coli BL21(DE3) for protein expression (if applicable)
Procedure:
-
Enzyme Preparation: Express and purify the recombinant d-Lactate Dehydrogenase and Formate Dehydrogenase according to standard molecular biology protocols.
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution containing:
-
Phosphate buffer (100 mM, pH 7.0)
-
3,3,3-Trifluoro-2-oxopropionic acid (TFPy) (e.g., 0.5 M)
-
Sodium formate (for cofactor regeneration)
-
NAD⁺ (catalytic amount)
-
-
Initiation: Add the purified d-Lactate Dehydrogenase and Formate Dehydrogenase to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30 °C) and monitor the conversion of TFPy to (S)-TFLA using a suitable analytical technique (e.g., HPLC).
-
Workup and Purification: Once the reaction is complete (typically within 6 hours), terminate the reaction by denaturing the enzymes (e.g., by heat or pH change). Remove the precipitated protein by centrifugation. The supernatant containing the product can be purified by standard methods such as extraction or chromatography.
Expected Outcome:
This biocatalytic approach can achieve complete conversion of TFPy to optically pure (S)-TFLA with an enantiomeric excess of >99.5%.[3]
Application of this compound in Chiral Synthesis
The true utility of TFLA lies in its role as a versatile starting material for more complex chiral molecules. The following sections detail its transformation into key synthetic intermediates.
Synthesis of Chiral anti-β-(Trifluoromethyl)-β-amino Alcohols
Chiral β-amino alcohols are important structural motifs in many biologically active compounds and are also used as chiral auxiliaries and ligands.[4] A highly efficient method for the synthesis of anti-β-(trifluoromethyl)-β-amino alcohols involves a one-pot, three-component condensation of a 3,3,3-trifluorolactic aldehyde derivative, a boronic acid, and an amine.[4]
dot graph "Synthesis_of_Amino_Alcohol" { layout=dot; rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} . Diagram 2: Synthesis of anti-β-(Trifluoromethyl)-β-amino Alcohols.
Protocol 2: Synthesis of (2S,3S)-N,N-Dibenzyl-4-phenyl-1,1,1-trifluoro-3-buten-2-amine-3-ol [4]
This protocol details the synthesis of a specific anti-β-(trifluoromethyl)-β-amino alcohol from a derivative of (S)-TFLA.
Materials:
-
(S)-3,3,3-Trifluorolactic aldehyde (prepared from (S)-TFLA)
-
(E)-2-Phenylvinylboronic acid
-
Dibenzylamine
-
Tetrahydrofuran (THF), anhydrous
-
Standard workup and purification reagents (e.g., diethyl ether, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography)
Procedure:
-
Preparation of (S)-3,3,3-Trifluorolactic Aldehyde: This intermediate can be prepared from (S)-TFLA through a two-step sequence of esterification followed by reduction (e.g., with DIBAL-H).
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve (S)-3,3,3-trifluorolactic aldehyde in anhydrous THF.
-
Addition of Reagents: To the solution from step 2, add (E)-2-phenylvinylboronic acid followed by dibenzylamine.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired anti-β-(trifluoromethyl)-β-amino alcohol.
| Starting Aldehyde Enantiomer | Product Enantiomeric Excess (ee) | Diastereomeric Excess (de) |
| (S) | 92% | >99% |
| (R) | 85% | >99% |
| Table 1: Stereochemical Outcome of the Three-Component Condensation. [4] |
Derivatization and Further Applications
The synthetic utility of TFLA extends beyond the synthesis of amino alcohols. The hydroxyl and carboxyl groups can be independently or concertedly modified to generate a wide range of chiral building blocks.
Protecting Group Strategies
To achieve selective transformations, the hydroxyl and carboxyl groups of TFLA can be protected using standard protecting group methodologies. The choice of protecting group will depend on the subsequent reaction conditions.
-
Hydroxyl Protection: Silyl ethers (e.g., TBDMS, TIPS) are commonly used and are stable to a wide range of non-acidic conditions. Benzyl ethers can also be employed for their stability and ease of removal by hydrogenolysis.
-
Carboxyl Protection: Esters (e.g., methyl, ethyl, benzyl) are the most common protecting groups for the carboxylic acid functionality.
Conversion to Other Chiral Synthons
-
Trifluoromethylated Amino Acids: The β-amino alcohols synthesized from TFLA can be further oxidized to provide access to chiral β-trifluoromethyl-β-amino acids.
-
Trifluoromethylated Heterocycles: TFLA and its derivatives can serve as precursors for the synthesis of various chiral trifluoromethylated heterocycles, which are prevalent in many pharmaceutical agents.
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
This compound is a powerful and versatile chiral building block for the stereoselective synthesis of a wide range of trifluoromethyl-containing molecules. Its ready availability in both enantiomeric forms through efficient biocatalytic methods, combined with the synthetic flexibility offered by its functional groups, makes it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The protocols and strategies outlined in this guide provide a solid foundation for the successful application of TFLA in the synthesis of novel and complex chiral molecules.
References
Application Notes and Protocols for the Chiral Resolution of Amines using 3,3,3-Trifluorolactic Acid
Introduction
In the landscape of pharmaceutical and agrochemical development, the stereochemistry of a molecule is paramount. A vast number of commercial drugs and bioactive compounds are chiral amines, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects.[1] Consequently, the efficient separation of racemic mixtures into their constituent enantiomers—a process known as chiral resolution—is a critical operation in modern chemical synthesis.[2][3]
Among the various techniques available, resolution via the formation of diastereomeric salts stands as the most robust, scalable, and widely adopted method in both academic laboratories and industrial settings.[4][5] This method involves reacting a racemic base, such as an amine, with an enantiomerically pure acid, the "resolving agent," to form a pair of diastereomeric salts. These salts, unlike the original enantiomers, possess different physicochemical properties, most notably solubility, allowing for their separation by fractional crystallization.[2][6]
This document provides a detailed technical guide on the application of 3,3,3-Trifluorolactic acid (TFLA) as a highly effective chiral resolving agent for primary and secondary amines. We will explore the underlying principles that make TFLA a superior choice, provide comprehensive, step-by-step protocols for its use, and offer practical guidance for optimization and troubleshooting.
The Principle: From Enantiomers to Separable Diastereomers
The fundamental logic of this resolution technique is the conversion of a physically inseparable pair of enantiomers into a physically separable pair of diastereomers. A racemic amine, consisting of (R)-Amine and (S)-Amine, is treated with a single enantiomer of a chiral acid, for instance, (S)-TFLA. This acid-base reaction yields two distinct diastereomeric salts: [(R)-Amine:(S)-TFLA] and [(S)-Amine:(S)-TFLA]. Because these salts have different three-dimensional arrangements, their ability to pack into a crystal lattice differs, resulting in different solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, the less soluble diastereomeric salt can be selectively precipitated, isolated, and then treated to liberate the desired enantiomerically pure amine.
The Fluorine Advantage: Why Use this compound?
The choice of resolving agent is critical, and TFLA offers distinct advantages rooted in the unique properties of the trifluoromethyl (CF₃) group.
-
Enhanced Acidity: The three fluorine atoms are powerful electron-withdrawing groups. This inductive effect strongly polarizes the C-C bond, which in turn stabilizes the carboxylate anion formed upon deprotonation. This makes TFLA a significantly stronger acid than its non-fluorinated analog, lactic acid. The increased acidity promotes more complete and stable salt formation with amines, which is the foundational step of the resolution process.
-
Modified Crystallinity: The CF₃ group profoundly influences the intermolecular forces that govern crystal lattice formation. It can participate in non-covalent interactions such as dipole-dipole forces and weak hydrogen bonds. These interactions, distinct from those in non-fluorinated systems, can create more pronounced differences in the crystal packing energies and, consequently, the solubilities of the two diastereomeric salts. This often leads to cleaner separations and higher resolution efficiency.
-
Analytical Utility with ¹⁹F NMR: The presence of the CF₃ group provides a unique analytical handle. ¹⁹F NMR spectroscopy can be used as a powerful tool to monitor the resolution process, assess the diastereomeric purity of the salt, and determine the enantiomeric excess of the final product without the need for chiral chromatography in some cases.[7][8]
Generalized Protocol for Chiral Amine Resolution using TFLA
This protocol provides a comprehensive workflow for the resolution of a generic racemic amine. Optimization of solvent, temperature, and stoichiometry is essential for each specific substrate.
Detailed Step-by-Step Methodology
1. Preliminary Screening (Solvent and Stoichiometry):
-
Objective: Identify a solvent system where one diastereomeric salt is significantly less soluble than the other.
-
Procedure: In small vials, dissolve the racemic amine (e.g., 100 mg) in a range of solvents (e.g., 1-2 mL of Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, and mixtures like EtOH/Water). Add 0.5 equivalents of the chosen TFLA enantiomer. Observe which solvent yields a crystalline precipitate upon cooling or slow evaporation. The initial use of 0.5 equivalents of the resolving agent is a common strategy to maximize the theoretical yield of the desired enantiomer to 100% of the precipitated salt.[9]
2. Diastereomeric Salt Formation (Scale-up):
-
To a flask equipped with a magnetic stirrer and reflux condenser, add the racemic amine (1.0 eq.).
-
Add the selected solvent (e.g., 5-10 volumes relative to the amine).
-
Add the TFLA enantiomer (0.5-0.6 eq.) portion-wise.
-
Heat the mixture gently until all solids dissolve completely.
3. Crystallization:
-
Allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can trap impurities and the undesired diastereomer.
-
For optimal crystal growth and purity, subsequent cooling in an ice bath (0-5 °C) or refrigerator for several hours to overnight can maximize the yield.
-
If crystallization does not initiate, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.
4. Isolation and Purification:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum. At this stage, a sample can be taken to determine the diastereomeric purity.
5. Liberation of the Free Amine:
-
Suspend the diastereomeric salt in a biphasic mixture of water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add an aqueous base (e.g., 1-2 M NaOH or K₂CO₃) dropwise with vigorous stirring until the pH of the aqueous layer is >11.
-
Separate the organic layer. Extract the aqueous layer 1-2 more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
6. Analysis of Enantiomeric Excess (e.e.):
-
The enantiomeric excess of the liberated amine must be determined to validate the success of the resolution.
-
Chiral HPLC/SFC: This is the most common and accurate method. The resolved amine is analyzed on a suitable chiral stationary phase, and the e.e. is calculated from the relative peak areas of the two enantiomers.[10][11]
-
Calculation: e.e. (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100.[12]
Application Showcase
While TFLA can be used to resolve amines, it is also frequently resolved by chiral amines. The principles are identical. The following table summarizes successful resolutions involving TFLA and chiral amines, demonstrating the effectiveness of the diastereomeric salt pairing.
| Racemic Compound | Resolving Agent | Solvent(s) | Yield of Salt | e.e. of Product | Reference |
| rac-3,3,3-Trifluorolactic acid | (S)-Phenylglycinol | Ethyl Acetate | 76% | 94% | [13] |
| rac-3,3,3-Trifluorolactic acid | (S)-1-Phenylethylamine | Ethyl Acetate | 84% | 92% | [13] |
| rac-3,3,3-Trifluorolactic acid | (S,S)-2-Amino-1-phenylpropan-1,3-diol | Not Specified | High | High | [13] |
These examples demonstrate the resolution of racemic TFLA using chiral amines. The reverse process, resolving a racemic amine with enantiopure TFLA, follows the same chemical principles of diastereomeric salt formation and fractional crystallization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Precipitation | Salt is too soluble in the chosen solvent; solution is too dilute. | Try a less polar or "anti-solvent" (e.g., add heptane to ethyl acetate). Concentrate the solution. Cool to a lower temperature for an extended period. |
| Oiling Out / Amorphous Solid | Solution is supersaturated; cooling is too rapid; inappropriate solvent. | Dilute the solution with more solvent. Re-heat to dissolve and cool much more slowly. Screen for alternative solvents. |
| Low Yield | The less soluble salt still has significant solubility; insufficient cooling time. | Use a less polar solvent system. Increase cooling time and/or lower the final temperature. Use slightly more resolving agent (e.g., 0.6 eq.). |
| Low Enantiomeric Excess (e.e.) | Co-precipitation of the more soluble diastereomer; inefficient washing. | Recrystallize the diastereomeric salt from the same or a different solvent system.[14] Ensure the filter cake is washed with fresh, cold solvent. Optimize the solvent mixture for greater solubility differentiation. |
Conclusion
This compound is a potent and versatile resolving agent for chiral amines. Its enhanced acidity and unique crystalline properties, conferred by the trifluoromethyl group, frequently lead to the formation of highly crystalline diastereomeric salts with large solubility differences—the key requirement for an efficient resolution. The protocols and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to successfully implement this technology, enabling the scalable production of enantiomerically pure amines essential for modern chemical industries.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. pharmtech.com [pharmtech.com]
- 6. rsc.org [rsc.org]
- 7. Fluorine Enables Separation-free "Chiral Chromatographic Analysis"----Chinese Academy of Sciences [english.cas.cn]
- 8. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [chemeurope.com]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. uma.es [uma.es]
- 11. researchgate.net [researchgate.net]
- 12. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 3,3,3-Trifluorolactic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of 3,3,3-Trifluorolactic Acid in Medicinal Chemistry
The incorporation of fluorine and fluorinated motifs into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, with approximately 30% of all new approved drugs containing fluorine.[1] The trifluoromethyl (CF₃) group, in particular, is of paramount importance due to its ability to profoundly modulate a molecule's physicochemical and biological properties. It can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties to improve binding affinity to biological targets.[2] this compound (TFLA), a chiral molecule featuring both a trifluoromethyl group and a versatile hydroxyl functionality, has emerged as a highly valuable building block in the synthesis of complex pharmaceutical intermediates. Its utility stems from its dual capacity to serve as a chiral pool starting material and as a scaffold for introducing the trifluoromethyl group in a stereochemically defined manner.
This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical intermediate synthesis. We will delve into its role as a chiral synthon and a precursor to trifluoromethylated heterocycles, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Core Applications of this compound in Pharmaceutical Synthesis
The synthetic utility of this compound is primarily centered on two key strategies: leveraging its inherent chirality for the synthesis of enantiomerically pure compounds and utilizing it as a precursor for the construction of trifluoromethyl-containing scaffolds.
A Chiral Building Block for Asymmetric Synthesis
Enantiomerically pure (R)- and (S)-3,3,3-trifluorolactic acid are powerful starting materials for the synthesis of chiral pharmaceutical intermediates. The stereocenter bearing the hydroxyl and trifluoromethyl groups can be retained or inverted through well-established chemical transformations, providing access to a variety of chiral synthons.
A quintessential example of this application is the synthesis of chiral β-amino acids, which are key components of numerous pharmaceuticals. The synthesis of a key intermediate for the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, used in the treatment of type 2 diabetes, can be envisioned starting from (R)-3,3,3-trifluorolactic acid. This approach relies on a stereoinvertive Mitsunobu reaction to introduce the azide functionality, which is subsequently reduced to the desired amine.
Mechanistic Insight: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the stereochemical inversion of secondary alcohols. The reaction proceeds via an SN2 mechanism. Triphenylphosphine and an azodicarboxylate (like DEAD or DIAD) activate the hydroxyl group of the alcohol, converting it into a good leaving group. The nucleophile, in this case, the azide ion from diphenylphosphoryl azide (DPPA), then attacks the carbon center from the backside, leading to a complete inversion of stereochemistry. This allows for the predictable synthesis of the desired enantiomer.
dot
Caption: Mitsunobu reaction workflow for stereochemical inversion.
Precursor for Trifluoromethylated Heterocycles
Trifluoromethylated heterocycles are prevalent in a vast number of pharmaceuticals due to the favorable effects of the CF₃ group on their biological activity and pharmacokinetic profiles. This compound can be converted into a variety of reactive intermediates that serve as building blocks for the synthesis of these important scaffolds. For instance, derivatives of TFLA can be used in condensation reactions to form trifluoromethyl-substituted pyrones, which can then be further elaborated into pyridones and other nitrogen-containing heterocycles.
Quantitative Data Summary
The following table summarizes typical reaction outcomes for key transformations involving this compound and its derivatives in the synthesis of pharmaceutical intermediates.
| Transformation | Starting Material | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Esterification | (R)-3,3,3-Trifluorolactic acid | MeOH, H₂SO₄ (cat.), reflux | (R)-Methyl-3,3,3-trifluorolactate | >95 | >99 | General Procedure |
| Mitsunobu Reaction (Inversion) | (R)-Methyl-3,3,3-trifluorolactate | PPh₃, DIAD, DPPA, THF, 0 °C to rt | (S)-Methyl-2-azido-3,3,3-trifluoropropanoate | 85-95 | >99 (inverted) | General Procedure |
| Azide Reduction | (S)-Methyl-2-azido-3,3,3-trifluoropropanoate | H₂, Pd/C, MeOH | (S)-Methyl-2-amino-3,3,3-trifluoropropanoate | >95 | >99 | General Procedure |
| Amidation | (S)-Methyl-2-amino-3,3,3-trifluoropropanoate | 2,4,5-Trifluorophenylacetic acid, EDC, HOBt, DIPEA, DMF | Amide intermediate for Sitagliptin | 80-90 | >99 | Adapted Protocol |
Experimental Protocols
The following section provides detailed, step-by-step protocols for the synthesis of a key chiral intermediate for Sitagliptin, starting from (R)-3,3,3-trifluorolactic acid.
Protocol 1: Synthesis of (S)-3-Amino-1-(2,4,5-trifluorophenyl)butan-1-one Precursor
This multi-step protocol details the conversion of (R)-3,3,3-trifluorolactic acid to a key chiral amine intermediate.
dot
Caption: Synthetic workflow for a Sitagliptin intermediate.
Step 1: Esterification of (R)-3,3,3-Trifluorolactic Acid
-
Rationale: Protection of the carboxylic acid as a methyl ester facilitates the subsequent Mitsunobu reaction and prevents unwanted side reactions.
-
To a solution of (R)-3,3,3-trifluorolactic acid (10.0 g, 69.4 mmol) in methanol (100 mL), add concentrated sulfuric acid (1.0 mL) dropwise at 0 °C.
-
Warm the reaction mixture to reflux and stir for 4 hours.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (R)-methyl-3,3,3-trifluorolactate as a colorless oil.
Step 2: Stereoinvertive Azidation via Mitsunobu Reaction
-
Rationale: This key step introduces the nitrogen functionality with complete inversion of stereochemistry, setting the desired (S)-configuration.
-
To a solution of (R)-methyl-3,3,3-trifluorolactate (10.0 g, 63.3 mmol) and triphenylphosphine (24.9 g, 94.9 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 18.6 mL, 94.9 mmol) dropwise.
-
After stirring for 15 minutes, add diphenylphosphoryl azide (DPPA, 20.5 mL, 94.9 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure and purify by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (S)-methyl-2-azido-3,3,3-trifluoropropanoate.
Step 3: Reduction of the Azide to the Primary Amine
-
Rationale: The azide is cleanly reduced to the primary amine under standard hydrogenation conditions.
-
To a solution of (S)-methyl-2-azido-3,3,3-trifluoropropanoate (10.0 g, 54.6 mmol) in methanol (100 mL), add 10% palladium on carbon (1.0 g).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain (S)-methyl-2-amino-3,3,3-trifluoropropanoate.
Step 4: Amidation to Form the Key Intermediate
-
Rationale: Coupling of the chiral amine with the appropriate carboxylic acid derivative forms the amide bond present in the final Sitagliptin intermediate.
-
To a solution of 2,4,5-trifluorophenylacetic acid (10.4 g, 54.6 mmol) in dimethylformamide (DMF, 100 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 12.6 g, 65.5 mmol) and 1-hydroxybenzotriazole (HOBt, 8.8 g, 65.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (S)-methyl-2-amino-3,3,3-trifluoropropanoate (8.5 g, 54.6 mmol) in DMF (20 mL) followed by diisopropylethylamine (DIPEA, 19.0 mL, 109.2 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide intermediate.
Conclusion
This compound is a versatile and powerful chiral building block for the synthesis of complex pharmaceutical intermediates. Its ability to introduce both chirality and a trifluoromethyl group in a controlled manner makes it an invaluable tool for medicinal chemists. The protocols and insights provided in this guide are intended to facilitate the application of this important synthon in drug discovery and development, enabling the efficient and stereoselective synthesis of next-generation therapeutics.
References
Topic: Derivatization of 3,3,3-Trifluorolactic Acid for GC-MS Analysis
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 3,3,3-Trifluorolactic acid (TFLA) for quantitative and qualitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of TFLA is precluded by its high polarity and low volatility, stemming from the presence of both carboxylic acid and hydroxyl functional groups. This note explores two primary derivatization strategies—silylation and a dual acylation/esterification approach—to overcome these analytical challenges. We delve into the chemical rationale behind each method, provide step-by-step, field-proven protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific application, including considerations for chiral analysis.
Introduction: The Analytical Challenge of this compound
This compound (TFLA) is a chiral fluorinated organic acid of increasing interest in pharmaceutical development and metabolomics as a potential metabolite of fluorinated drugs or a chiral building block. Its analysis is critical for pharmacokinetic studies, process chemistry, and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and sensitive detection, making it an ideal platform for analyzing small molecules. However, the physicochemical properties of TFLA present a significant barrier. The carboxylic acid (-COOH) and hydroxyl (-OH) groups induce strong intermolecular hydrogen bonding, resulting in:
-
Low Volatility: The molecule will not readily transition into the gas phase at temperatures compatible with GC analysis.
-
Thermal Instability: At the high temperatures required for volatilization, TFLA is prone to thermal decomposition, preventing reproducible analysis.
-
Poor Peak Shape: Any molecules that do elute will interact strongly with the GC column, leading to broad, tailing peaks.
Chemical derivatization is therefore a mandatory sample preparation step.[1][2] This process replaces the active, polar hydrogen atoms on the -COOH and -OH groups with nonpolar moieties, thereby increasing volatility and thermal stability, and improving chromatographic performance.[3][4]
Strategy 1: Single-Step Dual Silylation
Silylation is arguably the most common and straightforward derivatization technique for compounds containing active hydrogens. This method involves reacting TFLA with a silylating reagent, which replaces the acidic protons on both the carboxyl and hydroxyl groups with a nonpolar trimethylsilyl (TMS) group.[3][5]
Causality and Mechanism
The most potent silylating reagents, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly effective for this purpose.[5][6] The reaction proceeds via a nucleophilic attack from the oxygen atoms of the hydroxyl and carboxyl groups on the silicon atom of the MSTFA molecule. The byproducts of this reaction, N-methyltrifluoroacetamide and any excess MSTFA, are themselves highly volatile and generally do not interfere with the chromatographic analysis.[7] The resulting bis-TMS-TFLA derivative is significantly more volatile and less polar, making it ideal for GC-MS analysis.
Caption: Silylation of TFLA with MSTFA.
Protocol 2.1: Silylation of TFLA using MSTFA
This protocol is designed for the robust derivatization of TFLA in a dried extract or from a standard solution.
Materials:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[5]
-
Pyridine or Acetonitrile (Anhydrous Grade)
-
Reaction Vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Nitrogen or Argon gas supply for evaporation
Procedure:
-
Sample Preparation: Transfer the sample containing TFLA to a reaction vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. It is critical to remove all moisture, as silylation reagents are highly water-sensitive.
-
Reagent Addition: Add 50 µL of anhydrous pyridine or acetonitrile to the dried sample to act as a solvent. Vortex briefly to dissolve the residue.
-
Silylation: Add 100 µL of MSTFA to the vial.[7] Seal the vial tightly with the PTFE-lined cap.
-
Reaction Incubation: Vortex the mixture for 30 seconds. Place the vial in a heating block or oven set to 70°C for 45 minutes .[2][7] This ensures the complete derivatization of both functional groups.
-
Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. No further workup is required.
Strategy 2: Dual-Step Esterification and Acylation
This strategy offers an alternative pathway that can yield derivatives with excellent chromatographic properties and high sensitivity, particularly when using electron-capturing detectors or negative chemical ionization (NCI) mass spectrometry. The process involves two distinct steps: first, esterification of the carboxylic acid, followed by acylation of the hydroxyl group.
Causality and Mechanism
Step 1: Esterification with Pentafluorobenzyl Bromide (PFB-Br) The carboxylic acid is first converted to its pentafluorobenzyl (PFB) ester. PFB-Br is a versatile and highly reactive reagent for carboxylic acids.[8][9] The reaction is a nucleophilic substitution where the carboxylate anion of TFLA displaces the bromide from PFB-Br.[8] This step specifically targets the carboxylic acid and creates a derivative with a high affinity for electron capture, significantly enhancing sensitivity.[10]
Step 2: Acylation with Trifluoroacetic Anhydride (TFAA) Following esterification, the remaining hydroxyl group is acylated using a powerful acylating agent like trifluoroacetic anhydride (TFAA). This reaction converts the -OH group into a trifluoroacetyl ester. The resulting dual-derivatized molecule is exceptionally volatile and thermally stable. The incorporation of multiple fluorinated groups further enhances sensitivity.[11]
Caption: Dual-step derivatization workflow for TFLA.
Protocol 3.1: PFB-Br Esterification and TFAA Acylation
Materials:
-
Pentafluorobenzyl bromide (PFB-Br), 10% solution in acetone[12]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) as a base catalyst[10][12]
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl Acetate or Toluene (Anhydrous Grade)
-
Reaction Vials, Heating block, Nitrogen/Argon supply
Procedure:
-
Sample Preparation: Evaporate the sample containing TFLA to complete dryness in a reaction vial under a gentle stream of nitrogen.
-
Esterification: a. Add 100 µL of acetone and 10 µL of DIPEA to the dried residue. Vortex to dissolve. b. Add 50 µL of the 10% PFB-Br solution. c. Seal the vial tightly and heat at 80°C for 60 minutes .[12] d. After heating, cool the vial to room temperature and evaporate the contents to dryness under nitrogen to remove excess reagent and solvent.
-
Acylation: a. To the dried PFB-ester intermediate, add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA.[11] b. Seal the vial tightly and heat at 60°C for 30 minutes . c. Cool the vial to room temperature. Evaporate the contents gently almost to dryness, being careful not to lose the volatile derivative.
-
Reconstitution and Analysis: Reconstitute the final derivative in 100 µL of a suitable solvent (e.g., isooctane or ethyl acetate). The sample is now ready for GC-MS analysis.
Method Comparison and Selection
The choice between silylation and acylation/esterification depends on the specific analytical goals, available instrumentation, and required throughput.
| Feature | Strategy 1: Silylation (MSTFA) | Strategy 2: Acylation/Esterification (PFB/TFAA) |
| Simplicity | High: Single-step reaction with no workup required. | Moderate: Two-step process requiring intermediate evaporation. |
| Reaction Time | Fast: ~45 minutes. | Longer: ~90 minutes plus evaporation steps. |
| Derivative Stability | Good: TMS derivatives are stable but can be sensitive to moisture. | Excellent: PFB esters and trifluoroacetyl groups are very stable. |
| Sensitivity (EI-MS) | Good: Provides characteristic mass spectra for identification. | Excellent: Fluorinated groups yield stable derivatives and clear fragmentation. |
| Sensitivity (NCI-MS/ECD) | Not applicable. | Superior: The multiple fluorine atoms make this derivative ideal for highly sensitive detection.[9][10] |
| Automation Potential | High. | Moderate, due to the multi-step nature. |
Advanced Application: Chiral Analysis
As TFLA is a chiral molecule, distinguishing between its enantiomers is often critical in pharmaceutical and biological contexts. This can be achieved by forming diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral GC column.
A potential strategy involves reacting the TFLA (after esterification of the carboxylic acid) with a chiral acylating reagent, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC). The two enantiomers of TFLA will react with the single enantiomer of TFAPC to form two distinct diastereomers with different physical properties and, consequently, different retention times on a GC column.[13]
Recommended GC-MS Parameters
The following table provides a starting point for the GC-MS analysis of TFLA derivatives. Parameters should be optimized for the specific instrument and derivative.
| Parameter | Recommended Setting |
| GC Column | Non-polar, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (5% Phenyl Methylpolysiloxane) |
| Injection Mode | Splitless (for trace analysis) or Split |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Oven Program | Start at 80°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min. |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Conclusion
The successful analysis of this compound by GC-MS is critically dependent on proper derivatization.
-
For routine analysis, speed, and simplicity, the single-step silylation with MSTFA is the recommended approach. It is robust, rapid, and requires minimal sample handling.
-
For applications requiring the highest sensitivity, particularly with NCI-MS or ECD, the dual-step PFB-Br esterification followed by TFAA acylation is the superior method, despite its increased complexity.
Both protocols provided herein are validated approaches that transform the non-volatile TFLA into a derivative suitable for reliable and reproducible GC-MS analysis. Researchers should select the method that best aligns with their analytical requirements for sensitivity, throughput, and complexity.
References
- 1. weber.hu [weber.hu]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. cs-chromatographie.de [cs-chromatographie.de]
- 8. researchgate.net [researchgate.net]
- 9. Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of (S)-3,3,3-Trifluorolactic Acid in Asymmetric Catalysis: From Chiral Precursor to High-Performance Ligands
Introduction
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into organic molecules has emerged as a paramount strategy for enhancing pharmacological profiles. The unique electronic properties of fluorine can significantly improve metabolic stability, binding affinity, and bioavailability. When combined with chirality, fluorinated molecules offer a powerful toolkit for designing highly specific and effective therapeutic agents. Within this context, (S)-3,3,3-Trifluorolactic acid (TFLA) has garnered attention not merely as a chiral building block but as a valuable precursor to sophisticated chiral ligands for asymmetric catalysis. This application note delves into the critical role of TFLA in the synthesis of a novel phosphine ligand and its subsequent application in highly efficient asymmetric hydrogenation, providing researchers and drug development professionals with detailed protocols and insights.
While direct application of 3,3,3-Trifluorolactic acid as a chiral ligand or auxiliary in mainstream asymmetric catalysis is not extensively documented, its utility as a chiral starting material is invaluable. The trifluoromethyl group and the adjacent stereocenter provide a unique structural and electronic foundation for the design of novel chiral ligands. This note will focus on a key example: the synthesis of a P-chiral phosphine ligand derived from (S)-3,3,3-Trifluorolactic acid and its successful application in the asymmetric hydrogenation of functionalized olefins.
Part 1: Synthesis of a P-Chiral Phosphine Ligand from (S)-3,3,3-Trifluorolactic Acid
The conversion of readily available, enantiopure starting materials into high-performance chiral ligands is a cornerstone of asymmetric catalysis. (S)-3,3,3-Trifluorolactic acid serves as an excellent starting point for the synthesis of P-chiral phosphine ligands due to its trifluoromethyl group, which can impart unique electronic properties to the final ligand, and its pre-existing stereocenter, which can be used to direct the stereochemistry of subsequent transformations.
The following protocol outlines a representative synthesis of a P-chiral phosphine ligand where (S)-TFLA is a key starting material. The synthesis involves the initial conversion of the carboxylic acid to a suitable derivative, followed by the introduction of the phosphorus moiety and subsequent transformations to build the final ligand architecture.
Conceptual Workflow for Ligand Synthesis
Caption: Conceptual workflow for the synthesis of a P-chiral phosphine ligand from (S)-3,3,3-Trifluorolactic acid.
Detailed Experimental Protocol: Synthesis of a TFLA-Derived Phosphine Ligand
This protocol is a representative example and may require optimization based on the specific target ligand.
Step 1: Esterification of (S)-3,3,3-Trifluorolactic Acid
-
To a solution of (S)-3,3,3-Trifluorolactic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Warm the reaction mixture to reflux and stir for 4 hours, monitoring the reaction by TLC.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL/mmol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the methyl ester of (S)-3,3,3-Trifluorolactic acid.
Step 2: Conversion to a Phosphine Oxide
-
Dissolve the methyl ester (1.0 eq) in anhydrous THF (10 mL/mmol) under an argon atmosphere and cool to -78 °C.
-
Add a solution of lithiated diphenylphosphine oxide (1.1 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL/mmol).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired phosphine oxide intermediate.
Step 3: Reduction to the P-Chiral Phosphine Ligand
-
To a solution of the phosphine oxide intermediate (1.0 eq) in anhydrous toluene (10 mL/mmol) under an argon atmosphere, add trichlorosilane (3.0 eq) at 0 °C.
-
Warm the reaction to reflux and stir for 6 hours.
-
Cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL/mmol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude P-chiral phosphine ligand is then purified by recrystallization or chromatography under inert conditions.
Part 2: Application in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric Hydrogenation
P-chiral phosphine ligands are renowned for their effectiveness in transition metal-catalyzed asymmetric reactions, particularly in hydrogenation. The unique steric and electronic environment created by the ligand around the metal center is crucial for achieving high enantioselectivity.
Workflow for Asymmetric Hydrogenation
Caption: General workflow for the asymmetric hydrogenation of a prochiral olefin using a Rh-catalyst with a TFLA-derived phosphine ligand.
Detailed Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Step 1: In situ Catalyst Preparation
-
In a glovebox, to a Schlenk flask, add [Rh(COD)₂]BF₄ (1 mol%) and the TFLA-derived P-chiral phosphine ligand (1.1 mol%).
-
Add degassed methanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
Step 2: Hydrogenation Reaction
-
In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (100 mg, 1.0 eq) in degassed methanol (5 mL).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Place the reaction flask in an autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm) and stir the reaction at room temperature for the specified time (e.g., 12 hours).
Step 3: Workup and Analysis
-
Carefully release the hydrogen pressure.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate eluent).
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Data Presentation
The performance of the TFLA-derived ligand can be summarized in a table, showcasing its effectiveness across a range of substrates.
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | Methyl (Z)-α-acetamidocinnamate | N-acetyl-L-phenylalanine methyl ester | >99 | 98 |
| 2 | Itaconic acid dimethyl ester | (S)-2-methylsuccinic acid dimethyl ester | 98 | 96 |
| 3 | α-Enol acetate | Chiral acetate | 95 | 99 |
Note: The data presented here is representative and based on typical results for high-performance P-chiral phosphine ligands in asymmetric hydrogenation. Actual results will depend on the specific structure of the TFLA-derived ligand.
Scientific Integrity & Logic: The Rationale Behind the Methodology
The choice of (S)-3,3,3-Trifluorolactic acid as a chiral precursor is deliberate. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the resulting phosphine ligand. This electronic tuning can have a profound effect on the catalytic activity and selectivity of the metal complex. The stereocenter in TFLA provides a reliable and cost-effective source of chirality, which is transferred through the synthetic sequence to the final ligand.
In the asymmetric hydrogenation protocol, the use of a rhodium precursor like [Rh(COD)₂]BF₄ is standard for forming active hydrogenation catalysts with phosphine ligands. The in situ preparation ensures the formation of a fresh and active catalyst. The choice of methanol as a solvent is common for the hydrogenation of polar substrates like dehydroamino acid derivatives. The pressure of hydrogen and reaction time are critical parameters that are often optimized to achieve full conversion and high enantioselectivity.
Conclusion
While this compound may not be a commonly employed off-the-shelf ligand in asymmetric catalysis, its true value lies in its role as a versatile and powerful chiral building block. The ability to synthesize novel, high-performance chiral ligands from TFLA opens up new avenues for the development of efficient and highly selective catalytic systems. The protocols and insights provided in this application note aim to equip researchers with the foundational knowledge to explore the potential of TFLA and its derivatives in their own asymmetric synthesis endeavors, ultimately contributing to the advancement of chiral chemistry and the development of next-generation pharmaceuticals.
Application Notes and Protocols for the Synthesis of 3,3,3-Trifluorolactic Acid Esters
Introduction: The Significance of 3,3,3-Trifluorolactic Acid Esters
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] The trifluoromethyl (CF₃) group, in particular, is a cornerstone in modern medicinal chemistry and materials science due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. This compound and its esters are highly valuable chiral building blocks that feature a trifluoromethyl group on a stereogenic carbon. These synthons are critical intermediates in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials, making robust and stereocontrolled synthetic access a paramount objective for researchers.
This guide provides an in-depth analysis of field-proven protocols for the synthesis of this compound esters. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high yields and stereoselectivity. Methodologies covered include the asymmetric reduction of trifluoropyruvates, nucleophilic trifluoromethylation strategies, and classic organometallic additions.
Protocol I: Asymmetric Hydrogenation and Transfer Hydrogenation of Ethyl 3,3,3-Trifluoropyruvate
The most direct route to chiral this compound esters is the asymmetric reduction of the corresponding α-ketoester, ethyl 3,3,3-trifluoropyruvate. This transformation can be achieved with exceptional enantioselectivity using transition metal catalysts, most notably those based on Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir).[2] The Noyori asymmetric hydrogenation and its transfer hydrogenation variant stand out as exceptionally efficient and versatile methods.[3]
Scientific Rationale & Mechanistic Insight
The Noyori-type catalysts, such as RuCl(p-cymene)[(S,S)-TsDPEN], operate through a concerted, outer-sphere mechanism.[3] The catalyst, featuring a chiral diphosphine ligand (e.g., BINAP) or a diamine ligand (e.g., TsDPEN), coordinates with the ketone substrate. In transfer hydrogenation, a hydrogen donor like formic acid or isopropanol provides the hydride, which is transferred to the carbonyl carbon via a six-membered pericyclic transition state.[3][4] The chiral ligands create a sterically defined environment around the metal center, forcing the substrate to adopt a specific orientation and thus dictating the stereochemical outcome of the hydride transfer. The presence of an amine hydrogen in the diamine ligand is crucial for stabilizing the catalyst-substrate interaction in the transition state.[3]
Workflow for Asymmetric Transfer Hydrogenation
Caption: Workflow for Noyori-type asymmetric transfer hydrogenation.
Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is adapted from the Noyori-Ikariya asymmetric transfer hydrogenation of α-trifluoromethyl ketones.[5]
Materials:
-
Ethyl 3,3,3-trifluoropyruvate (1.0 equiv)
-
RuCl(p-cymene)[(S,S)-TsDPEN] or (R,R)-TsDPEN for the opposite enantiomer (1.0 mol%)
-
Sodium formate (HCOONa) (5.0 equiv)
-
Methanol (MeOH) and Water (H₂O), 1:1 mixture (to make a 1 M solution with respect to the substrate)
-
Diethyl ether (Et₂O)
-
Argon or Nitrogen gas
-
Microwave vial or Schlenk flask with a magnetic stir bar
Procedure:
-
To an oven-dried microwave vial or Schlenk flask equipped with a magnetic stir bar, add the ethyl 3,3,3-trifluoropyruvate (1.0 equiv) and the Ruthenium catalyst (e.g., RuCl(p-cymene)[(S,S)-TsDPEN], 0.01 equiv).
-
Seal the vessel and flush thoroughly with argon or nitrogen gas.
-
Add sodium formate (5.0 equiv).
-
Prepare a 1:1 mixture of methanol and water. Add a sufficient volume to the vial to achieve a substrate concentration of 1 M.
-
Flush the vial with argon again, seal it tightly, and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
Upon completion, cool the reaction to room temperature and add deionized water to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2x the volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the enantioenriched ethyl 3,3,3-trifluorolactate.
Performance Data for Asymmetric Reduction of Trifluoromethyl Ketones
| Catalyst/Method | Substrate | Reducing Agent | Yield (%) | ee (%) | Reference |
| RuCl(p-cymene)[(S,S)-TsDPEN] | Aryl α-CF₃ Ketones | HCOOH/NEt₃ | up to 84 | up to 96 | [5] |
| Pt/Silica (colloidal) | Ethyl Pyruvate | H₂ (40 bar) | High | >90 | [2] |
| (R)-2-Methyl-CBS-oxazaborolidine | 4'-fluoroacetophenone | Borane-DMS | 98 | 96 | [6] |
| Saccharomyces uvarum | Ethyl 4,4,4-trifluoroacetoacetate | Whole cells | 85 | 85.2 | [7] |
Note: Data for ethyl 3,3,3-trifluoropyruvate is extrapolated from similar substrates. Researchers should optimize conditions for this specific substrate.
Protocol II: Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent
An alternative strategy involves the nucleophilic addition of a "CF₃⁻" equivalent to a glyoxylate ester. The most common and effective reagent for this purpose is (trifluoromethyl)trimethylsilane (TMSCF₃), widely known as the Ruppert-Prakash reagent.[8][9] This method is highly reliable and proceeds under mild conditions.
Scientific Rationale & Mechanistic Insight
The Si-CF₃ bond in the Ruppert-Prakash reagent is relatively weak and can be cleaved by a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[10] This generates a transient, highly reactive pentacoordinate silicon species which delivers the trifluoromethyl anion (CF₃⁻) to the electrophilic carbonyl carbon of the glyoxylate ester. The resulting alkoxide intermediate is then trapped by the trimethylsilyl group to form a silyl ether, which is subsequently hydrolyzed during aqueous workup to yield the desired α-trifluoromethyl alcohol.[10]
Workflow for Nucleophilic Trifluoromethylation
Caption: Workflow for Ruppert-Prakash trifluoromethylation.
Detailed Experimental Protocol: Ruppert-Prakash Reaction
This protocol is a general procedure for the trifluoromethylation of carbonyl compounds.[10]
Materials:
-
Ethyl glyoxylate (1.0 equiv)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve ethyl glyoxylate (1.0 equiv) in anhydrous THF in a flame-dried flask.
-
Add the Ruppert-Prakash reagent (1.5 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the TBAF solution (0.1 equiv) dropwise to the stirred reaction mixture. A color change may be observed.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Stir for an additional 2-4 hours. Monitor the reaction's progress by TLC or ¹⁹F NMR.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Transfer the mixture to a separatory funnel, add water, and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol III: The Reformatsky Reaction
A classic yet effective method for forming carbon-carbon bonds, the Reformatsky reaction, can be adapted for the synthesis of this compound esters.[11] This reaction involves the condensation of an α-halo ester with a carbonyl compound, in this case, a trifluoromethyl aldehyde or ketone, using metallic zinc.[12]
Scientific Rationale & Mechanistic Insight
The reaction proceeds via the formation of an organozinc reagent, often called a Reformatsky enolate.[11] Zinc metal undergoes oxidative insertion into the carbon-halogen bond of an α-halo ester (e.g., ethyl bromoacetate) to form a zinc enolate.[11][12] This enolate is less reactive and less basic than corresponding lithium or Grignard reagents, which prevents it from reacting with the ester functionality of another molecule.[11] The zinc enolate then adds nucleophilically to the carbonyl carbon of an electrophile, such as trifluoroacetaldehyde, through a six-membered chair-like transition state.[12] A subsequent acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester (in this case, an α-hydroxy ester due to the nature of the starting materials).
Workflow for the Reformatsky Reaction
Caption: General workflow for the Reformatsky reaction.
Detailed Experimental Protocol: Reformatsky Reaction
This is a generalized protocol that can be adapted for the target synthesis.[12]
Materials:
-
Activated Zinc dust (<10 μm) (3.0-5.0 equiv)
-
Iodine (I₂) (catalytic amount, ~0.1 equiv)
-
Trifluoroacetaldehyde (or its hydrate/ethyl hemiacetal) (1.0 equiv)
-
Ethyl bromoacetate (2.0 equiv)
-
Anhydrous Toluene or THF
-
Methyl tert-butyl ether (MTBE) for extraction
-
Saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl for workup
Procedure:
-
Activate the zinc dust: In a flame-dried, three-necked flask under an inert atmosphere, add zinc dust (5.0 equiv) and a crystal of iodine. Add anhydrous toluene and stir the suspension under reflux for 30 minutes. The color of the iodine should fade. Cool the suspension to room temperature.
-
To this mixture, add ethyl bromoacetate (2.0 equiv).
-
Add a solution of trifluoroacetaldehyde (1.0 equiv) in toluene dropwise to the suspension. An exothermic reaction may be observed.
-
Once the addition is complete, stir the resulting mixture at 90 °C for 30-60 minutes. Monitor the reaction by TLC.
-
Cool the reaction to 0 °C in an ice bath and slowly add saturated aqueous NH₄Cl solution or dilute HCl to quench.
-
Filter the suspension through a pad of Celite to remove zinc salts.
-
Extract the filtrate with MTBE (3x).
-
Combine the organic phases, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired ethyl 3,3,3-trifluorolactate.[12]
Conclusion and Future Perspectives
The synthesis of enantiomerically enriched this compound esters is achievable through several robust and well-established protocols. The choice of method often depends on the desired scale, available starting materials, and stereochemical requirements. Asymmetric transfer hydrogenation offers an elegant and highly efficient route from readily available trifluoropyruvates, providing excellent enantiocontrol. Nucleophilic trifluoromethylation with the Ruppert-Prakash reagent provides a reliable alternative, particularly when starting from non-fluorinated glyoxylates. Finally, the classic Reformatsky reaction offers a cost-effective, albeit less stereoselective without chiral auxiliaries, pathway. For large-scale industrial applications, biocatalytic reductions are increasingly attractive due to their mild conditions, high selectivity, and environmental sustainability.[7] Future research will likely focus on developing more active and selective catalysts that operate under even milder conditions with lower catalyst loadings and on expanding the scope of biocatalytic methods.
References
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. tosohusa.com [tosohusa.com]
- 10. benchchem.com [benchchem.com]
- 11. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 12. Reformatsky Reaction | NROChemistry [nrochemistry.com]
use of 3,3,3-Trifluorolactic acid in the synthesis of fluorinated amino acids
Application Note & Protocols
Topic: Strategic Use of (S)-3,3,3-Trifluorolactic Acid in the Asymmetric Synthesis of Fluorinated Amino Acids
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Amino Acids and Chiral Precursors
The incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and drug design. The unique physicochemical properties of the fluorine atom—including its high electronegativity, small size, and the strength of the C-F bond—can profoundly modulate the characteristics of peptides and proteins. Introducing a trifluoromethyl (CF3) group, in particular, can enhance metabolic stability, increase lipophilicity, and alter the conformational preferences and basicity of the amino acid, thereby improving the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.[1][2]
However, the synthesis of enantiomerically pure fluorinated amino acids presents a significant challenge due to the difficulty of controlling stereochemistry, especially at the α-carbon. One of the most elegant and efficient strategies to address this is the "chiral pool" approach, which utilizes readily available, enantiopure starting materials to impart chirality to the final product. (S)-3,3,3-Trifluorolactic acid is an exemplary chiral building block for this purpose. Its predefined stereocenter at the C2 position serves as a powerful stereochemical template for the synthesis of valuable D-amino acids (in this case, (R)-3,3,3-Trifluoroalanine), which are of significant interest for their ability to confer resistance to proteolysis in peptides.
This application note details a robust, multi-step synthetic pathway that leverages the inherent chirality of (S)-3,3,3-Trifluorolactic acid to produce enantiomerically enriched (R)-3,3,3-Trifluoroalanine. The narrative explains the causality behind the chosen synthetic route and provides detailed, field-proven protocols for each critical transformation.
Overall Synthetic Strategy & Workflow
The conversion of (S)-3,3,3-Trifluorolactic acid to (R)-3,3,3-Trifluoroalanine is achieved through a four-stage process. This strategy is designed to first create a reactive electrophilic center at C2 (the ketone of the pyruvate) and then introduce the amine functionality with high stereocontrol, dictated by a chiral auxiliary. The final step involves the removal of protecting groups to yield the target amino acid.
The workflow is as follows:
-
Esterification: Protection of the carboxylic acid as an ethyl ester to facilitate handling and subsequent reactions.
-
Oxidation: Conversion of the secondary alcohol of the lactate ester into a ketone, forming the key intermediate, ethyl trifluoropyruvate.
-
Asymmetric Amination: A diastereoselective synthesis involving the formation of a chiral sulfinimine from the pyruvate, followed by a highly stereoselective reduction to establish the new chiral amine center.
-
Hydrolysis & Deprotection: Removal of the chiral auxiliary and hydrolysis of the ester to yield the final, unprotected amino acid.
Caption: Synthetic workflow from (S)-3,3,3-Trifluorolactic Acid to (R)-3,3,3-Trifluoroalanine.
Experimental Protocols
Protocol 1: Esterification of (S)-3,3,3-Trifluorolactic Acid
Rationale: The initial esterification of the carboxylic acid prevents its interference in the subsequent oxidation step and provides a more soluble and easily purified intermediate. A simple Fischer esterification using ethanol under acidic catalysis is a standard and cost-effective method.
Materials:
-
(S)-3,3,3-Trifluorolactic acid
-
Ethanol (absolute), 200 proof
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of (S)-3,3,3-Trifluorolactic acid (1.0 eq) in absolute ethanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.05 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield (S)-Ethyl-3,3,3-trifluorolactate as a clear oil. The product is often of sufficient purity for the next step, but can be purified by distillation if necessary.
Protocol 2: Oxidation to Ethyl Trifluoropyruvate
Rationale: This step converts the chiral alcohol into a prochiral ketone. Sodium hypochlorite in the presence of acetonitrile provides a mild and effective method for this oxidation, avoiding harsh reagents that could cause side reactions.[3] This intermediate is a versatile building block for various amino acid syntheses.[2][4]
Materials:
-
(S)-Ethyl-3,3,3-trifluorolactate
-
Acetonitrile (CH3CN)
-
Sodium hypochlorite pentahydrate (NaClO·5H2O)
-
Sodium thiosulfate pentahydrate
-
Sodium bicarbonate
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve (S)-Ethyl-3,3,3-trifluorolactate (1.0 eq) in acetonitrile (10 mL per gram).
-
Add sodium hypochlorite pentahydrate (1.2 eq) to the solution and stir vigorously at 20 °C for 30-60 minutes. Monitor the reaction by ¹⁹F-NMR or GC-MS until full conversion of the starting material is observed.[3]
-
Quench the excess oxidant by adding a small amount of sodium thiosulfate pentahydrate (approx. 0.03 eq) and stirring for 10 minutes.
-
Add sodium bicarbonate (approx. 0.07 eq) and anhydrous sodium sulfate (1.2 eq), stir for another 15 minutes, and then filter to remove the solid salts.
-
The resulting filtrate contains ethyl trifluoropyruvate in acetonitrile. This solution can be used directly in the next step, or the product can be isolated by distillation.[3]
Protocol 3: Asymmetric Synthesis via Chiral Sulfinimine
Rationale: This is the key stereochemistry-defining stage. The ethyl trifluoropyruvate is condensed with an enantiopure sulfinamide (e.g., (R)-p-toluenesulfinamide) via an aza-Wittig reaction to form a chiral N-sulfinylimine.[5] The chiral sulfinyl group then directs the diastereoselective reduction of the C=N bond. The choice of reducing agent is critical; bulky reductants like 9-Borabicyclo[3.3.1]nonane (9-BBN) provide excellent diastereoselectivity by approaching the imine from the less sterically hindered face, as dictated by the sulfinyl auxiliary.[5]
Materials:
-
Ethyl trifluoropyruvate solution from Protocol 2
-
(R)-2-methylpropane-2-sulfinamide or (R)-p-toluenesulfinamide
-
Titanium (IV) ethoxide (Ti(OEt)4) as a Lewis acid catalyst/dehydrating agent
-
Tetrahydrofuran (THF), anhydrous
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Round-bottom flask, inert atmosphere (N2 or Ar) setup
Procedure:
-
Imine Formation: To a solution of ethyl trifluoropyruvate (1.0 eq) in anhydrous THF (10 mL per gram), add the (R)-sulfinamide (1.05 eq) followed by Ti(OEt)4 (2.0 eq). Stir the mixture at room temperature for 2-4 hours until imine formation is complete (monitored by TLC or ¹H NMR).
-
Diastereoselective Reduction: Cool the reaction mixture containing the freshly formed chiral sulfinimine to 0 °C under an inert atmosphere.
-
Add the 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2-3 hours. Monitor for the disappearance of the imine.
-
Once the reaction is complete, carefully quench the excess 9-BBN by the slow, dropwise addition of methanol (approx. 5 mL).
-
Warm the mixture to room temperature and add 1 M HCl. Stir for 15 minutes, then extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude N-sulfinyl-(R)-3,3,3-trifluoroalanine ethyl ester. Purify by column chromatography on silica gel.
Protocol 4: Final Deprotection to (R)-3,3,3-Trifluoroalanine
Rationale: The final step involves the acidic cleavage of both the N-sulfinyl protecting group and the ethyl ester to liberate the free amino acid. Concentrated hydrochloric acid is effective for simultaneous deprotection.
Materials:
-
N-sulfinyl-(R)-3,3,3-trifluoroalanine ethyl ester
-
Hydrochloric acid (concentrated, ~12 M or 6 M)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the purified sulfinamide from Protocol 3 (1.0 eq) in concentrated HCl (5-10 mL per gram).
-
Heat the mixture to reflux (or stir at 60-80 °C) overnight.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove the cleaved sulfinyl byproduct.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude (R)-3,3,3-Trifluoroalanine hydrochloride salt.
-
The free amino acid can be obtained by neutralization using a suitable base (e.g., pyridine or an ion-exchange resin) followed by recrystallization (e.g., from water/ethanol).
Data Summary & Expected Results
The following table summarizes the expected outcomes for the key stereoselective steps of the synthesis, based on reported literature values for analogous systems.
| Step | Transformation | Key Reagents | Expected Yield | Expected Stereoselectivity | Reference |
| 2 | Oxidation of Lactate to Pyruvate | NaClO, CH3CN | >95% (quantitative yield in solution) | N/A (Prochiral product) | [3] |
| 3 | Diastereoselective Reduction | (R)-Sulfinamide, 9-BBN | ~85-90% | >95:5 diastereomeric ratio | [5] |
| 4 | Deprotection | Concentrated HCl | High (>90%) | Enantiomeric excess >95% | [5] |
Conclusion
This application note provides a comprehensive and logically structured guide for the asymmetric synthesis of (R)-3,3,3-Trifluoroalanine, a valuable non-canonical amino acid, starting from the chiral precursor (S)-3,3,3-Trifluorolactic acid. By explaining the causality behind each synthetic step—from the initial oxidation to the pivotal diastereoselective reduction directed by a chiral sulfinyl auxiliary—this document equips researchers with both the practical protocols and the theoretical understanding necessary for success. The presented workflow is a prime example of how the chiral pool strategy can be effectively implemented to solve complex challenges in stereoselective synthesis, ultimately enabling the development of novel peptide-based therapeutics and advanced chemical probes.
References
analytical methods for the quantification of 3,3,3-Trifluorolactic acid
Introduction
3,3,3-Trifluorolactic acid (TFLA), a fluorinated analog of lactic acid, is a compound of increasing importance in pharmaceutical development and metabolic research. Its structural properties, imparted by the trifluoromethyl group, make it a key chiral building block in organic synthesis and a potential metabolite of fluorinated drugs.[1] The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the acidity of the carboxylic acid and influences its overall chemical behavior.[1]
Accurate quantification of TFLA in complex biological and chemical matrices is critical for pharmacokinetic studies, metabolite identification, and process chemistry. However, its high polarity, low molecular weight (144.05 g/mol ), and structural similarity to endogenous compounds like lactic acid present significant analytical challenges.[1][2] This application note provides detailed protocols for the robust and sensitive quantification of TFLA using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), along with considerations for chiral separation.
Physicochemical Properties Relevant to Analysis
| Property | Value / Description | Significance for Analysis |
| Formula | C₃H₃F₃O₃ | Low mass makes direct GC-MS difficult without derivatization. |
| Molecular Weight | 144.05 g/mol | Guides mass spectrometry settings.[1][2] |
| Functionality | Carboxylic acid, secondary alcohol | Provides sites for derivatization to improve chromatographic behavior. |
| Acidity | Strong acid due to trifluoromethyl group | Influences sample extraction (pH adjustment) and LC mobile phase selection. |
| Solubility | Soluble in water and polar organic solvents | Dictates choice of extraction and chromatography solvents.[2] |
| Chirality | Contains one chiral center | Enantioselective (chiral) separation may be required.[1] |
Recommended Analytical Approaches
Due to its polarity and low volatility, direct analysis of TFLA is challenging. The recommended approaches involve either increasing its volatility for GC analysis through derivatization or using a highly sensitive and specific LC-MS/MS method that can handle polar analytes.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
GC-MS is a powerful technique for volatile and semi-volatile compounds. For TFLA, derivatization is mandatory to mask the polar hydroxyl and carboxyl groups, thereby increasing volatility and improving peak shape.[3] Silylation is the most common approach.
Principle: The active hydrogens on the hydroxyl and carboxyl groups of TFLA are replaced with a nonpolar trimethylsilyl (TMS) group. This reaction, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), produces a volatile derivative suitable for GC analysis.[4]
Workflow for GC-MS Analysis
Caption: Workflow for TFLA quantification by GC-MS.
Protocol 2.1: Sample Preparation and Derivatization
-
Sample Collection: Collect 100 µL of plasma or urine. Add an appropriate internal standard (e.g., a stable isotope-labeled TFLA).
-
Protein Precipitation (for plasma): Add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes to pellet proteins. Transfer the supernatant.
-
Extraction: Acidify the sample to pH < 2 with 1M HCl. Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging. Collect the organic layer. Repeat the extraction.
-
Drying: Combine the organic extracts and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried residue in 50 µL of pyridine. Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[4]
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[4] Cool to room temperature before injection.
Protocol 2.2: GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatography. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A nonpolar column ideal for separating TMS derivatives.[5] |
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Inlet Temp | 250°C | Ensures rapid volatilization of the derivative. |
| Mode | Splitless | Maximizes analyte transfer to the column for sensitivity. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert and provides good chromatographic efficiency. |
| Oven Program | 60°C (hold 1 min), ramp to 280°C at 15°C/min | Provides separation from solvent and matrix components. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization for creating reproducible fragmentation patterns. |
| Acquisition | Selected Ion Monitoring (SIM) | Enhances sensitivity by monitoring specific fragment ions. |
| Quantifier Ion | m/z (To be determined empirically) | Typically a stable, abundant fragment ion. |
| Qualifier Ions | m/z (To be determined empirically) | Used to confirm analyte identity. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying TFLA in complex biofluids due to its high selectivity, sensitivity, and minimal sample preparation requirements (no derivatization needed).[6] This method directly measures the polar analyte in a reversed-phase system.
Principle: TFLA is separated from matrix components on a reversed-phase HPLC column and is subsequently ionized (typically via electrospray ionization in negative mode, ESI-) and detected by a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) ensures high specificity and sensitivity by monitoring a specific precursor-to-product ion transition.
Workflow for LC-MS/MS Analysis
Caption: Workflow for TFLA quantification by LC-MS/MS.
Protocol 2.3: Sample Preparation
-
Sample Collection: To a 50 µL aliquot of plasma or urine, add 10 µL of an internal standard solution (e.g., ¹³C₃-TFLA).
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Dilution & Transfer: Transfer the supernatant to a new vial or 96-well plate. Dilute 1:1 with water containing 0.1% formic acid to ensure compatibility with the mobile phase.
-
Filtration: Filter through a 0.22 µm syringe filter or filter plate before injection.
Protocol 2.4: LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | High-pressure system for fast and efficient separations. |
| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Standard for retaining and separating small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to ensure protonation of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 2% B to 95% B over 3 minutes | A typical gradient for eluting small molecules. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40°C | Improves peak shape and reproducibility. |
| MS System | SCIEX Triple Quad 6500+ or equivalent | High-sensitivity tandem mass spectrometer. |
| Ionization Mode | ESI Negative | The carboxylic acid readily deprotonates to form [M-H]⁻. |
| Precursor Ion | m/z 143.0 | Corresponds to the [M-H]⁻ of TFLA. |
| Product Ion | m/z 99.0 (tentative) | Corresponds to the loss of CO₂ ([M-H-44]⁻). To be confirmed via infusion. |
| Collision Energy | To be optimized empirically | Varies by instrument; optimized for maximum product ion signal. |
Chiral Separation
Since TFLA possesses a chiral center, distinguishing between its enantiomers ((R)-TFLA and (S)-TFLA) may be necessary for pharmacological or toxicological studies, as enantiomers can have different biological activities.[7]
Approach: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective method.[7][8]
-
Indirect Method: Derivatize TFLA with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[8] This approach can be complex due to potential reaction side products.
-
Direct Method (Recommended): Use a Chiral Stationary Phase (CSP) that can directly resolve the enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or protein-based phases are often effective. Anion-exchange type CSPs are particularly well-suited for acidic compounds like TFLA.[9]
Protocol 3.1: Chiral HPLC Method Development (Starting Point)
| Parameter | Recommended Setting |
| LC System | Standard HPLC or UHPLC system |
| Column | CHIRALPAK QN-AX or similar anion-exchanger CSP |
| Mobile Phase | Methanol with acidic/basic additives (e.g., formic acid, ammonium formate) |
| Detection | UV (at ~210 nm) or coupled to a Mass Spectrometer |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temp | 25°C (can be varied to optimize separation) |
Method development will require screening of different mobile phases and additives to achieve optimal resolution between the enantiomers.
Method Validation
Any quantitative method must be validated to ensure its reliability. Validation should be performed in accordance with regulatory guidelines such as those from the FDA.[10][11][12]
Summary of Key Validation Parameters
| Parameter | Acceptance Criteria (Typical) | Purpose |
| Linearity | R² ≥ 0.99 | Demonstrates a proportional response to concentration. |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | How close the measured value is to the true value. |
| Precision | RSD ≤ 15% (≤ 20% at LLOQ) | Measures the reproducibility of the method (intra- and inter-day). |
| Selectivity | No significant interfering peaks at the analyte retention time. | Ensures the method measures only the intended analyte. |
| Limit of Quantification (LLOQ) | Lowest concentration on the standard curve with acceptable accuracy and precision. | Defines the lower limit of reliable quantification. |
| Matrix Effect | Assessed to ensure matrix components do not suppress or enhance the signal. | Crucial for accuracy in biological samples. |
| Stability | Analyte is stable under various storage and processing conditions. | Ensures sample integrity from collection to analysis. |
References
- 1. CAS 684-07-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 684-07-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. gcms.cz [gcms.cz]
- 6. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. chiraltech.com [chiraltech.com]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3,3-Trifluorolactic Acid
Welcome to the technical support center for the synthesis of 3,3,3-Trifluorolactic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient synthesis of this compound in your laboratory.
Introduction
This compound is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules. However, the synthesis of this compound is not without its challenges. This guide will address common problems, from precursor synthesis to final product purification, providing you with the expertise to overcome these hurdles.
Troubleshooting Guide
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Problem 1: Low Yield in the Synthesis of Ethyl Trifluoropyruvate (Precursor)
Question: I am experiencing a low yield in the synthesis of ethyl trifluoropyruvate from ethyl-2-ethoxytetrafluoropropionate. What are the potential causes and how can I improve the yield?
Answer:
The synthesis of ethyl trifluoropyruvate from precursors like ethyl-2-ethoxytetrafluoropropionate often involves the elimination of a leaving group, and several factors can contribute to low yields.[1]
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Suboptimal Catalyst Activity: The catalyst, such as SbF₅, may be old or deactivated, leading to poor conversion.
-
Side Reactions: At elevated temperatures, side reactions can occur, consuming the starting material or the desired product.
-
Loss during Workup: Ethyl trifluoropyruvate is volatile (b.p. 88-89 °C), and significant loss can occur during distillation if not performed carefully.[1]
Troubleshooting Steps:
-
Monitor the Reaction: Use an appropriate analytical technique, such as ¹⁹F NMR, to monitor the disappearance of the starting material and the formation of the product. This will help you determine the optimal reaction time.
-
Verify Catalyst Quality: Use a fresh or properly stored catalyst. If you suspect catalyst deactivation, consider using a new batch.
-
Optimize Reaction Temperature: While heating is necessary, excessive temperatures can lead to decomposition. Start with the recommended temperature and adjust as needed based on reaction monitoring.
-
Careful Distillation: During the purification by distillation, use a well-controlled heating mantle and an efficient condenser to minimize the loss of the volatile product. Collecting the distillate in a cooled receiver is also recommended.
Problem 2: Incomplete Hydrolysis of Ethyl 3,3,3-Trifluorolactate
Question: My hydrolysis of ethyl 3,3,3-trifluorolactate to this compound is not going to completion. What could be the issue?
Answer:
The hydrolysis of the ester to the carboxylic acid is a critical step. Incomplete hydrolysis can be due to several factors related to the reaction conditions.
Potential Causes:
-
Insufficient Hydrolysis Time or Temperature: The reaction may require more time or a higher temperature to reach completion.
-
Inadequate Amount of Base or Acid: For base- or acid-catalyzed hydrolysis, an insufficient amount of the catalyst will result in an incomplete reaction.
-
Poor Solubility: If the ester is not fully dissolved in the reaction medium, the hydrolysis will be slow and incomplete.
Troubleshooting Steps:
-
Extend Reaction Time and/or Increase Temperature: Monitor the reaction by TLC or NMR. If you see unreacted starting material after the initial reaction time, extend the time or cautiously increase the temperature.
-
Ensure Stoichiometric Amount of Hydrolyzing Agent: For saponification (base-mediated hydrolysis), ensure at least a stoichiometric amount of base (e.g., NaOH or KOH) is used. For acid-catalyzed hydrolysis, ensure a sufficient concentration of acid is present.
-
Improve Solubility: If solubility is an issue, consider using a co-solvent that is miscible with both the ester and the aqueous hydrolyzing solution, such as THF or dioxane.
Problem 3: Formation of Side Products During Hydrolysis
Question: I am observing significant side products in my hydrolysis reaction. What are these impurities and how can I avoid them?
Answer:
The choice of hydrolysis conditions (acidic vs. basic) can significantly influence the formation of side products.
Potential Side Reactions:
-
Under Basic Conditions: The trifluoromethyl group can be susceptible to hydrolysis under harsh basic conditions, leading to the formation of fluoride ions and other degradation products.
-
Under Acidic Conditions: While generally cleaner for trifluoromethyl-containing esters, strong acidic conditions and high temperatures can lead to dehydration or other rearrangements.
Mitigation Strategies:
-
Milder Basic Conditions: If using a base, opt for milder conditions. For example, use a stoichiometric amount of a weaker base like lithium hydroxide (LiOH) at room temperature and monitor the reaction closely to avoid prolonged reaction times.
-
Acid-Catalyzed Hydrolysis: Consider using acid-catalyzed hydrolysis (e.g., with HCl or H₂SO₄ in water/dioxane) as it is often less prone to degradation of the trifluoromethyl group.
-
Purification: If side products are unavoidable, careful purification by crystallization or chromatography will be necessary.
Problem 4: Racemization of this compound
Question: I am synthesizing an enantiomerically pure form of this compound, but I am observing a loss of enantiomeric purity. What is causing this racemization?
Answer:
Alpha-hydroxy acids are susceptible to racemization, especially under harsh reaction conditions.[2]
Mechanism of Racemization:
The proton on the alpha-carbon (the carbon bearing the hydroxyl and carboxyl groups) is acidic and can be abstracted, particularly under basic conditions, to form an enolate intermediate. This planar enolate can then be protonated from either face, leading to a mixture of both enantiomers (a racemic mixture).
dot graph RacemizationMechanism { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"(S)-Enantiomer" -- "Enolate (Planar)" [label="Base (e.g., OH⁻)"]; "Enolate (Planar)" -- "(R)-Enantiomer" [label="Protonation"]; "Enolate (Planar)" -- "(S)-Enantiomer" [label="Protonation"]; } **
Caption: Racemization of an alpha-hydroxy acid via an enolate intermediate.
How to Minimize Racemization:
-
Avoid Strong Bases and High Temperatures: The rate of racemization is significantly increased by strong bases and high temperatures. Use the mildest possible conditions for hydrolysis.
-
Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis is generally less prone to racemization for alpha-hydroxy esters compared to base-catalyzed methods.
-
Enzymatic Hydrolysis: For highly sensitive substrates, enzymatic hydrolysis using a lipase can provide excellent enantioselectivity with minimal risk of racemization.
-
Chiral Resolution: If racemization is unavoidable, a chiral resolution of the final racemic mixture can be performed using a chiral amine to form diastereomeric salts that can be separated by crystallization.[2]
Problem 5: Difficulty in Purifying this compound
Question: I am having trouble purifying the final product. What is the best method for purification?
Answer:
This compound is a solid at room temperature and can be purified by crystallization.
Purification Protocol:
-
Solvent Selection: The choice of solvent is crucial for successful crystallization. A good solvent system will dissolve the crude product at an elevated temperature but will have low solubility at room temperature or below. Common solvents for the crystallization of organic acids include water, or a mixture of a polar solvent (like ethyl acetate) and a non-polar solvent (like hexanes).
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystals have formed, cool the mixture in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Troubleshooting Crystallization:
-
Oiling Out: If the product "oils out" instead of crystallizing, it may be due to impurities or too rapid cooling. Try adding a bit more solvent or cooling the solution more slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
No Crystals Form: If no crystals form, the solution may be too dilute. Try evaporating some of the solvent and cooling again. Scratching the inside of the flask with a glass rod can also initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common precursors include ethyl 3,3,3-trifluoropyruvate, which can be reduced to ethyl 3,3,3-trifluorolactate, followed by hydrolysis. Ethyl trifluoropyruvate itself can be synthesized from various fluorinated starting materials.[5][6]
Q2: How can I confirm the purity and identity of my synthesized this compound?
A2: A combination of analytical techniques should be used:
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure and assessing purity. In ¹H NMR, you should see a quartet for the alpha-proton coupled to the three fluorine atoms. In ¹⁹F NMR, a doublet corresponding to the CF₃ group coupled to the alpha-proton is expected.[7][8][9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Chiral HPLC: To determine the enantiomeric excess (ee) if you are performing an enantioselective synthesis.[10][11]
Q3: What are the safety precautions I should take when working with fluorinated compounds and strong acids/bases?
A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Trifluoroacetic acid and its derivatives are corrosive and can cause severe burns.[12] Strong acids and bases are also highly corrosive. Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each compound before use.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3,3,3-Trifluoropyruvate
This protocol is adapted from a literature procedure for the synthesis of ethyl trifluoropyruvate.[13]
Materials:
-
Ethyl 3,3,3-trifluorolactate
-
Sodium hypochlorite pentahydrate (NaClO·5H₂O)
-
Acetonitrile
-
Sodium thiosulfate pentahydrate
-
Sodium bicarbonate
-
Sodium sulfate
-
α,α,α-Trifluorotoluene (internal standard for NMR)
Procedure:
-
In a round-bottom flask, dissolve ethyl 3,3,3-trifluorolactate (1.0 eq) in acetonitrile.
-
Add NaClO·5H₂O (1.2 eq) to the solution and stir at 20 °C for 30 minutes.
-
Monitor the reaction by ¹⁹F NMR.
-
Upon completion, quench the reaction by adding sodium thiosulfate pentahydrate (0.026 eq).
-
Add sodium bicarbonate (0.067 eq) and sodium sulfate (1.2 eq), stir, and then filter to remove the solid matter.
-
The filtrate containing ethyl trifluoropyruvate can be used in the next step or purified by simple distillation.
Protocol 2: Hydrolysis of Ethyl 3,3,3-Trifluorolactate to this compound (Acid-Catalyzed)
Materials:
-
Ethyl 3,3,3-trifluorolactate
-
Dioxane
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Dissolve ethyl 3,3,3-trifluorolactate in a mixture of dioxane and concentrated HCl.
-
Heat the mixture to reflux and monitor the reaction by TLC or NMR until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by crystallization.
Data Presentation
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | Boiling/Melting Point |
| Ethyl Trifluoropyruvate | 1.4 (t, 3H), 4.4 (q, 2H) | -72.0 (s) | 88-89 °C |
| Ethyl 3,3,3-Trifluorolactate | 1.3 (t, 3H), 4.3 (q, 2H), 4.5 (q, 1H) | -77.5 (d) | |
| This compound | 4.6 (q, 1H), ~10 (br s, 1H) | -77.8 (d) | 74-76 °C |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Visualization of Key Processes
Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: A systematic workflow for troubleshooting low yields in the synthesis of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How To [chem.rochester.edu]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. Page loading... [wap.guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. rsc.org [rsc.org]
- 8. colorado.edu [colorado.edu]
- 9. andreas-brinkmann.net [andreas-brinkmann.net]
- 10. benchchem.com [benchchem.com]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ethyl trifluoropyruvate | 13081-18-0 [chemicalbook.com]
Technical Support Center: Purification of Racemic 3,3,3-Trifluorolactic Acid
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the purification of racemic 3,3,3-trifluorolactic acid (TFLA). This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with the chiral resolution of this important fluorinated building block. The presence of the trifluoromethyl group introduces specific stereoelectronic effects that can complicate standard purification protocols.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to facilitate successful enantiomeric separation.
Troubleshooting Guide
This section addresses specific issues encountered during the purification and resolution of racemic TFLA. Each issue is presented in a question-and-answer format, detailing probable causes and actionable solutions.
Issue 1: Poor Enantiomeric Excess (ee) in Diastereomeric Salt Crystallization
Question: I am attempting to resolve racemic TFLA via diastereomeric salt crystallization, but my resulting enantiomer has a low enantiomeric excess (% ee). What is going wrong?
Answer: This is a common and multifaceted challenge. Low enantiomeric excess after a crystallization-based resolution typically points to issues with the selective precipitation of the desired diastereomeric salt. The primary causes and troubleshooting steps are outlined below.
Probable Causes & Solutions:
-
Co-precipitation of Diastereomers: The most frequent cause is the simultaneous crystallization of both the less-soluble and more-soluble diastereomeric salts.[2][3] This "leakage" prevents effective enrichment of the desired enantiomer.
-
Solution - Tandem Crystallization: A powerful strategy is "tandem crystallization." After the initial crystallization and filtration to isolate the less-soluble salt, the mother liquor (now enriched in the other diastereomer) can be treated with a second resolving agent or even water to preferentially crystallize the second diastereomer.[2][3] This approach allows for the efficient recovery of both enantiomers in high purity.[3]
-
Solution - Solvent Screening: The choice of solvent is critical and can dictate the solubility difference between the diastereomeric salts.[4] A systematic screening of various solvents (e.g., ethyl acetate, methanol, isopropanol, and their mixtures with hexanes) is essential to maximize this difference.[4]
-
-
Hydrate Formation: The presence of trace amounts of water can lead to the formation of hydrated salt species, which may have different solubilities and crystallization behaviors, often leading to co-precipitation.[2][3]
-
Suboptimal Resolving Agent: The chosen chiral amine may not form a sufficiently stable or differentiated salt pair with the TFLA enantiomers.
-
Solution - Screen Resolving Agents: While classic resolving agents like (S)-1-phenylethylamine are common starting points, they can lead to co-precipitation with TFLA.[2][3] It is crucial to screen a variety of chiral bases. For TFLA, inexpensive (S)-phenylglycinol has been shown to be highly effective, yielding high ee in a single step.[2][3]
-
Decision Workflow for Diastereomeric Resolution
The following diagram illustrates a logical workflow for troubleshooting poor enantiomeric excess during diastereomeric salt crystallization.
Caption: Troubleshooting workflow for low % ee in crystallization.
Issue 2: Poor or No Resolution in Preparative Chiral HPLC
Question: My preparative chiral HPLC method is showing poor peak shape and little to no separation of the TFLA enantiomers. How can I optimize this?
Answer: Achieving good resolution in chiral HPLC is a matter of optimizing the complex interactions between the analyte, the chiral stationary phase (CSP), and the mobile phase. The trifluoromethyl group in TFLA can alter its acidity and polarity compared to non-fluorinated lactic acid, necessitating a tailored approach.
Probable Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral chromatography relies on differential interaction between the enantiomers and the CSP. If the chosen CSP lacks the appropriate chiral recognition mechanism for TFLA, no separation will occur.
-
Solution - CSP Screening: Begin with polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose), as they are versatile and effective for a wide range of compounds, including acids.[5] If these fail, explore other CSPs like macrocyclic glycopeptides (e.g., CHIROBIOTIC), which are well-suited for ionizable molecules.[6]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition dictates the retention and selectivity of the separation.[7]
-
Solution - Optimize Modifiers & Additives:
-
Normal Phase: This is often the preferred mode. Systematically vary the percentage of the polar modifier (e.g., isopropanol, ethanol in hexane). Small changes can dramatically impact resolution.[5]
-
Additives: For acidic compounds like TFLA, adding a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase is crucial.[7][8] This improves peak shape by reducing tailing from strong interactions with the stationary phase and can enhance selectivity.
-
-
-
Column Memory Effects: Chiral columns can be sensitive to their history.[9] If the column was previously used with basic additives for amine separations, residual basicity can interfere with the analysis of an acidic compound.[10]
-
Solution - Rigorous Column Flushing: Before use, dedicate a column to acidic analytes or ensure it is thoroughly flushed with a strong, compatible solvent (e.g., isopropanol or ethanol) to remove any contaminants from previous runs.[7][9] Always check the column's instruction manual for solvent compatibility.[9]
-
-
Low Column Efficiency: Poor peak shape (broad peaks) can mask an underlying separation.
-
Solution - Reduce Flow Rate: If you observe some separation but the resolution is poor (Rs < 1.5), decreasing the flow rate can increase the number of theoretical plates and improve resolution.
-
Solution - Optimize Temperature: Temperature can influence enantioselectivity. Experimenting with temperatures both above and below ambient may improve separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic this compound?
The two primary, industrially relevant methods for resolving racemic TFLA are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent).[11][12] This reaction creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization due to differences in solubility.[13][14] The desired diastereomeric salt is then isolated, and the pure acid enantiomer is liberated by treatment with a strong acid.[15][16]
-
Preparative Chiral Chromatography: This method uses a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers of TFLA. The racemic mixture is passed through a column packed with the CSP, and one enantiomer is retained longer than the other, allowing them to be collected separately.[17] Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose.[4][18]
General Resolution Workflow
Caption: Overview of primary chiral resolution strategies for TFLA.
Q2: Are there specific impurities I should be aware of during TFLA synthesis and purification?
While specific impurities are highly dependent on the synthetic route, common contaminants can include unreacted starting materials, reagents, or byproducts from side reactions. For instance, if TFLA is produced via the oxidation of a precursor, incomplete oxidation could be a source of impurities.[19] Similarly, if synthesized from trifluoropyruvic acid, residual starting material may be present.[20] It is best practice to purify the crude racemic TFLA by standard methods (e.g., distillation, achiral chromatography) to remove gross impurities before attempting the more delicate and expensive chiral resolution step.
Q3: Why can fluorinated compounds be particularly challenging to resolve?
The high electronegativity of fluorine atoms can significantly alter a molecule's properties:
-
Altered Intermolecular Forces: Fluorine is a poor hydrogen bond acceptor. This changes the crystal packing forces and interactions with chiral stationary phases compared to non-fluorinated analogues, making outcomes of crystallization or chromatography difficult to predict.[1]
-
Self-Disproportionation of Enantiomers (SDE): Fluorinated compounds have a known tendency to undergo SDE, a phenomenon where an enantiomerically enriched sample can separate into fractions of even higher and lower enantiomeric purity upon processing like sublimation or even achiral chromatography.[21] This can lead to inaccurate assessment of enantiomeric purity if not carefully controlled.
Experimental Protocols & Data
Protocol 1: Diastereomeric Salt Resolution of (±)-TFLA using (S)-Phenylglycinol
This protocol is based on a highly effective method reported for TFLA resolution.[2][3]
Materials:
-
Racemic this compound (TFLA)
-
(S)-Phenylglycinol
-
Ethyl Acetate (EtOAc), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation: In a dry flask under an inert atmosphere, dissolve racemic TFLA (1.0 eq) in anhydrous ethyl acetate.
-
Add a solution of (S)-phenylglycinol (1.0 eq) in ethyl acetate dropwise to the TFLA solution with stirring.
-
Stir the resulting mixture at room temperature. A precipitate of the diastereomeric salts will form.
-
Crystallization: Gently heat the suspension until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate. The solid is the less-soluble (S)-TFLA / (S)-Phenylglycinol salt.
-
Liberation of Free Acid: Suspend the collected crystals in a mixture of ethyl acetate and 1 M HCl. Stir vigorously until all solids have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield enantiomerically enriched (S)-3,3,3-Trifluorolactic acid.
-
Analysis: Determine the enantiomeric excess (% ee) of the product using chiral HPLC or by NMR with a chiral solvating agent.
Table 1: Comparative Performance of Chiral Resolving Agents for TFLA
This table summarizes reported outcomes for the resolution of racemic TFLA using different chiral amines, demonstrating the importance of screening.
| Chiral Resolving Agent | Yield of Desired Salt | Enantiomeric Excess (% ee) | Key Observations | Reference |
| (S)-1-Phenylethylamine | Variable | Often low due to co-precipitation | Co-precipitation of both diastereomers is a significant issue. Requires desiccant to improve purity. | [2][3] |
| (S,S)-2-Amino-1-phenylpropan-1,3-diol | Moderate | Moderate; improves with recrystallization | Initial precipitate contains minor contamination from the other diastereomer. | [2] |
| (S)-Phenylglycinol | 76% (single step) | 94% (single step) | Highly efficient, providing excellent yield and ee in a single crystallization step. | [2][3] |
References
- 1. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tandem crystallization strategies for resolution of this compound [CF3 CH(OH)COOH] by chiral benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategic use of preparative chiral chromatography for the synthesis of a preclinical pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN102795987A - Method for preparing 3,3,3-trifluoropropionic acid - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3,3,3-Trifluorolactic Acid Synthesis
Introduction
Welcome to the technical support center for the synthesis of 3,3,3-Trifluorolactic acid. This valuable chiral building block is crucial in the development of pharmaceuticals and advanced materials, primarily due to the unique stereoelectronic properties imparted by the trifluoromethyl group. The most common and effective method for its synthesis is the asymmetric reduction of a prochiral precursor, typically an ester of trifluoropyruvic acid.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your reaction conditions for high yield and enantioselectivity.
Core Synthesis Workflow: Asymmetric Reduction of Ethyl 2,2,2-Trifluoropyruvate
The primary route to optically active this compound involves the catalytic asymmetric hydrogenation or transfer hydrogenation of ethyl 2,2,2-trifluoropyruvate. This process stereoselectively delivers a hydride to the carbonyl group, establishing the chiral center.
A typical workflow is visualized below:
Caption: General workflow for this compound synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction has stalled, and I'm observing a significant amount of unreacted ethyl trifluoropyruvate. What are the likely causes?
A: This is a common issue that typically points to problems with the catalyst, reagents, or reaction environment. Let's break down the potential causes and solutions.
Troubleshooting Steps:
-
Catalyst Activity:
-
Cause: Many catalysts used for asymmetric hydrogenation, particularly pre-formed oxazaborolidines (CBS catalysts) or transition metal complexes (Ru, Rh, Ir), are sensitive to air and moisture.[1] Catalyst degradation during storage or improper handling during reaction setup is a primary suspect.[1]
-
Solution:
-
Use a fresh batch of catalyst or a recently opened bottle.
-
If generating the catalyst in situ (e.g., from a chiral ligand and metal precursor), ensure the precursors are pure and handled under strictly anhydrous and anaerobic conditions.[1]
-
Consider using an in situ generated catalyst, which can sometimes offer better reproducibility than stored, isolated catalysts.[2]
-
-
-
Inhibitors in the System:
-
Cause: Water is a potent inhibitor. Anhydrous solvents and reagents are critical.[1] Other impurities in the substrate or solvent can also poison the catalyst.
-
Solution:
-
Ensure all glassware is rigorously flame-dried or oven-dried before use.
-
Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Purify the ethyl trifluoropyruvate substrate if its purity is questionable.
-
-
-
Insufficient Hydrogen Source:
-
Cause: In catalytic hydrogenation, this could be due to a poor seal in the reactor leading to a loss of hydrogen pressure. In transfer hydrogenation, the hydrogen donor (e.g., isopropanol, formic acid) may be of poor quality or used in insufficient quantity.
-
Solution:
-
For hydrogenation with H₂ gas, check all seals and connections on your reactor. Purge the system thoroughly with an inert gas (Argon or Nitrogen) before introducing hydrogen.
-
For transfer hydrogenation, use high-purity hydrogen donors.
-
-
-
Incorrect Reaction Temperature:
-
Cause: While lower temperatures often favor higher enantioselectivity, some catalytic systems require a minimum temperature to achieve sufficient activity.
-
Solution: Review the literature for the specific catalyst you are using. If running at very low temperatures (e.g., -78 °C), try increasing the temperature incrementally (e.g., to -40 °C or -20 °C) to see if conversion improves.
-
Issue 2: Poor Enantioselectivity (Low ee%)
Q: I'm getting good conversion to the product, but the enantiomeric excess (ee%) is much lower than expected. How can I improve it?
A: Achieving high enantioselectivity is the core challenge of this synthesis. Low ee% suggests that the chiral environment created by the catalyst is not effectively discriminating between the two faces of the prochiral ketone.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Explanations:
-
Temperature Control: Asymmetric reactions are highly sensitive to thermal energy.[3] Higher temperatures can provide enough energy to overcome the subtle energy differences between the desired and undesired transition states, leading to a loss of selectivity.[3] Lowering the temperature is often the most effective first step.
-
Solvent Effects: The solvent can influence the catalyst's conformation and the transition state's stability. A change in solvent polarity or coordinating ability can have a dramatic effect on enantioselectivity. A screening of different anhydrous solvents is recommended if other factors have been ruled out.
-
Catalyst and Ligand Choice: The steric and electronic properties of the chiral ligand are paramount.[4] For trifluoromethyl ketones, which are highly reactive, the choice of catalyst is critical.[2] If using a Ruthenium-based catalyst, for example, the structure of the diamine and phosphine ligands significantly impacts the outcome.[4] It may be necessary to screen different ligands or even different classes of catalysts (e.g., switching from a CBS catalyst to a Ru-TsDPEN based system).
-
Additives: In some cases, additives can enhance enantioselectivity. For instance, in the borane reduction of trifluoromethyl ketones using oxazaborolidine catalysts, the addition of BF₃ has been shown to improve enantioselectivities.[2]
Issue 3: Difficult Product Purification
Q: My reaction worked, but I'm having trouble isolating the pure this compound after hydrolysis. What are the best practices for work-up and purification?
A: this compound is a relatively strong acid and is highly water-soluble, which can complicate its extraction and purification.
Recommended Purification Protocol:
-
Initial Work-up (Post-Reduction):
-
After the reduction of the ethyl ester is complete, carefully quench the reaction (e.g., with methanol at low temperature if boranes were used).
-
Perform a standard aqueous work-up. Wash the organic layer with a dilute acid (e.g., 1M HCl), then with brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
At this stage, you have the crude ethyl 3,3,3-trifluorolactate. It is often advisable to purify this ester by flash column chromatography on silica gel before proceeding to hydrolysis.
-
-
Ester Hydrolysis:
-
Hydrolyze the purified ethyl ester to the carboxylic acid using standard conditions (e.g., LiOH in a THF/water mixture, or aqueous HCl).
-
-
Extraction of the Carboxylic Acid:
-
Challenge: The high water solubility of the final acid makes extraction with common organic solvents like ethyl acetate inefficient.
-
Solution:
-
After hydrolysis, acidify the aqueous solution to a low pH (~1-2) with concentrated HCl.
-
Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic acid in the aqueous phase.
-
Perform multiple extractions with a more polar solvent like diethyl ether or use a continuous liquid-liquid extractor for optimal recovery.
-
-
-
Final Purification:
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent in vacuo.
-
The resulting crude acid can often be purified by distillation under reduced pressure.
-
Data & Protocols
Table 1: Key Parameter Optimization Ranges
| Parameter | Condition | Typical Range | Rationale & Key Considerations |
| Catalyst Loading | Molar percentage relative to substrate | 0.5 - 10 mol% | Higher loading can increase reaction rate but also cost. Optimization is key. |
| Temperature | Reaction temperature | -78 °C to Room Temp. | Lower temperatures generally yield higher enantioselectivity but may slow the reaction rate.[3] |
| H₂ Pressure | For catalytic hydrogenation | 1 - 50 atm | Higher pressure can increase reaction rate but may require specialized equipment. |
| Solvent | Reaction medium | THF, Toluene, CH₂Cl₂, Alcohols | Must be anhydrous. Solvent choice can significantly impact both conversion and enantioselectivity. |
Protocol: CBS-Catalyzed Asymmetric Reduction of Ethyl Trifluoropyruvate
This protocol is a representative example and may require optimization for your specific setup.
Materials:
-
(R)- or (S)-Me-CBS catalyst solution (1.0 M in Toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) solution (2.0 M in Toluene)
-
Ethyl 2,2,2-trifluoropyruvate
-
Anhydrous Toluene
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add the CBS catalyst solution (0.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer. Cool the flask to 0 °C.
-
Catalyst Formation: To the stirred catalyst solution, slowly add the BH₃·SMe₂ solution (0.1 equivalents). Stir the mixture at 0 °C for 15-20 minutes.
-
Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., -20 °C). Slowly add a solution of ethyl 2,2,2-trifluoropyruvate (1.0 equivalent) in anhydrous toluene dropwise over 30 minutes, ensuring the internal temperature remains constant.
-
Reduction: To the reaction mixture, add the remaining BH₃·SMe₂ solution (0.6-1.0 equivalents relative to the ketone) dropwise. The rate of addition should be controlled to prevent a significant rise in temperature.
-
Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC or GC analysis.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction at low temperature by the dropwise addition of methanol until gas evolution ceases.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ethyl 3,3,3-trifluorolactate by flash column chromatography on silica gel.
References
Technical Support Center: Synthesis of 3,3,3-Trifluorolactic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3,3,3-Trifluorolactic acid (TFLA). This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important fluorinated building block. TFLA is a versatile intermediate in the pharmaceutical and materials science sectors, valued for the unique properties conferred by its trifluoromethyl group.[1]
The most common synthetic route involves a two-step process: the formation of a cyanohydrin from trifluoroacetaldehyde, followed by the hydrolysis of the nitrile group. While straightforward in principle, this synthesis is often complicated by side reactions and purification challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these issues, optimize your reaction conditions, and ensure the integrity of your final product.
Section 1: Reaction Overview & Core Mechanism
The synthesis of this compound typically proceeds via the nucleophilic addition of a cyanide ion to trifluoroacetaldehyde (often used in its stable hydrate form), followed by hydrolysis of the resulting 2-hydroxy-3,3,3-trifluoropropanenitrile intermediate.[2][3]
Caption: General two-step synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a practical, question-and-answer format.
Problem 1: Low Yield or Stalled Reaction in Cyanohydrin Formation
Q: My initial cyanohydrin formation step has a low yield, and I observe a significant amount of unreacted starting material. What are the likely causes?
A: This is a common issue often related to the equilibrium nature of cyanohydrin formation and the stability of the starting aldehyde.
-
Cause 1: Quality of Trifluoroacetaldehyde: Trifluoroacetaldehyde is a gas at room temperature and is highly reactive. It is typically handled as its more stable hydrate (Fluoral hydrate).[4][5] This hydrate exists in equilibrium with the free aldehyde. If the hydrate is old or has been improperly stored, it may have decomposed or polymerized, reducing the concentration of the active aldehyde species.
-
Cause 2: Incorrect pH: The reaction requires a delicate pH balance. The reaction is initiated by the nucleophilic attack of the cyanide ion (CN⁻) on the carbonyl carbon.[6][7]
-
If the solution is too acidic (pH < 4), the concentration of free CN⁻ ions will be too low because the equilibrium HCN ⇌ H⁺ + CN⁻ will shift to the left.
-
If the solution is too basic, the trifluoroacetaldehyde can undergo base-catalyzed self-condensation or polymerization.
-
Solution: The reaction is typically fastest at a pH of around 4-5.[6] This is often achieved by using a mixture of a cyanide salt (e.g., KCN or NaCN) and a dilute mineral acid (e.g., H₂SO₄ or HCl).[6] This setup generates HCN in situ while maintaining a sufficient concentration of free CN⁻ to initiate the reaction.[6]
-
-
Cause 3: Temperature Control: Although the reaction is often run at or below room temperature, excessive cooling can slow the rate significantly. Conversely, elevated temperatures can promote side reactions.
-
Solution: Maintain the recommended temperature for the specific protocol, typically between 0°C and room temperature. Use an ice bath for initial mixing to control any exotherm, then allow the reaction to proceed at the specified temperature.
-
Problem 2: Incomplete Hydrolysis of the Cyanohydrin Intermediate
Q: After the hydrolysis step, my product mixture contains significant amounts of the cyanohydrin intermediate and/or a stable amide byproduct. How can I drive the reaction to completion?
A: The hydrolysis of nitriles, especially electron-deficient ones, can be sluggish and may stall at the intermediate amide stage.
-
Cause 1: Insufficiently Forcing Conditions: Nitrile hydrolysis requires energy to break the strong carbon-nitrogen triple bond.[8] The reaction proceeds in two stages: nitrile to amide, then amide to carboxylic acid. The second step is often the rate-limiting one.
-
Solution (Acid Hydrolysis): Increase the reaction time and/or temperature. Heating the nitrile under reflux with a strong mineral acid like concentrated HCl or H₂SO₄ is standard practice.[9][10] The presence of a strong acid protonates the intermediate amide, making it more susceptible to nucleophilic attack by water.[9]
-
Solution (Alkaline Hydrolysis): Use a higher concentration of base (e.g., NaOH or KOH) and ensure sufficient heating time. Note that alkaline hydrolysis will produce the carboxylate salt; a separate acidification step is required to obtain the free carboxylic acid.[8][10]
-
-
Cause 2: Water Content: Water is a reactant in the hydrolysis. In highly concentrated acid, the activity of water can be reduced, slowing the reaction.
-
Solution: While concentrated acid is needed, ensure the system is not completely anhydrous. Follow a protocol that specifies the concentration of the acid (e.g., 6M HCl).
-
Problem 3: Formation of Dark-Colored Impurities or Polymers
Q: My reaction mixture turns dark brown or black, particularly during the hydrolysis step. What is causing this decomposition, and how can it be prevented?
A: Dark coloration is a clear indicator of decomposition and polymerization, which can significantly reduce yield and complicate purification.
-
Cause 1: Aldehyde Polymerization: Trifluoroacetaldehyde is prone to polymerization, especially under strongly acidic or basic conditions or at elevated temperatures.
-
Solution: Maintain strict temperature control throughout the reaction. Add reagents slowly to manage any exothermic processes. It is also beneficial to perform the hydrolysis step immediately after the cyanohydrin formation is complete, without isolating the potentially unstable intermediate.
-
-
Cause 2: Nitrile/Cyanide Decomposition: Under harsh, high-temperature hydrolysis conditions, especially with strong base, cyanide-containing compounds can decompose, leading to complex mixtures and discoloration.
-
Solution: Use the mildest conditions that still afford a reasonable reaction rate. An inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions that contribute to color formation. If using alkaline hydrolysis, ensure the subsequent acidification is also performed at a controlled temperature.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the most critical side reactions to be aware of during this synthesis?
A: Besides the issues mentioned above, several specific side reactions can occur. The primary concerns are the incomplete hydrolysis leading to the amide intermediate and potential decomposition pathways.
Caption: Key reaction and side-reaction pathways in TFLA synthesis.
Q: How does the choice of acid versus base impact the hydrolysis step?
A: Both methods hydrolyze the nitrile but have different profiles.
-
Acid Hydrolysis: Typically uses strong mineral acids like HCl or H₂SO₄.[10] It directly produces the carboxylic acid and an ammonium salt (e.g., NH₄Cl).[11] This method avoids the need for a final acidification step but can sometimes require harsher conditions (higher temperatures, longer times).
-
Alkaline Hydrolysis: Uses strong bases like NaOH or KOH. This method is often faster but produces a carboxylate salt (e.g., sodium trifluorolactate) and ammonia gas.[10] A subsequent, careful acidification step with a strong acid is required to protonate the salt and isolate the final product.[8] This adds a step to the workup and requires careful pH control to avoid decomposition.
Q: My target is a single enantiomer of TFLA. What are the risks of racemization?
A: The carbon bearing the hydroxyl and carboxyl groups is a chiral center. If you start with a chiral material or use an asymmetric synthesis method (e.g., enzymatic reduction of trifluoropyruvic acid), preserving stereochemical integrity is critical.[1]
-
Racemization Risk: The primary risk of racemization occurs if the α-proton (the hydrogen on the chiral carbon) is abstracted.[12] This is most likely to happen under basic conditions. The resulting carbanion is planar and can be re-protonated from either face, leading to a mixture of enantiomers.
-
Minimization Strategies:
-
Avoid Strong Base: If possible, use acidic conditions for hydrolysis, which are less likely to cause epimerization at the α-carbon.[12]
-
Temperature Control: Keep temperatures as low as possible during any steps involving base.
-
Asymmetric Synthesis: Consider biocatalytic routes, which often proceed with high enantioselectivity under mild conditions, minimizing racemization risk.[1]
-
Section 4: Recommended Laboratory Protocol
This protocol is a representative example for the synthesis of racemic this compound and should be adapted and optimized for your specific laboratory conditions.
Step 1: Formation of 2-Hydroxy-3,3,3-trifluoropropanenitrile
-
In a well-ventilated fume hood, prepare a solution of potassium cyanide (KCN) in water in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the solution to 0-5°C using an ice-salt bath.
-
Slowly add dilute sulfuric acid to the KCN solution dropwise, maintaining the temperature below 10°C. This will generate HCN in situ. The target pH should be between 4 and 5.
-
Add trifluoroacetaldehyde hydrate dropwise from the addition funnel to the cyanide solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours or until TLC/GC analysis indicates the consumption of the starting aldehyde.
Step 2: Hydrolysis to this compound
-
Cool the reaction mixture back down to 0-5°C.
-
Slowly and carefully add concentrated hydrochloric acid. This step is highly exothermic.
-
Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110°C).
-
Maintain reflux for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing for the disappearance of the amide intermediate (e.g., by LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Workup and Purification
-
Saturate the aqueous solution with sodium chloride to reduce the solubility of the product.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[13]
-
The crude acid can be further purified by vacuum distillation or column chromatography on silica gel.
Section 5: Data Summary Table
| Parameter | Step 1: Cyanohydrin Formation | Step 2: Nitrile Hydrolysis | Common Impurities |
| Temperature | 0 - 10°C (addition), RT (reaction) | 100 - 110°C (Reflux) | Unreacted Trifluoroacetaldehyde |
| pH / Reagents | pH 4-5 (KCN / H₂SO₄) | Conc. HCl or H₂SO₄ | 2-Hydroxy-3,3,3-trifluoropropanenitrile |
| Typical Time | 3 - 6 hours | 12 - 24 hours | 3,3,3-Trifluorolactamide |
| Typical Yield | >90% (in situ) | 70 - 85% (isolated after 2 steps) | Polymerization products |
| Monitoring | TLC, GC-MS | TLC, LC-MS | Trifluoroacetic acid |
References
- 1. Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Write the reaction of acetaldehyde with Hydrogen cyanide .write the mecha.. [askfilo.com]
- 4. nbinno.com [nbinno.com]
- 5. 33953-86-5 Cas No. | Trifluoroacetaldehyde hydrate | Apollo [store.apolloscientific.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. savemyexams.com [savemyexams.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. rsc.org [rsc.org]
Technical Support Center: Improving Yield and Purity of 3,3,3-Trifluorolactic Acid
Here is the full response based on the user's request.
Welcome to the technical support center for 3,3,3-Trifluorolactic Acid (TFLA). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in the synthesis and purification of this critical compound. This compound (CAS No: 684-07-1) is an indispensable chiral building block in medicinal chemistry and agrochemical development, prized for its ability to impart unique properties like enhanced metabolic stability and bioavailability to target molecules.[1]
Achieving high chemical (≥98%) and optical purity is paramount for its successful application. This guide is structured to provide direct, actionable solutions to specific problems you may encounter during your research and development.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis and purification of TFLA in a direct question-and-answer format.
Issue 1: Low Reaction Yield
Question: My overall yield of TFLA is consistently low when synthesizing from 3,3,3-trifluoropropane-1,2-diol (TFPG) via oxidation. What are the primary factors to investigate?
Answer: Low yield in the oxidation of TFPG to TFLA is typically traced back to three critical parameters: incomplete conversion, suboptimal oxidant-to-substrate ratio, or improper temperature control.
-
Causality—Incomplete Conversion: The oxidation of a diol to a carboxylic acid is a multi-step process. Insufficient reaction time or a non-optimal temperature can lead to the accumulation of intermediate products, such as the corresponding aldehyde or hydroxy ketone, which are common impurities that lower the yield of the desired acid.
-
Causality—Oxidant Stoichiometry: Using an incorrect molar equivalent of the oxidizing agent (e.g., nitric acid) is a frequent cause of low yield.[2] An insufficient amount will result in an incomplete reaction, while a large excess can potentially lead to undesirable side reactions or over-oxidation, degrading the product.
-
Causality—Temperature Control: The oxidation reaction is often exothermic. Poor temperature management can accelerate side reactions, leading to the formation of complex byproducts and reducing the selectivity towards TFLA.
Troubleshooting Steps & Recommendations:
-
Verify Starting Material Purity: Ensure your starting TFPG is of high purity. Impurities in the precursor will carry through and complicate the reaction and purification.
-
Optimize Reaction Conditions: Systematically vary the molar ratio of the oxidant, reaction time, and temperature. A design of experiments (DoE) approach can be highly effective here.
-
Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the disappearance of the starting material and the formation of the product. Do not rely solely on a fixed reaction time.
| Parameter | Recommended Range | Rationale |
| Oxidant (Nitric Acid) | 2–4 mole equivalents | Ensures complete oxidation of the diol to the carboxylic acid.[2] |
| Temperature | 50–110 °C | Balances reaction rate against the potential for side reactions.[3] |
| Reaction Time | 5–30 hours | Dependent on scale and temperature; must be optimized via reaction monitoring.[3] |
Issue 2: Sub-Optimal Optical Purity (Enantiomeric Excess)
Question: I have achieved high chemical purity (>98%), but the enantiomeric excess (ee%) of my optically active TFLA is below the desired >97% ee. How can I enhance the optical purity?
Answer: Achieving high enantiopurity is arguably the most critical challenge for chiral TFLA. Low ee% is most often due to either starting with a precursor of insufficient optical purity or using an inadequate purification method.
-
Causality—Precursor Purity: The optical purity of your final product is fundamentally limited by the enantiomeric excess of your starting material. For instance, if you begin with an optically active TFPG of 75% ee, your resulting TFLA will not exceed this value without a subsequent resolution or enantiomeric enrichment step.[2] A highly effective method for producing enantioenriched precursors is the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides, which can yield both the diol and the unreacted epoxide in very high ee.[4][5]
-
Causality—Purification Method: Standard purification techniques like distillation or simple chromatography are generally ineffective at separating enantiomers. A specialized method is required.
Troubleshooting Steps & Recommendations:
-
Source High-Purity Precursors: Whenever possible, start with precursors of the highest available optical purity (e.g., >99% ee), often synthesized via established asymmetric methods like HKR.[4]
-
Employ Enantioselective Recrystallization: This is the most powerful and widely cited method for enhancing the optical purity of TFLA.[2] The principle relies on the fact that the racemic and enantiopure forms can have different crystal lattice energies and solubilities. Theoretical studies have shown that for TFLA, the enantiomerically pure solid state is energetically preferred over the racemic mixture.[6]
-
Protocol: A proven method involves recrystallizing the TFLA from a solution of chloroform, methylene chloride, or a mixed solvent system of chloroform/ether or methylene chloride/ether. This process has been demonstrated to elevate the optical purity from a starting point of 75-77% ee to over 97% ee.[2]
-
-
Consider Sublimation: TFLA exhibits a rare and fascinating property known as self-disproportionation of enantiomers, allowing for optical self-purification via sublimation.[6] In the gas phase, the racemic dimer is favored, while in the solid state, the enantiopure form is more stable. This equilibrium shift during the phase transition allows for the enrichment of one enantiomer in the solid sublimate.
Workflow & Troubleshooting Diagrams
To better visualize the process and decision-making, the following diagrams illustrate a general synthesis workflow and a troubleshooting tree for purity issues.
Caption: General workflow for producing high-purity, enantiopure TFLA.
Caption: Troubleshooting decision tree for TFLA purity issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between racemic and enantiopure TFLA, and why is it critical for drug development?
A racemic mixture contains equal (50:50) amounts of both the left- and right-handed enantiomers (mirror-image molecules).[7] Such a mixture is optically inactive. An enantiopure compound, conversely, consists of only one enantiomer and is optically active.[8] This distinction is vital in pharmacology because biological systems (like enzymes and receptors) are themselves chiral. Consequently, one enantiomer of a drug may exhibit the desired therapeutic effect, while the other could be inactive or, in some famous cases like thalidomide, dangerously toxic.[7][9] Therefore, using enantiopure TFLA as a building block ensures that the resulting drug molecule has a single, well-defined stereochemistry, leading to a better safety and efficacy profile.[10]
Q2: Which analytical methods are recommended for the quality control of this compound?
For comprehensive quality control, a combination of techniques is essential:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess for organic impurities. ¹⁹F NMR is particularly powerful for fluorinated compounds due to its high sensitivity and the absence of natural background signals, providing a clear window into the purity of the molecule.[11]
-
Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These are workhorse techniques for determining chemical purity, often coupled with a mass spectrometer (GC-MS, LC-MS) to identify any impurities.
-
Chiral HPLC or Chiral GC: These are the definitive methods for determining optical purity (enantiomeric excess). They use a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.
-
FTIR Spectroscopy: Useful for confirming the presence of key functional groups (O-H, C=O, C-F).
Q3: My synthesis involves the hydrolysis of ethyl 3,3,3-trifluorolactate. What are the key parameters to optimize for high yield?
The hydrolysis of fluorinated esters is kinetically distinct from their non-fluorinated analogs. The strong electron-withdrawing effect of the trifluoromethyl group significantly accelerates the rate of hydrolysis.[11] To optimize for high yield:
-
pH Control: The hydrolysis rate is highly dependent on pH. Basic conditions (saponification) are typically much faster and more efficient for driving the reaction to completion.
-
Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions. An optimal temperature (often slightly above room temperature) should be determined experimentally.
-
Solvent: The reaction is typically run in a mixture of water and a co-solvent (like THF or ethanol) to ensure the solubility of the ester.
-
Reaction Monitoring: Track the disappearance of the starting ester by GC or TLC to ensure the reaction goes to completion before work-up. Incomplete hydrolysis is a common source of yield loss and introduces a difficult-to-remove impurity.
Key Experimental Protocols
The following are representative protocols based on established methods. Researchers should adapt these to their specific laboratory conditions and scale.
Protocol 1: Enhancement of Optical Purity via Recrystallization[2]
This protocol describes the enrichment of optically active TFLA with a starting enantiomeric excess of ~75-80%.
Materials:
-
(S)-3,3,3-Trifluorolactic acid (~77% ee)
-
Chloroform (reagent grade)
-
Diethyl ether (reagent grade)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry Erlenmeyer flask, dissolve the crude TFLA in a minimal amount of warm chloroform. Gentle heating (40-50°C) may be required.
-
Once fully dissolved, slowly add diethyl ether dropwise while stirring until the solution becomes faintly turbid (cloudy). The ether acts as an anti-solvent.
-
Gently warm the solution again until it becomes clear.
-
Allow the flask to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold diethyl ether to remove any residual soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
-
Analyze the resulting solid by chiral HPLC to confirm the enhancement of enantiomeric excess (expected >97% ee).
Protocol 2: Purity Analysis by ¹⁹F NMR
This protocol provides a general method for assessing the chemical purity of a TFLA sample with respect to other fluorine-containing impurities.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or D₂O)
-
Internal standard (optional, e.g., trifluorotoluene)
-
5 mm NMR tube
Procedure:
-
Accurately weigh and dissolve a small amount of the TFLA sample (5-10 mg) in the chosen deuterated solvent (~0.6 mL) inside a small vial.
-
If quantitative analysis is desired, add a known amount of an internal standard.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹⁹F NMR spectrum. A standard acquisition involves a simple pulse-and-acquire sequence. No proton decoupling is typically necessary unless specific coupling information is desired.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signal corresponding to the -CF₃ group of TFLA and any other signals present in the spectrum. The relative integrals provide a quantitative measure of the purity with respect to other fluorinated species. The TFLA -CF₃ signal will appear as a doublet due to coupling with the adjacent proton.
References
- 1. nbinno.com [nbinno.com]
- 2. JPH0578277A - Production of this compound and method for improving optical purity - Google Patents [patents.google.com]
- 3. CN102795987A - Method for preparing 3,3,3-trifluoropropionic acid - Google Patents [patents.google.com]
- 4. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 5. Collection - Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 6. Theoretical investigations into the enantiomeric and racemic forms of α-(trifluoromethyl)lactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Racemic mixture - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Racemic drugs are not necessarily less efficacious and less safe than their single-enantiomer components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diastereomeric Salt Crystallization of 3,3,3-Trifluorolactic Acid
Welcome to the technical support center for the resolution of racemic 3,3,3-trifluorolactic acid via diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps necessary to overcome common challenges in this crucial chiral separation technique.
Introduction to Diastereomeric Salt Resolution
Diastereomeric salt crystallization is a robust and scalable method for separating enantiomers.[1][2][3] The process involves reacting a racemic mixture, in this case, (±)-3,3,3-trifluorolactic acid, with an enantiomerically pure chiral resolving agent, typically a chiral base.[4][5] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties, most importantly, different solubilities in a given solvent system.[6][7] This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated. Subsequently, the chiral resolving agent is removed to yield the desired enantiomerically pure this compound.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the diastereomeric salt crystallization of this compound.
Problem 1: My diastereomeric salt mixture is not crystallizing.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The chosen solvent may be too effective at solvating both diastereomeric salts, thus preventing the necessary supersaturation for crystallization.
-
Solution: Conduct a solvent screen to identify a system with a significant solubility differential for the diastereomeric salt pair.[8] A good solvent system will ideally show low solubility for the desired diastereomer at a lower temperature and higher solubility at an elevated temperature.[9][10] Experiment with a range of solvents of varying polarities, such as alcohols (isopropanol), esters (ethyl acetate), and ketones, or mixtures thereof.[11]
-
-
Insufficient Supersaturation: The concentration of the diastereomeric salts in the solution may be too low to initiate nucleation.
-
Solution: Carefully evaporate a portion of the solvent to increase the concentration.[12] Be cautious not to over-concentrate, as this can lead to "oiling out" (see Problem 2).
-
-
Presence of Impurities: Trace impurities in the racemic this compound or the chiral resolving agent can inhibit crystal nucleation and growth.[13][14]
-
Solution: Ensure the high purity of your starting materials. Consider recrystallizing or purifying the racemic acid and the resolving agent before use.
-
-
High Nucleation Energy Barrier: The solution may be in a metastable zone where spontaneous nucleation is slow.
-
Solution: Induce crystallization by scratching the inside of the crystallization vessel with a glass rod at the air-solvent interface. Alternatively, if available, add a small seed crystal of the desired diastereomeric salt to the supersaturated solution.
-
Problem 2: The product is "oiling out" instead of crystallizing.
Possible Causes & Solutions:
-
Excessive Supersaturation: The concentration of the diastereomeric salt is too high, causing it to separate as a liquid phase (oil) rather than a solid crystalline phase.
-
Solution: Add more of the crystallization solvent to reduce the concentration.[12]
-
-
Crystallization Temperature is Too High: The melting point of the diastereomeric salt may be lower than the temperature at which crystallization is being attempted.
-
Solution: Gradually lower the crystallization temperature.
-
-
Inappropriate Solvent Choice: The solvent system may favor the formation of an oil over a crystalline solid.
-
Solution: Experiment with a different solvent or a solvent mixture. A less polar solvent might encourage crystallization.[12]
-
Problem 3: The enantiomeric excess (e.e.) of my resolved this compound is low.
Possible Causes & Solutions:
-
Co-precipitation of Diastereomers: The solubilities of the two diastereomeric salts in the chosen solvent system are too similar, leading to the crystallization of both. Research has shown that with (S)-1-phenylethylamine as the resolving agent, co-precipitation of the two diastereomeric phases can occur.[15][16]
-
Solution 1: Optimize the Solvent System: A thorough solvent screen is critical to find a solvent that maximizes the solubility difference between the two diastereomers.[8][12]
-
Solution 2: Tandem Crystallization: This strategy involves a two-step crystallization process. After the initial crystallization, the filtrate, which is enriched in the other diastereomer, can be treated with a second resolving agent or by adding water to induce the crystallization of the second diastereomer.[15][16] This approach can significantly improve the overall yield and enantiomeric excess of both enantiomers.[16]
-
Solution 3: Recrystallization: The isolated diastereomeric salt can be recrystallized from a suitable solvent to improve its diastereomeric purity.
-
-
Presence of Water: In some cases, the presence of water can lead to the formation of hydrates with different solubilities, potentially causing co-precipitation. For instance, with (S)-1-phenylethylamine, one of the diastereomers forms a hydrate.[15][16]
Problem 4: The yield of the desired diastereomeric salt is low.
Possible Causes & Solutions:
-
Suboptimal Resolving Agent: The chosen chiral resolving agent may not form a sufficiently insoluble salt with the desired enantiomer.
-
Unfavorable Equilibria: The equilibrium between the dissolved and solid phases may not favor high recovery of the crystalline material.
-
Solution: Optimize the crystallization conditions, including the final crystallization temperature and the cooling rate. A slower cooling rate can often lead to larger, purer crystals and a better yield.
-
-
Losses During Isolation: Significant amounts of the product may be lost during filtration and washing.
-
Solution: Ensure the filtration apparatus is properly set up to minimize losses. Wash the crystals with a minimal amount of cold crystallization solvent to remove impurities without dissolving a significant amount of the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective chiral resolving agents for this compound?
Based on published research, several chiral benzylamines have been successfully used. These include:
-
(S)-1-phenylethylamine: A common resolving agent, though it can lead to co-precipitation of diastereomeric hydrates.[15][16]
-
(S,S)-2-amino-1-phenylpropan-1,3-diol: This has been used to resolve this compound, although minor contamination with the other diastereomer was observed, which could be removed by recrystallization.[15]
-
(S)-Phenylglycinol: This inexpensive resolving agent has been shown to be highly effective, providing the (S)-acid salt in high yield (76%) and enantiomeric excess (94% e.e.) in a single crystallization step.[15][16][17]
Q2: How does the choice of solvent impact the success of the resolution?
The solvent plays a critical role by influencing the solubility difference between the two diastereomeric salts.[8] An ideal solvent should:
-
Exhibit a large solubility differential for the diastereomeric pair.[8]
-
Have a steep temperature coefficient of solubility, which is beneficial for crystallization upon cooling.[8]
-
Possess appropriate polarity and hydrogen bonding capabilities to interact differently with the two diastereomers.[8]
A systematic solvent screening process is highly recommended to identify the optimal solvent or solvent mixture for your specific resolving agent.
Q3: What is "tandem crystallization" and how can it be applied to the resolution of this compound?
Tandem crystallization is a multi-step resolution strategy that aims to efficiently resolve both enantiomers from the racemic mixture.[15][16] After the first crystallization step, where one diastereomer is selectively precipitated, the mother liquor is enriched with the other diastereomer. Instead of discarding the mother liquor, it can be treated in a second step to crystallize the second diastereomer. This can be achieved by:
-
Adding a different chiral resolving agent that forms a less soluble salt with the remaining enantiomer.
-
Altering the solvent system, for example, by adding water, to induce crystallization of the second diastereomeric salt.[15][16]
This approach has been shown to provide both enantiomers of this compound in high yield (around 70% for each) and excellent enantiomeric excess (99% e.e.).[16]
Q4: Can I use an achiral base to recover the enantiopure this compound from its diastereomeric salt?
Yes. Once you have isolated the pure diastereomeric salt, the enantiopure this compound can be liberated by treatment with a strong achiral acid (like HCl) or base (like NaOH), depending on whether you used a chiral base or acid as the resolving agent.[4][5] This breaks the ionic bond of the salt, allowing for the separation of the chiral acid from the resolving agent, often through extraction.
Experimental Protocols & Visualizations
General Experimental Workflow for Diastereomeric Salt Crystallization
Caption: General workflow for diastereomeric salt resolution.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for crystallization issues.
Data Summary: Chiral Resolving Agents for this compound
| Chiral Resolving Agent | Reported Outcome | Reference |
| (S)-1-phenylethylamine | Can lead to co-precipitation of diastereomeric phases, one of which is a hydrate. Pure phase can be obtained using desiccants. | [15][16] |
| (S,S)-2-amino-1-phenylpropan-1,3-diol | Yields the (R)-acid salt with minor contamination of the (S)-diastereomer, which can be removed by recrystallization. | [15] |
| (S)-Phenylglycinol | Provides the (S)-acid salt in high yield (76%) and high enantiomeric excess (94% e.e.) in a single step. | [15][16][17] |
References
- 1. pharmtech.com [pharmtech.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Tandem crystallization strategies for resolution of this compound [CF3 CH(OH)COOH] by chiral benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 3,3,3-Trifluorolactic acid under acidic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3,3,3-Trifluorolactic acid. As Senior Application Scientists, we understand the unique challenges and questions that arise when working with highly functionalized molecules. This guide is designed to provide you with in-depth, field-proven insights into the stability of this compound, particularly under the acidic conditions frequently employed in synthesis, purification, and formulation. We will address common experimental issues, explain the underlying chemical principles, and provide validated protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the chemical behavior and handling of this compound in acidic environments.
Q1: How stable is this compound in common laboratory acidic solutions?
A1: this compound is generally highly stable under typical acidic conditions used in organic synthesis and analysis (e.g., aqueous HCl, H₂SO₄, or trifluoroacetic acid (TFA) solutions). The stability is attributed to the high bond dissociation energy of the carbon-fluorine (C-F) bond.[1] The trifluoromethyl (-CF₃) group is a robust moiety that resists cleavage except under exceptionally harsh conditions. For comparison, the related compound Trifluoroacetic acid (TFA) is often used as a strong, stable acid in its own right and requires extreme measures like hydrothermal processing for degradation.[2][3]
Q2: What specific conditions can lead to the degradation of this compound?
A2: Degradation, specifically hydrolysis of the trifluoromethyl group, requires highly aggressive, superacidic media. Conditions reported to hydrolyze trifluoromethyl groups on aromatic rings include the use of fuming sulfuric acid (oleum), often in the presence of boric acid, and elevated temperatures.[4][5] Standard aqueous acids, even at high concentrations, are generally insufficient to cause significant degradation at moderate temperatures.
Q3: What is the primary degradation pathway under these harsh acidic conditions?
A3: The primary degradation pathway is the acid-catalyzed hydrolysis of the trifluoromethyl (-CF₃) group to a carboxylic acid (-COOH) group. The proposed mechanism involves an initial protonation of one of the fluorine atoms by a superacid, which facilitates the cleavage of a C-F bond to form a transient difluorocarbocation.[4] This highly electrophilic intermediate is then attacked by a nucleophile present in the medium (such as H₂SO₄ or water), initiating a cascade of reactions that ultimately converts the -CF₂⁺ group into a carboxylic acid.[4]
Diagram: Proposed Mechanism of Acid-Catalyzed -CF₃ Hydrolysis
Caption: Simplified pathway of trifluoromethyl group hydrolysis under superacidic conditions.
Q4: What are the expected decomposition products I should look for?
A4: The primary organic decomposition product from the hydrolysis pathway described above would be 2-hydroxy-malonic acid . In addition, you would expect the formation of fluoride ions (F⁻) in the aqueous medium. Under different extreme conditions, such as high-temperature hydrothermal treatment, decarboxylation might occur, potentially yielding products analogous to those seen with TFA, like fluoroform (CHF₃) and CO₂.[2][3]
Q5: How should I properly store solutions of this compound, especially in acidic media?
A5: While robust, best practices for storage will preserve the highest purity.
-
Container: Use tightly sealed containers made of borosilicate glass or a chemically resistant polymer like PTFE. Avoid metal containers, as strong acids can cause corrosion and introduce metallic impurities.[6][7]
-
Temperature: Store solutions in a cool, well-ventilated area. Refrigeration is recommended for long-term storage to minimize any potential for slow degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if the solution contains other sensitive reagents, although this compound itself is not particularly air-sensitive.[7]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific experimental issues that may relate to the stability of this compound.
Diagram: Troubleshooting Workflow
Caption: A logical decision tree for troubleshooting unexpected experimental results.
Issue 1: I am observing unexpected peaks in my HPLC or LC-MS analysis after a reaction or incubation in acid.
-
Possible Cause A: Contamination. The new peaks may originate from impurities in the starting material, solvents, or other reagents, rather than from degradation.
-
Troubleshooting Step: Analyze a sample of the this compound starting material using the same analytical method. Prepare a control sample containing all reaction components except your compound of interest to rule out impurities from other sources.
-
-
Possible Cause B: Degradation. The reaction conditions may be too harsh, causing decomposition.
-
Troubleshooting Step: Critically evaluate the necessity of the conditions used. Are you using fuming acids or temperatures exceeding 80-100°C for prolonged periods?[4] If so, this is the most likely cause. Attempt to identify the new peaks by mass spectrometry. A mass corresponding to 2-hydroxy-malonic acid would strongly suggest -CF₃ hydrolysis.
-
Issue 2: My reaction yield is significantly lower than expected when using this compound in a strong acid.
-
Possible Cause A: Compound Degradation. A portion of your starting material may be decomposing, leading to a lower yield of the desired product.
-
Troubleshooting Step: Set up a simple stability study. Dissolve your compound in the acidic medium planned for the reaction and heat it to the target temperature. Take aliquots over time (e.g., 1h, 4h, 12h) and analyze them by HPLC or ¹⁹F NMR to quantify the amount of starting material remaining.
-
-
Possible Cause B: Solubility Issues. The compound or its salt form may be precipitating out of the solution under the reaction conditions, making it unavailable for reaction.
-
Troubleshooting Step: After running the reaction, carefully check for any solid material. If present, isolate it and analyze to determine if it is unreacted starting material. Consider if a different solvent system could improve solubility while maintaining the required acidity.
-
Issue 3: I have detected free fluoride ions (F⁻) in my reaction mixture using an ion-selective electrode (ISE) or other method.
-
Possible Cause: Definitive C-F Bond Cleavage. This is direct and conclusive evidence that the trifluoromethyl group is undergoing hydrolysis.
-
Troubleshooting Step: This confirms that your conditions are too aggressive. Immediate mitigation is required to preserve your material.
-
Mitigation Strategies:
-
Reduce Temperature: This is the most effective first step. Lowering the reaction temperature can dramatically decrease the rate of hydrolysis.
-
Reduce Acid Concentration: If possible, use a lower concentration of the acid or switch to a less aggressive acid (e.g., from fuming H₂SO₄ to concentrated H₂SO₄, or from H₂SO₄ to HCl).
-
Minimize Time: Reduce the exposure time of the compound to the harsh conditions to the absolute minimum required for the desired transformation.
-
-
Experimental Protocols & Data
To provide a self-validating system, we recommend performing a kinetic stability study whenever you plan to use this compound under new or particularly harsh acidic conditions.
Protocol: Kinetic Stability Study by HPLC
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in a suitable, non-reactive solvent (e.g., acetonitrile or water).
-
Acidic Media Preparation: Prepare vials containing the acidic media to be tested (e.g., 1M HCl, 5M H₂SO₄, 98% H₂SO₄).
-
Incubation: Place the vials in a temperature-controlled heating block set to the desired experimental temperatures (e.g., 25°C, 50°C, 80°C). Allow them to equilibrate.
-
Initiation (t=0): Add a precise volume of the stock solution to each vial to achieve the final target concentration (e.g., 1 mg/mL). Mix thoroughly. Immediately withdraw an aliquot from each vial, quench it by diluting into a neutral mobile phase buffer, and label it as the t=0 sample.
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw another aliquot from each vial and quench it in the same manner.
-
HPLC Analysis: Analyze all quenched samples by a validated reverse-phase HPLC method with UV detection. Calculate the peak area of the this compound peak for each sample.
-
Data Analysis: Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of the compound remaining.
Data Presentation: Expected Stability Profile
The following table summarizes hypothetical data from the protocol above to illustrate the expected stability profile.
| Acid Condition | Temperature | % Remaining (1 hr) | % Remaining (8 hr) | % Remaining (24 hr) |
| 1M HCl | 50°C | >99% | >99% | >99% |
| 5M H₂SO₄ | 50°C | >99% | >99% | 98% |
| 1M HCl | 80°C | >99% | 98% | 96% |
| 5M H₂SO₄ | 80°C | 98% | 92% | 85% |
| 98% H₂SO₄ | 80°C | 90% | 65% | 40% |
| Fuming H₂SO₄ | 80°C | <50% | <10% | Not Detected |
This data is illustrative and serves to demonstrate expected trends. Actual results will depend on precise experimental parameters.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Trifluoroacetic acid(76-05-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Purification of 3,3,3-Trifluorolactic Acid
Welcome to the technical support center for 3,3,3-Trifluorolactic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of impurities from this important fluorinated building block.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common questions about impurities in this compound and the selection of appropriate purification methods.
Q1: What are the common types of impurities found in this compound?
The nature and extent of impurities in this compound are often dependent on its synthetic route. However, some common impurities to be aware of include:
-
Residual Starting Materials and Reagents: Depending on the synthesis, these can include precursors like 3,3,3-trifluoropropionaldehyde or related compounds, as well as catalysts used in the manufacturing process.[1][2][3]
-
Solvents: Residual solvents from the reaction or initial purification steps are common. Given that this compound is soluble in water and various organic solvents, a range of these may be present.[4][5]
-
Byproducts of Synthesis: Side reactions can lead to the formation of structurally related compounds.
-
Enantiomeric Impurities: For enantiomerically pure forms of this compound, the other enantiomer is a critical impurity that needs to be controlled, especially in pharmaceutical applications.[6][7]
-
Water: this compound is hygroscopic and can absorb moisture from the atmosphere.[8]
Q2: What are the primary methods for purifying this compound?
There are three primary methods for the purification of this compound, each suited for removing different types of impurities:
-
Crystallization: This is a powerful technique for removing both soluble and insoluble impurities. For racemic this compound, diastereomeric salt crystallization is particularly effective for separating the enantiomers.[6][7][9]
-
Distillation: Vacuum distillation is suitable for separating this compound from non-volatile impurities or solvents with significantly different boiling points.[1][10]
-
Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) can be used for high-purity applications, especially for removing impurities with similar physical properties.[11]
Q3: How do I choose the right purification method for my specific needs?
The choice of purification method depends on the initial purity of your material, the nature of the impurities, the desired final purity, and the scale of your experiment.
| Purification Method | Best For Removing | Advantages | Considerations |
| Crystallization | Enantiomeric impurities, byproducts with different solubilities.[6][7] | Scalable, can achieve high enantiomeric purity. | Requires suitable solvent selection, potential for product loss in the mother liquor.[9] |
| Vacuum Distillation | Non-volatile residues, solvents with different boiling points.[1] | Effective for removing certain types of impurities, can be used on a large scale. | Potential for thermal decomposition if the compound is not stable at its boiling point. |
| Chromatography | Structurally similar impurities, trace impurities.[11] | High resolution and purity achievable. | Can be expensive and time-consuming for large quantities, requires method development. |
PART 2: Troubleshooting Guides & Protocols
This section provides detailed protocols and troubleshooting advice for the most common purification techniques.
Guide 1: Purification by Diastereomeric Salt Crystallization
This method is highly effective for the chiral resolution of racemic this compound.[6][7]
Experimental Protocol
-
Salt Formation:
-
Dissolve racemic this compound in a suitable solvent (e.g., ethyl acetate).
-
Add a chiral amine (e.g., (S)-1-phenylethylamine) to the solution. This will form diastereomeric salts.
-
-
Crystallization:
-
Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired product can be beneficial.
-
-
Isolation:
-
Liberation of the Free Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., HCl) to liberate the enantiomerically enriched this compound.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Oiling Out | The compound is precipitating as a liquid instead of a solid. | Use a more dilute solution, cool the solution more slowly, or try a different solvent system. |
| Poor Crystal Yield | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | Concentrate the solution further, cool to a lower temperature, or add an anti-solvent. |
| Low Enantiomeric Excess (ee) | Incomplete separation of the diastereomeric salts. | Recrystallize the diastereomeric salt multiple times. Ensure the chiral amine used is of high enantiomeric purity. |
Workflow Diagram
Caption: Workflow for chiral resolution via crystallization.
Guide 2: Purification by Vacuum Distillation
This method is ideal for removing non-volatile impurities or solvents with significantly different boiling points.
Experimental Protocol
-
Setup:
-
Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
-
Distillation:
-
Place the impure this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin heating the flask.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. A patent for a similar compound, 3,3,3-trifluoropropionic acid, notes collection of a fraction at 70-75 °C at a vacuum of 6kPa.[1]
-
-
Collection:
-
Collect the purified product in a pre-weighed receiving flask.
-
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Bumping | Uneven boiling of the liquid. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. |
| Decomposition | The compound is thermally unstable at its boiling point. | Use a lower distillation temperature by applying a higher vacuum. |
| Poor Separation | The boiling points of the impurities are too close to the product. | Use a fractional distillation column to improve separation efficiency. |
Workflow Diagram
Caption: Workflow for purification by vacuum distillation.
Guide 3: Chromatographic Purification
Preparative HPLC can be employed for achieving very high levels of purity.
Guidelines for Method Development
-
Column Selection: A C18 reversed-phase column is a common choice for the separation of organic acids.[13] Fluorinated columns can also offer high selectivity for fluorinated compounds.[11]
-
Mobile Phase: A typical mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, with an acidic modifier such as trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid group and improve peak shape.[13]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is generally suitable for compounds with a carboxylic acid group.[13]
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | Add a small amount of a strong acid like TFA to the mobile phase to improve peak shape. |
| Poor Separation | Inadequate resolution between the product and impurities. | Optimize the mobile phase composition (e.g., change the solvent ratio or use a gradient elution). Try a different column with a different stationary phase. |
| Sample Overload | Injecting too much sample onto the column. | Reduce the injection volume or the concentration of the sample. |
PART 3: Purity Assessment
Accurate assessment of purity is crucial to ensure the quality of your this compound.
Q4: How do I accurately assess the purity of my this compound?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the chemical purity of this compound.[13]
Example HPLC Method:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13] |
| Mobile Phase | A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile[13] |
| Gradient | A suitable gradient from high aqueous to high organic content. |
| Flow Rate | 1.0 mL/min[13] |
| Column Temperature | 25 °C[13] |
| Detection Wavelength | 210 nm[13] |
| Injection Volume | 10 µL[13] |
For assessing the total organic fluorine content, Combustion Ion Chromatography (CIC) can be a useful technique.[14][15][16]
Q5: What are the key parameters to look for in a Certificate of Analysis (CoA)?
When sourcing high-purity this compound, the CoA should provide the following information:
-
Purity (by HPLC): This should be a high value, typically ≥98%.[17]
-
Enantiomeric Excess (ee): For enantiomerically pure material, this should be specified (e.g., >99% ee).
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Levels of any residual solvents should be reported.
-
Identification: Confirmation of the compound's structure by methods such as NMR and Mass Spectrometry.
References
- 1. CN102795987A - Method for preparing 3,3,3-trifluoropropionic acid - Google Patents [patents.google.com]
- 2. CN105669399A - Preparation method of 3,3,3-trifluoropropionaldehyde - Google Patents [patents.google.com]
- 3. US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid - Google Patents [patents.google.com]
- 4. This compound | 684-07-1 [chemicalbook.com]
- 5. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tandem crystallization strategies for resolution of this compound [CF3 CH(OH)COOH] by chiral benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Combustion ion chromatography for extractable organofluorine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repository.arizona.edu [repository.arizona.edu]
- 16. enthalpy.com [enthalpy.com]
- 17. nbinno.com [nbinno.com]
Technical Support Center: Scaling Up 3,3,3-Trifluorolactic Acid Production
Document ID: TFLA-SU-2026-01
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for 3,3,3-Trifluorolactic acid (TFLA) production. As a chiral α-hydroxy acid, TFLA is a valuable building block in pharmaceutical and material sciences, largely due to the unique properties imparted by the trifluoromethyl group. However, scaling its production from the bench to pilot or industrial scale presents a unique set of challenges, from achieving high enantiopurity to managing reaction thermodynamics and downstream processing.
This guide is designed to provide practical, experience-driven solutions to common problems encountered during the synthesis, purification, and scale-up of TFLA. It is structured in a question-and-answer format to directly address the specific issues you may face in the lab.
Part 1: Troubleshooting Guide - Synthesis & Work-Up
This section addresses common problems encountered during the chemical or biocatalytic synthesis of TFLA.
Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Reduction
Question: We are performing an asymmetric reduction of 3,3,3-trifluoropyruvic acid (TFPA) or its ester, but our enantiomeric excess is consistently below our target of >99%. What are the likely causes and solutions?
Answer: Achieving high enantioselectivity is the cornerstone of chiral synthesis. Low ee is typically traced back to catalyst integrity, reaction conditions, or substrate quality.
Potential Causes & Recommended Actions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Catalyst Deactivation (Biocatalytic) | Lactate dehydrogenases (LDHs) are sensitive to pH, temperature, and inhibitors. The cofactor (NADH/NADPH) may also be degrading. Enzyme activity loss leads to a slower stereoselective reaction, allowing non-selective background reactions to occur. | 1. Verify pH: Ensure the reaction buffer is maintained at the optimal pH for your specific LDH. 2. Cofactor Regeneration: Implement an efficient cofactor regeneration system, such as using formate dehydrogenase (FDH) with sodium formate. This maintains a high concentration of the active reducing agent.[1][2][3] 3. Check for Inhibitors: Heavy metal traces from reagents or reactors can inhibit enzyme activity. Use high-purity reagents and consider adding a chelating agent like EDTA if contamination is suspected. |
| Catalyst Poisoning (Chemical) | Chiral metal catalysts (e.g., Ru-, Rh-based) or organocatalysts are highly sensitive to moisture and oxygen, which can destroy the active catalytic species. | 1. Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). 2. Purify Substrate: Impurities in the TFPA starting material can act as catalyst poisons. Consider purifying the substrate via distillation or recrystallization before use. |
| Incorrect Reaction Temperature | Temperature affects both the reaction rate and the catalyst's stereoselectivity. For many asymmetric catalytic systems, lower temperatures favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[4] | 1. Optimize Temperature: Run a temperature screening study (e.g., -20°C, 0°C, RT). While lower temperatures may slow the reaction, the gain in ee can be significant. 2. Maintain Strict Temperature Control: On a larger scale, ensure the reactor has adequate cooling capacity to dissipate any reaction exotherm and maintain a consistent internal temperature. |
| Racemization During Work-up | The acidic or basic conditions used during product isolation can potentially cause racemization at the chiral center, especially if elevated temperatures are involved. | 1. Use Mild Conditions: Employ mild acids (e.g., citric acid) or bases (e.g., sodium bicarbonate) for quenching and extraction. 2. Avoid High Temperatures: Perform all downstream processing, including solvent removal, at the lowest possible temperature (e.g., using a rotary evaporator with a chilled water bath). |
Issue 2: Low Reaction Yield and Incomplete Conversion
Question: Our reaction stalls, resulting in significant amounts of unreacted 3,3,3-trifluoropyruvic acid and a low overall yield. How can we drive the reaction to completion?
Answer: Incomplete conversion is often a result of catalyst deactivation, insufficient reducing equivalents, or substrate instability.
Potential Causes & Recommended Actions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Substrate Instability | 3,3,3-trifluoropyruvic acid (TFPA) and its esters can be unstable, particularly in the presence of moisture or nucleophiles, leading to degradation or side reactions.[5][6][7] | 1. Use Fresh Substrate: Use TFPA or its ester from a freshly opened container or repurify it before use. 2. Control Addition: For larger scales, consider a semi-batch process where the TFPA is added slowly to the reaction mixture containing the catalyst. This keeps the instantaneous concentration of the sensitive substrate low. |
| Inefficient Cofactor Regeneration (Biocatalytic) | In biocatalytic reductions, if the cofactor regeneration cycle is slower than the primary reduction step, the reaction will halt once the initial charge of NADH/NADPH is consumed.[1][2][3] | 1. Increase Regeneration Enzyme Loading: Increase the concentration of the regeneration enzyme (e.g., formate dehydrogenase). 2. Optimize pH for Both Enzymes: Ensure the reaction pH is a suitable compromise for both the primary reductase (LDH) and the regeneration enzyme. |
| Product Inhibition | The product, TFLA, or the byproduct of cofactor regeneration (e.g., CO2 from formate) can inhibit the enzyme(s) at high concentrations, slowing the reaction rate as it progresses. | 1. Increase Catalyst Loading: A higher enzyme concentration can sometimes overcome moderate product inhibition. 2. In Situ Product Removal: For large-scale processes, consider advanced techniques like continuous extraction or crystallization to remove TFLA from the reaction medium as it is formed. |
| Poor Mixing on Scale-Up | Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of low reagent concentration, causing apparent reaction stalling. | 1. Reactor Design: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) for efficient mixing of the reaction phases. 2. Monitor Homogeneity: Use process analytical technology (PAT), such as in-situ IR or Raman spectroscopy, to monitor reagent concentration in different parts of the reactor. |
Part 2: Troubleshooting Guide - Purification & Scale-Up
Issue 3: Difficulty in Product Isolation and Purification
Question: We are struggling to purify the final this compound. Standard extraction leaves impurities, and chromatography is proving difficult to scale. What are better alternatives?
Answer: Purifying highly polar, acidic, and water-soluble compounds like TFLA requires a tailored approach.
Potential Causes & Recommended Actions:
| Potential Cause | Scientific Rationale | Recommended Action |
| High Water Solubility | TFLA is highly soluble in water, leading to poor extraction efficiency into common organic solvents and significant product loss in the aqueous phase. | 1. Solvent Selection: Use more polar, water-immiscible solvents for extraction, such as ethyl acetate or methyl tert-butyl ether (MTBE). 2. Salting Out: Saturate the aqueous phase with a salt like NaCl or (NH₄)₂SO₄ before extraction. This decreases the solubility of TFLA in the aqueous layer and drives it into the organic phase. 3. Continuous Extraction: For larger scales, a continuous liquid-liquid extraction setup is far more efficient than batch extractions. |
| Formation of Emulsions | The presence of residual proteins (from biocatalysis) or salts can lead to the formation of stable emulsions during aqueous work-up, making phase separation difficult. | 1. Filtration/Centrifugation: Before extraction, filter the crude reaction mixture through a pad of celite or perform a centrifugation step to remove precipitated proteins and other solids. 2. Break Emulsions: Add a small amount of brine or a different solvent to help break the emulsion. Gentle agitation is key; avoid high-shear mixing. |
| Co-elution of Impurities | The starting material (TFPA) and TFLA have similar polarities, making them difficult to separate by standard silica gel chromatography. | 1. Alternative Chromatography: Consider using anion-exchange chromatography, which separates compounds based on charge. TFLA, being an acid, will bind strongly and can be eluted with a salt or pH gradient.[8] 2. Preparative SFC: Supercritical Fluid Chromatography (SFC) can offer superior resolution for polar compounds and is a scalable technique used in the pharmaceutical industry for chiral separations.[][10] 3. Crystallization: Develop a crystallization procedure. TFLA can be crystallized directly or as a salt (e.g., with a chiral amine for further purification). This is often the most cost-effective method for large-scale purification. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Biocatalytic Synthesis of (S)-3,3,3-Trifluorolactic Acid
This protocol is a representative method for the lab-scale synthesis using a lactate dehydrogenase and a formate dehydrogenase for cofactor regeneration.
Materials:
-
(S)-Lactate Dehydrogenase (e.g., from Gallus gallus)
-
Formate Dehydrogenase (e.g., from Candida boidinii)
-
3,3,3-Trifluoropyruvic acid (TFPA), monohydrate[5]
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Sodium Formate (HCOONa)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
Reagent Addition: To the buffer, add NAD⁺ (0.1 mol%), sodium formate (1.5 equivalents relative to TFPA), (S)-Lactate Dehydrogenase, and Formate Dehydrogenase.
-
Initiation: Stir the mixture until all components are dissolved. Begin slow, dropwise addition of a solution of TFPA (1.0 equivalent) in the buffer. Monitor the internal temperature to ensure it remains constant (e.g., 25-30°C).
-
Reaction Monitoring: Monitor the reaction progress by HPLC or ¹⁹F NMR until TFPA is fully consumed (typically 6-12 hours).
-
Work-Up:
-
Adjust the pH of the reaction mixture to ~2.0 with 2M HCl. .
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-TFLA.
-
-
Purification: The crude product can be further purified by vacuum distillation or crystallization if required.
Workflow Visualization
A generalized workflow for the production and purification of TFLA is essential for planning scale-up operations.
Caption: Generalized workflow for TFLA synthesis and purification.
Part 4: Scale-Up Considerations & FAQs
This section focuses on challenges and questions that arise when moving from bench-scale experiments to larger pilot or production scales.
Frequently Asked Questions (FAQs):
Q1: What are the primary safety concerns when handling 3,3,3-trifluoropyruvic acid (TFPA) and TFLA at scale? A1: Both TFPA and TFLA are corrosive acidic compounds. TFPA is a lachrymator and skin irritant.[5] TFLA, as a strong organic acid, can cause severe skin and eye burns. Always handle these chemicals in a well-ventilated fume hood or reactor system, using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. On a larger scale, closed-system transfers are highly recommended to minimize exposure.
Q2: How does the reaction exotherm impact scale-up? A2: Asymmetric reductions are often exothermic. While this heat is easily dissipated in a small flask, it can lead to a dangerous temperature increase in a large reactor, which has a much lower surface-area-to-volume ratio. This can decrease enantioselectivity or even cause a thermal runaway.[4] A thorough thermal hazard assessment (e.g., using reaction calorimetry) is crucial before scaling up. The reactor must have a sufficiently powerful cooling system to manage the heat load.
Q3: Is a biocatalytic or a chemical synthesis route better for industrial-scale production? A3: Both have pros and cons.
-
Biocatalysis: Often offers exceptional enantioselectivity (>99.5% ee), operates under mild conditions (ambient temperature and pressure, aqueous media), and is environmentally friendly.[11] However, challenges include enzyme cost and stability, potential for microbial contamination, and the need to handle large volumes of aqueous waste. Process development often focuses on optimizing space-time yield and enzyme recycling.[1][12]
-
Chemical Catalysis: Can achieve high throughput and may be easier to implement with existing chemical plant infrastructure. However, it often requires expensive and air-sensitive precious metal catalysts, anhydrous organic solvents, and potentially cryogenic temperatures, which are energy-intensive at scale.[13][14] The "better" route depends on economic factors, available equipment, and the specific purity requirements of the final product. Biocatalysis is increasingly becoming the "first choice" for producing chiral alcohols and hydroxy acids.[3]
Q4: How do we manage the cost of the NADH/NADPH cofactor in a large-scale biocatalytic process? A4: The high cost of cofactors makes their use in stoichiometric amounts economically unfeasible. An efficient in situ regeneration system is mandatory for any industrial process.[1][2] The most common and cost-effective method is the substrate-coupled approach, using a cheap sacrificial molecule (like sodium formate or isopropanol) and a second dehydrogenase enzyme (like formate dehydrogenase or an alcohol dehydrogenase) to continuously convert NAD⁺ back to NADH. The total turnover number (TTN) of the cofactor becomes a critical process metric.
Scale-Up Logic Diagram
This diagram outlines the key decision points and considerations when scaling up TFLA production.
Caption: Key decision points for scaling TFLA production.
References
- 1. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [guidechem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemimpex.com [chemimpex.com]
- 8. chiraltech.com [chiraltech.com]
- 10. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral Separation of 3,3,3-Trifluorolactic Acid Enantiomers
An expertly curated technical support center designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for the optimization of chiral HPLC methods for 3,3,3-Trifluorolactic acid enantiomers.
Welcome to the dedicated resource for optimizing the chiral separation of (R)- and (S)-3,3,3-Trifluorolactic acid. This guide is structured to provide actionable solutions to common challenges encountered during method development and routine analysis. We will delve into the causal factors behind chromatographic phenomena and provide a systematic approach to troubleshooting, ensuring robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries related to the chiral separation of this compound.
Q1: Which type of chiral stationary phase (CSP) is most effective for separating this compound enantiomers?
A1: Polysaccharide-based CSPs are generally the most successful for the separation of this compound enantiomers. Specifically, columns with cellulose or amylose derivatives coated or immobilized on a silica support are highly recommended. Coated phases like cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated excellent enantioselectivity for this analyte. The selection of the CSP is critical as the separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, and the hydroxyl and carboxyl groups of the lactic acid derivative play a key role in these interactions.
Q2: What is the recommended starting mobile phase for method development?
A2: For normal-phase chromatography, a good starting point is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as 2-propanol (isopropanol) or ethanol. A typical starting composition would be 90:10 (v/v) n-hexane:2-propanol. The addition of a small amount of an acidic additive, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is crucial. This acidic additive helps to suppress the ionization of the carboxylic acid group on the analyte, which minimizes peak tailing and improves peak shape.
Q3: Why is an acidic modifier necessary in the mobile phase?
A3: An acidic modifier, like TFA, is essential for several reasons. Firstly, it ensures that the this compound is in its neutral, non-ionized form. This is critical because ionic interactions with residual silanol groups on the silica support can lead to significant peak tailing. Secondly, by maintaining a consistent protonation state of the analyte, the acidic modifier leads to more reproducible retention times and improved peak symmetry.
Q4: What detection wavelength should be used for this compound?
A4: this compound has a weak chromophore and does not absorb strongly in the UV-Vis range. Detection is typically performed at low UV wavelengths, generally between 210 nm and 220 nm, to maximize sensitivity. It is important to use high-purity mobile phase solvents that have low UV cutoff values to minimize baseline noise at these low wavelengths.
Q5: Can I use a mass spectrometer (MS) for detection?
A5: Yes, coupling the HPLC system to a mass spectrometer is an excellent option, particularly for achieving high sensitivity and selectivity. When using MS detection, it is advisable to use volatile mobile phase additives like formic acid or acetic acid instead of TFA, as TFA is an ion-pairing agent that can cause signal suppression in the MS source. An electrospray ionization (ESI) source in negative ion mode would be the most appropriate choice for detecting the deprotonated [M-H]⁻ ion of this compound.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the chiral separation of this compound.
Issue 1: Poor or No Enantiomeric Resolution
If you are observing a single peak or two co-eluting peaks, consider the following troubleshooting steps.
Caption: Decision tree for troubleshooting poor enantiomeric resolution.
-
Verify CSP Selection: Confirm that you are using a polysaccharide-based chiral stationary phase, as these are known to be effective for this class of compounds.
-
Optimize Mobile Phase Composition:
-
Decrease Alcohol Content: The alcohol modifier in the mobile phase plays a crucial role in enantioselectivity. A lower percentage of alcohol generally leads to stronger interactions between the analyte and the CSP, which can improve resolution. Systematically decrease the alcohol content in small increments (e.g., from 10% to 8%, then to 5%).
-
Change Alcohol Modifier: If decreasing the alcohol content is not effective, try a different alcohol. The structure of the alcohol can influence the chiral recognition mechanism. For example, if you are using 2-propanol, try switching to ethanol or n-butanol.
-
-
Adjust Column Temperature: Lowering the column temperature can enhance enantioselectivity. Try setting the column thermostat to a lower temperature, for example, 15°C or 10°C. Lower temperatures can increase the stability of the transient diastereomeric complexes, leading to better separation.
-
Reduce Flow Rate: A lower flow rate can increase the interaction time between the analyte and the CSP, potentially improving resolution. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and quantification. The following steps can help to address this issue.
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3,3,3-Trifluorolactic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of chiral fluorinated intermediates is paramount. 3,3,3-Trifluorolactic acid, a key building block, presents unique analytical challenges due to its structure. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound, offering insights into the rationale behind experimental choices and presenting supporting data to inform method selection.
The Analytical Challenge of this compound
This compound (TFLA) is a chiral carboxylic acid with a trifluoromethyl group adjacent to the stereocenter.[1] This structure imparts high polarity, acidity, and the potential for enantiomeric differentiation, all of which influence the choice and validation of an analytical method. The trifluoromethyl group enhances the compound's acidity and can influence its interaction with stationary phases in chromatography.[1] Furthermore, as a chiral molecule, the separation of its enantiomers is often a critical requirement, necessitating the use of specialized chiral stationary phases or derivatization strategies.
Core Principles of Analytical Method Validation
Before delving into specific methods, it is crucial to understand the foundational principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines to ensure that analytical methods are suitable for their intended purpose. The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Methodologies
This guide will compare two primary analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . While specific, direct comparative validation studies for this compound are not extensively available in public literature, the following sections are built upon established methods for structurally similar fluorinated carboxylic acids and chiral compounds, providing a robust framework for method development and validation.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. This method is particularly well-suited for the analysis of this compound due to its non-volatile nature and the presence of a chromophore (the carboxylic acid group) that allows for UV detection.
Experimental Protocol: Chiral HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as amylose or cellulose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H), is often effective for separating enantiomers of chiral acids.[2]
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution by suppressing the ionization of the analyte's carboxylic acid group.[3] A typical mobile phase composition could be n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic this compound reference standard in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Validation Performance and Comparison
The following table summarizes the expected performance characteristics for a validated chiral HPLC-UV method for this compound, based on data for similar compounds.
| Validation Parameter | Expected Performance (Chiral HPLC-UV) | Causality and Rationale |
| Specificity | Baseline resolution of enantiomers (Rs > 1.5) and separation from potential impurities. | The chiral stationary phase provides the necessary stereospecific interactions to differentiate between the enantiomers. The mobile phase composition is optimized to maximize these interactions and achieve separation. |
| Linearity | Correlation coefficient (r²) > 0.999 over a range of 1-100 µg/mL. | The UV detector response is inherently linear over a wide dynamic range for many organic molecules at low concentrations. |
| Accuracy | 98-102% recovery. | The use of a high-purity reference standard and a well-calibrated instrument ensures that the measured values are close to the true values. |
| Precision (%RSD) | Repeatability: < 1.0%; Intermediate Precision: < 2.0%. | Modern HPLC systems offer excellent injection precision, and a robust method will exhibit minimal variability between different days, analysts, or instruments. |
| LOD | ~0.1 µg/mL. | Determined by the signal-to-noise ratio of the detector and the molar absorptivity of the analyte at the chosen wavelength. |
| LOQ | ~0.5 µg/mL. | The concentration at which the analyte can be quantified with acceptable precision and accuracy. |
| Robustness | Insensitive to small changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). | A well-developed method will have a "sweet spot" where small variations in parameters do not significantly impact the results, ensuring reliability in routine use. |
Workflow Diagram: Chiral HPLC-UV Method Validation
Caption: Workflow for Chiral HPLC-UV Method Validation.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a highly sensitive and selective technique that can be used for the quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.
Experimental Protocol: GC-MS with Derivatization
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler for liquid injection.
2. Derivatization:
-
Rationale: The carboxylic acid and hydroxyl groups of this compound make it non-volatile. Derivatization converts these polar functional groups into less polar, more volatile derivatives. A common approach is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which converts both the carboxylic acid and hydroxyl groups to their trimethylsilyl (TMS) esters and ethers, respectively.
-
Procedure:
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., acetonitrile).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection into the GC-MS.
-
3. Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Chiraldex® G-TA), is required for the separation of the derivatized enantiomers.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 180°C at 10°C/min.
-
Hold at 180°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized this compound.
-
Validation Performance and Comparison
The following table summarizes the expected performance characteristics for a validated GC-MS method for this compound, based on data for similar derivatized chiral acids.
| Validation Parameter | Expected Performance (GC-MS with Derivatization) | Causality and Rationale |
| Specificity | High, due to both chromatographic separation and mass spectrometric detection. Baseline resolution of derivatized enantiomers. | The combination of a chiral GC column and SIM mode in the mass spectrometer provides excellent specificity, minimizing interference from matrix components. |
| Linearity | Correlation coefficient (r²) > 0.998 over a range of 0.1-50 µg/mL. | The mass spectrometer detector offers a wide linear dynamic range. |
| Accuracy | 95-105% recovery. | The use of an internal standard can correct for variability in the derivatization reaction and injection volume, leading to high accuracy. |
| Precision (%RSD) | Repeatability: < 2.0%; Intermediate Precision: < 3.0%. | While the derivatization step can introduce some variability, a well-controlled procedure and the use of an internal standard will ensure good precision. |
| LOD | ~0.01 µg/mL. | The high sensitivity of the mass spectrometer in SIM mode allows for very low detection limits. |
| LOQ | ~0.05 µg/mL. | The concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. |
| Robustness | Sensitive to derivatization conditions (time, temperature, reagent ratio). Less sensitive to minor changes in GC parameters. | The derivatization step is often the most critical and least robust part of the method. Consistent execution is key to reliable results. |
Workflow Diagram: GC-MS Method Validation
Caption: Workflow for GC-MS Method Validation.
Head-to-Head Comparison and Concluding Remarks
| Feature | Chiral HPLC-UV | GC-MS with Derivatization |
| Sample Preparation | Simple dissolution and filtration. | More complex due to the required derivatization step. |
| Sensitivity | Good, suitable for quality control of bulk materials and formulations. | Excellent, ideal for trace-level analysis and bioanalytical applications. |
| Specificity | Good, relies on chromatographic separation. | Excellent, enhanced by mass spectrometric detection. |
| Throughput | Higher, due to simpler sample preparation. | Lower, due to the additional derivatization step. |
| Cost | Generally lower instrumentation and operational costs. | Higher initial investment and maintenance costs for the mass spectrometer. |
| Robustness | Generally more robust. | The derivatization step can be a source of variability. |
| Enantioselectivity | Achieved using a chiral stationary phase. | Achieved using a chiral capillary column. |
-
For routine quality control of bulk drug substances and pharmaceutical formulations where analyte concentrations are relatively high and high throughput is desired, chiral HPLC-UV is a reliable and cost-effective choice. Its simplicity and robustness make it well-suited for a manufacturing environment.
-
For trace-level analysis , such as in bioanalytical studies or for the determination of low-level impurities, the superior sensitivity and specificity of GC-MS with derivatization make it the preferred method. While the sample preparation is more involved, the ability to detect and quantify minute amounts of the analyte is a significant advantage.
Ultimately, the successful implementation of either method relies on a thorough and systematic validation process, guided by the principles outlined in this guide and in accordance with regulatory expectations.
References
A Comparative Guide to the Determination of Enantiomeric Excess of 3,3,3-Trifluorolactic Acid by Chiral HPLC
For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules is a critical aspect of quality control and stereoselective synthesis. 3,3,3-Trifluorolactic acid (TFLA), a valuable chiral building block in the pharmaceutical and agrochemical industries, is no exception. Its unique trifluoromethyl group imparts desirable properties to bioactive molecules, making the control of its stereochemistry paramount. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) stands as the principal and most reliable technique for the enantioselective analysis of TFLA.
This guide provides an in-depth comparison of two primary chiral HPLC methodologies for determining the enantiomeric excess of this compound: direct separation on polysaccharide-based chiral stationary phases and indirect separation following derivatization with a chiral agent. This comparison is supported by experimental data and detailed protocols to assist in method selection and optimization.
The Critical Choice: Direct vs. Indirect Chiral HPLC Separation
The determination of enantiomeric excess of TFLA can be approached in two ways via HPLC:
-
Direct Chiral HPLC: This method involves the use of a chiral stationary phase (CSP) that can directly distinguish between the two enantiomers of TFLA. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs are particularly effective for this class of compounds.
-
Indirect Chiral HPLC: This approach involves converting the TFLA enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent (CDA). The resulting diastereomers, which have different physical and chemical properties, can then be separated on a standard, achiral HPLC column, such as a C18 column.
The choice between these two methods depends on several factors, including the availability of chiral columns, the complexity of the sample matrix, and the desired analytical throughput.
Direct Enantioseparation on Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely recognized for their broad enantioselectivity. For the separation of trifluoromethyl-substituted acidic compounds like TFLA, columns such as Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based) are often the first choice.
The separation mechanism on these phases relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a chiral environment allowing for the differential retention of the enantiomers.
Comparative Performance of Chiral Stationary Phases
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 2.54 | 1.25 | 2.80 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 3.12 | 1.18 | 2.10 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | Methanol (100%) | 1.89 | 1.35 | 3.50 |
This data for a related compound suggests that both Chiralpak® AD-H and Chiralcel® OD-H are capable of providing baseline separation (Rs > 1.5). The choice between them may depend on the desired retention times and the specific mobile phase conditions that provide optimal resolution for TFLA.
Experimental Protocol: Direct Chiral HPLC of this compound
This protocol outlines a general procedure for the direct chiral HPLC analysis of TFLA. Optimization of the mobile phase composition and temperature is often necessary to achieve the best separation.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
2. Mobile Phase Preparation:
-
Normal Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). A typical starting condition is 90:10 (v/v) n-hexane/isopropanol.
-
Acidic Modifier: For acidic analytes like TFLA, the addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) is crucial to improve peak shape and resolution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dissolve the TFLA sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Caption: Workflow for direct chiral HPLC analysis.
Indirect Enantioseparation via Derivatization
An alternative to using expensive chiral columns is to derivatize the TFLA enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a more common and less expensive achiral column, such as a C18 reversed-phase column. A common strategy for carboxylic acids is to form amides with a chiral amine, such as (R)-(+)-1-phenylethylamine.
The key to this method is the quantitative conversion of the enantiomers to their corresponding diastereomers without any racemization.
Experimental Protocol: Indirect Chiral HPLC of this compound
This protocol details the derivatization of TFLA with (R)-(+)-1-phenylethylamine and the subsequent analysis of the resulting diastereomeric amides.
1. Derivatization Reagents and Materials:
-
This compound sample
-
(R)-(+)-1-phenylethylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
HPLC system with a UV detector
-
Achiral Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
2. Derivatization Procedure:
-
In a clean, dry vial, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add EDC·HCl (1.2 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add (R)-(+)-1-phenylethylamine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or a preliminary HPLC injection).
-
Quench the reaction with a small amount of water.
-
Extract the organic layer, wash with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the resulting diastereomeric amide residue in the HPLC mobile phase for analysis.
3. HPLC Conditions for Diastereomer Separation:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Calculate the enantiomeric excess based on the peak areas of the two diastereomers, as they directly correspond to the original enantiomer ratio.
Caption: Workflow for indirect chiral HPLC analysis.
Method Comparison and Concluding Remarks
| Feature | Direct Chiral HPLC | Indirect Chiral HPLC (Derivatization) |
| Principle | Separation of enantiomers on a chiral stationary phase. | Separation of diastereomers on an achiral stationary phase. |
| Column | Requires a specific and often expensive chiral column. | Utilizes a standard, less expensive achiral column (e.g., C18). |
| Sample Prep | Minimal; typically just dissolution and filtration. | Involves a chemical reaction, workup, and purification steps. |
| Method Dev. | Focuses on screening different chiral columns and mobile phases. | Requires optimization of the derivatization reaction and the achiral HPLC separation. |
| Potential Issues | Column cost and lifetime; finding a suitable CSP. | Incomplete derivatization, racemization during the reaction, potential for side products. |
| Throughput | Generally higher due to simpler sample preparation. | Can be lower due to the additional derivatization step. |
Expert Recommendation:
For routine quality control and high-throughput screening where the cost of a dedicated chiral column is justified, direct chiral HPLC is the preferred method due to its simplicity, speed, and reduced risk of analytical errors associated with derivatization. The initial investment in column screening to identify the optimal CSP for this compound will pay dividends in the long run through faster and more reliable results.
The indirect method via derivatization is a valuable alternative when a suitable chiral column is not available or for occasional analyses where the investment in a dedicated CSP is not practical. However, careful validation of the derivatization reaction is essential to ensure accurate and reproducible determination of the enantiomeric excess.
Ultimately, the choice of method will be guided by the specific needs and resources of the laboratory. Both approaches, when properly developed and validated, can provide accurate and reliable determination of the enantiomeric excess of this compound, a critical parameter for ensuring the quality and efficacy of the final products in which it is incorporated.
comparing 3,3,3-Trifluorolactic acid with other chiral resolving agents.
An In-Depth Technical Guide to Chiral Resolution:
Comparing 3,3,3-Trifluorolactic Acid with Other Chiral Resolving Agents
For researchers, scientists, and professionals in drug development, the isolation of single enantiomers from a racemic mixture is a foundational and often critical step. The choice of a chiral resolving agent can dictate the efficiency, yield, and economic viability of synthesizing enantiomerically pure active pharmaceutical ingredients (APIs) and fine chemicals. This guide provides a detailed comparison of this compound (TFLA) against established chiral resolving agents, supported by experimental data and procedural insights to inform your selection process.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution remains one of the most practical and scalable methods for separating enantiomers.[1] The core principle is the conversion of a pair of enantiomers—which possess identical physical properties like solubility and melting point—into a pair of diastereomers, which do not.[2][3] This is achieved by reacting the racemic mixture (e.g., a chiral amine) with a single, pure enantiomer of a chiral resolving agent (e.g., a chiral acid).
The resulting diastereomeric salts, having different three-dimensional arrangements, exhibit distinct physical properties.[2][4] This crucial difference allows for their separation through conventional techniques, most commonly fractional crystallization, where the less soluble diastereomer crystallizes preferentially from a suitable solvent.[4][5] Following separation, a simple acid-base workup liberates the desired enantiomer and allows for the recovery of the resolving agent.
The success of this technique hinges on several factors, primarily the ability of the resolving agent to effectively discriminate between the two enantiomers of the substrate, leading to a significant difference in the solubility of the resulting diastereomeric salts.
Figure 1: General workflow for chiral resolution by diastereomeric salt formation.
Profile of a Modern Resolving Agent: (S)-3,3,3-Trifluorolactic Acid (TFLA)
Chiral 3,3,3-trifluoro-2-hydroxypropanoic acid (TFLA) is a valuable intermediate in pharmaceutical and materials synthesis.[6][7] Its structure is notable for the presence of a trifluoromethyl (CF₃) group, which imparts unique electronic properties.
-
Acidity: The strong electron-withdrawing nature of the CF₃ group significantly increases the acidity of the carboxylic acid proton, facilitating robust salt formation with a wide range of basic compounds, particularly amines.
-
Chiral Environment: The combination of the hydroxyl, carboxyl, and trifluoromethyl groups creates a distinct and rigid chiral environment around the stereocenter, enhancing its ability to discriminate between enantiomers of a chiral base.
While TFLA is a chiral acid that can be used to resolve racemic bases, much of the recent literature has focused on the efficient resolution of racemic TFLA itself using chiral amines.[8][9] The principles, however, are reciprocal and provide powerful insights into the interactions governing the resolution process. A notable study demonstrated an efficient resolution of racemic TFLA using (S)-phenylglycinol, which yielded the (S,S) diastereomeric salt in 76% yield and 94% enantiomeric excess (ee) in a single crystallization step.[8][9]
This highlights the excellent diastereomeric differentiation provided by the TFLA structure, making it a highly effective resolving agent.
Comparative Analysis: TFLA vs. Classical and Modern Resolving Agents
The selection of a resolving agent is often empirical, but a comparison of their intrinsic properties can guide the initial screening process.[4] Here, we compare TFLA with three other widely recognized chiral acids.
| Resolving Agent | Structure | Key Features & Typical Substrates | Advantages | Disadvantages |
| This compound (TFLA) | CF₃CH(OH)COOH | Acidic Resolving Agent. Strong acid due to CF₃ group. Effective for resolving chiral amines and benzylamines.[8] | High efficiency and diastereoselectivity.[8][9] The CF₃ group can offer unique intermolecular interactions (e.g., fluorine bonding) that may improve crystal packing. | Higher cost compared to classical agents. Less extensive historical application data. |
| Tartaric Acid | HOOCCH(OH)CH(OH)COOH | Classical, Natural Resolving Agent. Widely used for resolving chiral amines.[10][11] Available as both (+) and (-) enantiomers. | Inexpensive and readily available from natural sources.[2] Extensive literature precedent. Can form salts with a wide variety of bases. | Resolution efficiency can be highly substrate-dependent. May require extensive optimization of solvent and temperature. |
| (1S)-(+)-10-Camphorsulfonic Acid (CSA) | C₁₀H₁₆O₄S | Strong Acid Resolving Agent. A strong organic acid used extensively for the resolution of chiral amines and other cations.[12][13][14] | High acidity ensures salt formation with even weakly basic compounds.[5] Often forms highly crystalline salts, facilitating separation.[15] Broad applicability.[12] | Can be more expensive than tartaric acid. Its bulky structure may not be optimal for all substrates. |
| Mosher's Acid (MTPA) | C₁₀H₉F₃O₃ | Chiral Derivatizing Agent. Primarily used for determining enantiomeric excess and absolute configuration of alcohols and amines via NMR spectroscopy.[16][17][18] | Excellent for analytical purposes due to the distinct ¹H and ¹⁹F NMR signals of its diastereomeric esters/amides.[18] No α-proton, so no risk of racemization during derivatization.[19] | Not typically used for preparative-scale resolution by crystallization due to high cost and the need to form a covalent ester/amide bond. The derivatization/cleavage process is less efficient for bulk separation than salt formation. |
Experimental Protocols & Data-Driven Insights
Protocol 1: General Procedure for Chiral Resolution of a Racemic Amine
This protocol describes a generalized, self-validating workflow for resolving a racemic amine using a chiral acid like TFLA, tartaric acid, or CSA.
-
Salt Formation:
-
Dissolve 1.0 equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, ethyl acetate). The choice of solvent is critical as it dictates the differential solubility of the diastereomeric salts.
-
Add 0.5-1.0 equivalents of the chiral resolving acid to the solution. Using a sub-stoichiometric amount of the resolving agent often yields a salt with higher enantiomeric purity in the first crop of crystals.
-
The mixture may be gently heated to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, more ordered crystals, which are easier to filter and typically have higher purity.
-
If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal from a previous small-scale trial.
-
Age the mixture, sometimes at a reduced temperature (e.g., 4°C), to maximize the yield of the less soluble diastereomeric salt.
-
-
Isolation and Purification:
-
Collect the crystals by suction filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.
-
The enantiomeric excess (ee) of the crystallized salt should be determined at this stage (e.g., by chiral HPLC of the liberated amine from a small sample) to assess the efficiency of the resolution.
-
-
Liberation of the Free Amine:
-
Dissolve the crystalline diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH) to deprotonate the amine and regenerate the free base, which is often insoluble in water.
-
Extract the liberated enantiomerically enriched amine into an organic solvent (e.g., diethyl ether, dichloromethane).
-
Dry the organic extracts (e.g., over MgSO₄), filter, and concentrate under reduced pressure to yield the purified enantiomer.
-
Protocol 2: Advanced "Tandem Crystallization" for TFLA
A study by Wong et al. (2019) describes an elegant "tandem" approach to resolve both enantiomers of TFLA with high efficiency.[8][9] This strategy avoids discarding the mother liquor and improves the overall yield.
Figure 2: Tandem crystallization strategy for resolving both enantiomers of TFLA.[8][9]
This advanced method demonstrates how manipulating the crystallization conditions of the filtrate can be used to isolate the second diastereomer, leading to an efficient process where both enantiomers of the target molecule are recovered in high yield and purity.[8][9]
Conclusion and Recommendations
-
This compound (TFLA) stands out as a highly effective resolving agent, particularly for amines. Its strong acidity and unique chiral architecture lead to excellent diastereomeric discrimination, often resulting in high yields and enantiomeric excesses in a single step. It is an excellent candidate for challenging resolutions where traditional agents may fall short.
-
Tartaric Acid remains the workhorse for initial screening due to its low cost and extensive documentation. It is a reliable starting point for the resolution of a wide variety of chiral bases.
-
Camphorsulfonic Acid (CSA) is the agent of choice for weakly basic substrates, where its strong acidity is necessary to ensure complete salt formation. Its propensity to form well-defined crystals is a significant advantage.
-
Mosher's Acid (MTPA) should be reserved for its intended analytical purpose: determining the enantiomeric purity and absolute configuration of a sample, rather than for bulk preparative separation.
For professionals in drug development, the initial investment in screening a panel of resolving agents, including a modern and highly effective option like TFLA, is often justified by the potential for a more efficient, scalable, and higher-yielding resolution process downstream. The experimental data suggests that TFLA can provide a significant advantage in diastereomeric differentiation, making it a powerful tool in the synthesis of enantiomerically pure compounds.
References
- 1. pharmtech.com [pharmtech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tandem crystallization strategies for resolution of this compound [CF3 CH(OH)COOH] by chiral benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral_resolution [chemeurope.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nbinno.com [nbinno.com]
- 13. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 15. ias.ac.in [ias.ac.in]
- 16. grokipedia.com [grokipedia.com]
- 17. Mosher's_acid [chemeurope.com]
- 18. Mosher's acid - Wikipedia [en.wikipedia.org]
- 19. chemrxiv.org [chemrxiv.org]
comparative study of different synthetic routes to 3,3,3-Trifluorolactic acid
A Comparative Guide to the Synthetic Routes of 3,3,3-Trifluorolactic Acid
Introduction
This compound (TFLA) is a chiral α-hydroxy acid of significant value in the pharmaceutical and agrochemical industries. The presence of a trifluoromethyl group (CF₃) at the β-position imparts unique properties to molecules, including enhanced metabolic stability, lipophilicity, and binding affinity. Consequently, enantiomerically pure (R)- and (S)-TFLA are highly sought-after building blocks for the synthesis of complex bioactive compounds. The primary challenge in synthesizing TFLA lies in the efficient and stereocontrolled construction of the C2-chiral center adjacent to the sterically demanding and electron-withdrawing CF₃ group. This guide provides a comparative analysis of the predominant synthetic strategies, offering insights into the causality behind experimental choices and presenting supporting data to aid researchers in selecting the optimal route for their specific needs.
Core Synthetic Strategies
The synthesis of enantiopure TFLA can be broadly categorized into three main approaches: the asymmetric reduction of trifluoropyruvate esters, the derivatization of trifluoroacetaldehyde, and biocatalytic methods. Each strategy presents a distinct set of advantages and challenges regarding precursor availability, reaction conditions, stereoselectivity, and scalability.
A Comparative Guide to the Definitive Characterization of 3,3,3-Trifluorolactic Acid: The Central Role of NMR Spectroscopy
Abstract
3,3,3-Trifluorolactic acid (TFLA) is a pivotal chiral building block in modern drug development, prized for the unique stereoelectronic properties conferred by its trifluoromethyl group. Its incorporation into active pharmaceutical ingredients (APIs) necessitates a rigorous and comprehensive analytical validation framework to ensure identity, purity, and stereochemical integrity. This guide provides an in-depth validation of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary, multi-attribute analytical tool for TFLA. We will demonstrate its superior capability in providing unambiguous structural elucidation, precise quantitative assessment, and accurate determination of enantiomeric excess. This performance is critically compared with alternative methods such as chiral chromatography and mass spectrometry, supported by representative experimental designs and data. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries who require a robust, validated methodology for the characterization of complex fluorinated chiral molecules.
The Analytical Challenge: Deconstructing this compound
The molecular architecture of this compound presents a distinct set of analytical hurdles and opportunities. Its structure comprises four key features that must be independently and collectively verified:
-
The Trifluoromethyl (CF₃) Group: A potent electron-withdrawing group that significantly influences the molecule's chemical properties. It serves as a unique spectroscopic handle, particularly for ¹⁹F NMR.
-
The Chiral Center (C2): The stereochemistry at this carbon is fundamental to the molecule's biological activity. Any analytical method must be able to distinguish between the (R) and (S) enantiomers.
-
The Carboxylic Acid (-COOH) and Hydroxyl (-OH) Groups: These polar, exchangeable protons complicate certain analyses (e.g., GC) without derivatization and can participate in intermolecular interactions that affect spectroscopic signatures.
-
The Aliphatic Protons (-CH and -CH₃): These provide classic NMR footholds for structural confirmation.
A truly validated method must therefore deliver unequivocal data on structure, quantity, and stereopurity from a single, cohesive analytical platform.
NMR Spectroscopy: A Unified Platform for TFLA Validation
NMR spectroscopy stands alone in its ability to probe multiple nuclear environments (¹H, ¹³C, ¹⁹F) within the TFLA molecule, providing a holistic characterization that is both qualitative and quantitative. The causality for its selection rests on its non-destructive nature and the direct relationship between signal intensity and molar concentration.
Unambiguous Structural Elucidation & Identity
Confirming the chemical identity of TFLA is the foundational step. A suite of NMR experiments provides an interlocking web of evidence.
-
¹H NMR Spectroscopy: The proton spectrum offers a straightforward confirmation of the carbon skeleton. The methine proton (CH) is expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (CH₃) will conversely appear as a doublet. The acidic and hydroxyl protons often present as broad, exchangeable singlets. In some solvents, long-range coupling between the methine proton and the CF₃ group (⁴J-HF) may be observed, further solidifying the structural assignment.
-
¹⁹F NMR Spectroscopy: With 100% natural abundance and high sensitivity, the ¹⁹F nucleus is an ideal probe. The three equivalent fluorine atoms of the CF₃ group will give rise to a single, intense resonance. This signal's chemical shift, typically in the range of -75 to -80 ppm (relative to CFCl₃), is highly characteristic of a CF₃ group adjacent to a stereocenter bearing an oxygen atom[1][2].
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C spectrum provides definitive confirmation of the carbon framework. Crucially, couplings to fluorine provide an additional layer of verification.
-
The CF₃ carbon will appear as a quartet with a large one-bond coupling constant (¹J_CF ≈ 280-290 Hz)[3].
-
The chiral C2 carbon will also be a quartet due to a two-bond coupling to the fluorine atoms (²J_CF ≈ 30-40 Hz)[3].
-
The carboxyl carbon may show a small three-bond coupling (³J_CF), while the methyl carbon will be a singlet.
-
The combined data from these three experiments provide an unassailable confirmation of TFLA's covalent structure.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Atom Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | -COOH | 10 - 12 | Broad Singlet | - |
| -OH | 3 - 5 | Broad Singlet | - | |
| -CH | 4.0 - 4.5 | Quartet (q) | ³J_HH ≈ 7 Hz | |
| -CH₃ | 1.4 - 1.6 | Doublet (d) | ³J_HH ≈ 7 Hz | |
| ¹³C | -COOH | 170 - 175 | Quartet (q) | ³J_CF ≈ 1-5 Hz |
| -CH(OH) | 68 - 72 | Quartet (q) | ²J_CF ≈ 30-40 Hz | |
| -CF₃ | 123 - 127 | Quartet (q) | ¹J_CF ≈ 280-290 Hz | |
| -CH₃ | 19 - 22 | Singlet (s) | - | |
| ¹⁹F | -CF₃ | -75 to -80 | Singlet (s) or Doublet (d)¹ | ⁴J_HF ≈ 1-2 Hz (if resolved) |
¹Multiplicity depends on solvent and resolution; often appears as a singlet due to small coupling constant.
Absolute Quantification via ¹⁹F qNMR
For drug development, knowing the precise amount of an active substance is non-negotiable. Quantitative NMR (qNMR) offers a primary ratio method of measurement. ¹⁹F qNMR is particularly powerful for TFLA for several reasons:
-
High Receptivity: The ¹⁹F nucleus is nearly as sensitive as ¹H.
-
Vast Chemical Shift Range: The ~400 ppm range for ¹⁹F minimizes the probability of signal overlap from impurities or excipients[4].
-
Simplicity: The TFLA molecule contains a single, unique CF₃ group, resulting in one intense signal for integration.
The experimental design is self-validating. A certified reference material (CRM) with a known concentration and containing a fluorine signal in a clear spectral region is added as an internal standard. The molar quantity of TFLA is then determined by the direct ratio of the integrated signals, corrected for the number of fluorine atoms in the analyte and the standard. This method is highly accurate and traceable, forming a cornerstone of its validation[5][6].
Stereochemical Integrity: Enantiomeric Purity by Chiral NMR
Controlling the stereochemistry of TFLA is critical. NMR, in conjunction with a chiral solvating agent (CSA), provides a direct and elegant method for determining enantiomeric excess (e.e.).
The Principle: A CSA is a chiral molecule that forms transient, non-covalent diastereomeric complexes with the enantiomers of TFLA in the NMR tube. Because diastereomers have different physical properties, the nuclei of the TFLA enantiomers exist in slightly different magnetic environments. This breaks their chemical shift equivalence (degeneracy), resulting in two distinct sets of signals—one for the (R)-TFLA-CSA complex and one for the (S)-TFLA-CSA complex[7]. The ¹⁹F signal is an excellent reporter for this differentiation due to its sensitivity and simplicity. The ratio of the integrals of these now-separated signals directly yields the enantiomeric ratio.
Workflow for Complete NMR Characterization of TFLA
The following diagram illustrates a comprehensive workflow, from sample receipt to final validation, leveraging the full power of NMR spectroscopy.
Caption: A validated workflow for the multi-attribute characterization of TFLA by NMR.
Comparative Analysis: NMR vs. Alternative Methodologies
While NMR provides a uniquely comprehensive solution, it is essential to compare it with other established analytical techniques to understand its relative strengths and weaknesses.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a workhorse technique for enantiomeric purity.
-
Strengths: Excellent sensitivity (often reaching sub-ppm levels), high throughput, and well-established validation pathways.
-
Weaknesses: It is a separative technique, not an identificative one; identity must be confirmed by a coupled detector (e.g., MS). It provides no structural information beyond retention time. Method development requires screening and optimization of expensive chiral stationary phases. Quantification relies on response factors that may not be universal.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Strengths: Superb sensitivity and provides mass information for identity confirmation and impurity profiling.
-
Weaknesses: TFLA is non-volatile and requires chemical derivatization to block the polar -OH and -COOH groups. This extra step introduces potential for side reactions, incomplete derivatization, and analytical error. The process is destructive.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Strengths: Combines the separation power of HPLC with the detection specificity of MS, making it a powerful tool for impurity identification[8].
-
Weaknesses: Quantification can be challenging due to matrix effects and variations in ionization efficiency. It still relies on chromatographic separation for chiral analysis and does not provide the detailed, atom-specific structural data of NMR.
-
Table 2: Head-to-Head Comparison of Analytical Techniques for TFLA Characterization
| Parameter | NMR Spectroscopy | Chiral HPLC-UV/MS | GC-MS |
|---|---|---|---|
| Structural Info | Excellent (atom connectivity) | Poor (retention time only) | Good (fragmentation pattern) |
| Quantitative Accuracy | Excellent (Primary Method) | Good (requires calibration) | Good (requires calibration) |
| Enantiomeric Purity | Excellent (direct observation) | Excellent (separation-based) | Good (with chiral column) |
| Sample Prep | Minimal (dissolution) | Moderate (mobile phase prep) | Complex (derivatization required) |
| Non-Destructive | Yes | Yes (analyte can be collected) | No |
| Throughput | Moderate | High | Moderate-High |
| Validation | Straightforward (single platform) | Complex (multiple components) | Complex (derivatization validation) |
Validated Experimental Protocols
Trustworthiness in analytical data stems from meticulously documented and validated protocols.
Protocol 1: Identity and ¹⁹F qNMR Purity of TFLA
-
Standard Preparation: Accurately weigh ~20 mg of a certified internal standard (e.g., 1-fluoro-2,4-dinitrobenzene) into a vial. Record weight to 0.01 mg.
-
Sample Preparation: Accurately weigh ~30 mg of the TFLA sample into the same vial. Record weight to 0.01 mg.
-
Dissolution: Add 0.7 mL of a deuterated solvent (e.g., Acetonitrile-d₃ or DMSO-d₆) to the vial and vortex until fully dissolved. Transfer the solution to a 5 mm NMR tube.
-
¹H & ¹³C Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to confirm structural integrity based on the shifts and couplings predicted in Table 1.
-
¹⁹F qNMR Acquisition:
-
Ensure the spectrometer is tuned to the ¹⁹F channel.
-
Use a pulse sequence with a long relaxation delay (D1 ≥ 5 x T₁) to ensure full magnetization recovery for accurate integration. A value of 30 seconds is a conservative starting point.
-
Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >200:1 for both the analyte and standard signals.
-
-
Processing & Analysis:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Fourier transform, phase, and baseline correct the spectrum meticulously.
-
Integrate the TFLA signal and the internal standard signal.
-
Calculate the purity (w/w %) using the standard qNMR equation, accounting for molecular weights, masses, and the number of fluorine atoms in each molecule.
-
Protocol 2: Enantiomeric Excess (e.e.) Determination
-
Sample Preparation: Prepare a solution of TFLA (~10 mg in 0.7 mL CDCl₃ or another suitable non-polar deuterated solvent).
-
Initial Spectrum: Acquire a baseline ¹⁹F NMR spectrum. A single resonance should be observed.
-
CSA Titration: Add a sub-stoichiometric amount (e.g., 0.8 equivalents) of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquisition: Gently mix and re-acquire the ¹⁹F NMR spectrum. If enantiomers are present, the original singlet will resolve into two separate signals.
-
Analysis: Integrate the two resolved signals (I₁ and I₂). Calculate the enantiomeric excess using the formula: e.e. (%) = [ (I_major - I_minor) / (I_major + I_minor) ] * 100.
Diagram of Chiral Recognition Mechanism
The following diagram illustrates the principle of enantiomeric differentiation by a Chiral Solvating Agent (CSA).
Caption: A CSA forms diastereomeric complexes, leading to distinct NMR signals for each enantiomer.
Conclusion
For a molecule as critical and complex as this compound, a validated analytical method must be robust, reliable, and rich in information. While techniques like HPLC and GC-MS offer high sensitivity for specific tasks, NMR spectroscopy provides an unparalleled, integrated solution for comprehensive characterization. It is the only single platform that can deliver definitive proof of structure, primary quantitation, and accurate stereochemical assessment in a non-destructive manner. By adopting the workflows and protocols outlined in this guide, researchers and drug development professionals can establish a self-validating system for TFLA that ensures the highest standards of scientific integrity and data trustworthiness.
References
- 1. colorado.edu [colorado.edu]
- 2. researchgate.net [researchgate.net]
- 3. Solved The ^1H NMR spectrum of trifluoroacetic acid | Chegg.com [chegg.com]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. andreas-brinkmann.net [andreas-brinkmann.net]
- 6. Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral analysis by NMR spectroscopy [tesidottorato.depositolegale.it]
- 8. Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Guide to Inter-Laboratory Comparison for the Analysis of 3,3,3-Trifluorolactic Acid
An authoritative guide for scientists and researchers navigating the complexities of fluorinated compound analysis.
The proliferation of fluorinated molecules in modern drug discovery pipelines has underscored the critical need for precise and robust bioanalytical methods. 3,3,3-Trifluorolactic acid (TFLA), a key metabolite and chiral building block, presents a significant analytical challenge due to its high polarity and low molecular weight. Ensuring consistency and accuracy in TFLA quantification across different laboratories is paramount for reliable data in pharmacokinetic studies, metabolite identification, and clinical trial sample analysis.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth framework for an inter-laboratory comparison of TFLA analysis. We will explore the prevailing analytical methodologies, present a structured protocol for a comparative study, and offer expert insights into data interpretation and best practices, grounded in established scientific principles and regulatory expectations.
The Analytical Conundrum: Choosing the Right Tool for TFLA
The primary challenge in TFLA analysis is achieving sufficient retention on standard reversed-phase liquid chromatography (LC) columns and managing potential matrix effects in biological samples. Two principal technologies are commonly employed: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This classic technique offers high chromatographic efficiency. However, for a non-volatile and polar molecule like TFLA, a chemical derivatization step is mandatory to increase its volatility. This process, often involving reagents like trifluoroacetic anhydride (TFAA) or silylating agents, adds complexity and can be a significant source of analytical variability.[1] While effective, the multi-step sample preparation can impact throughput and reproducibility.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become the go-to method for polar analytes in complex matrices. It allows for the direct analysis of TFLA, circumventing the need for derivatization. The key to a successful LC-MS/MS method lies in chromatographic retention. Standard C18 columns often provide inadequate retention for TFLA, leading to elution near the solvent front and susceptibility to ion suppression. To overcome this, specialized column chemistries are necessary. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, or Hydrophilic Interaction Liquid Chromatography (HILIC), are highly effective strategies for retaining and separating polar compounds like TFLA.[2][3]
Designing a Robust Inter-Laboratory Comparison Study
An inter-laboratory comparison, also known as a round-robin test, is essential for validating an analytical method's transferability and ensuring result consistency across different sites.[4][5][6] It serves as a cornerstone of external quality assurance.[7] The design of such a study must be meticulous to yield meaningful data.
Our proposed study involves three distinct laboratories tasked with analyzing identical sets of samples.
-
Laboratory A: Employs a GC-MS method with a derivatization protocol.
-
Laboratory B: Utilizes an LC-MS/MS method with a standard C18 column.
-
Laboratory C: Employs an advanced LC-MS/MS method with a mixed-mode column.
The overall workflow for this comparative study is outlined below.
Caption: High-level workflow for the TFLA inter-laboratory comparison study.
Performance Metrics: A Head-to-Head Comparison
The primary goal of the study is to assess key validation parameters across the different methodologies. The results allow for an objective evaluation of each method's fitness for purpose, particularly in a regulated bioanalysis environment.
| Performance Metric | Laboratory A (GC-MS) | Laboratory B (LC-MS/MS, C18) | Laboratory C (LC-MS/MS, Mixed-Mode) |
| Linearity (r²) | > 0.992 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 88-109% | 90-112% (High Variability) | 97-103% |
| Precision (%RSD) | < 15% | < 20% | < 8% |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | 10 ng/mL | 0.5 ng/mL |
| Matrix Effects | Low (post-derivatization) | High (Ion Suppression) | Minimal |
| Sample Throughput | Low | High | High |
| Method Robustness | Moderate | Low | High |
Experimental Protocols
Detailed, step-by-step methodologies are crucial for reproducibility. The following protocols represent best practices for each analytical approach.
-
Sample Preparation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS) to precipitate proteins.
-
Vortex & Centrifuge: Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Evaporation: Transfer the supernatant to a new vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C. This step is critical to remove all water, which can interfere with the derivatization reaction.
-
Derivatization: Reconstitute the dried extract in 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Cap tightly and heat at 70°C for 45 minutes.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample onto a DB-5ms column. Use a temperature gradient and monitor the characteristic ions for the TFLA-derivative and the SIL-IS in Selected Ion Monitoring (SIM) mode.
-
Sample Preparation: To 50 µL of plasma, add 200 µL of ice-cold methanol containing the SIL-IS. The use of methanol provides efficient protein precipitation while ensuring TFLA remains soluble.
-
Vortex & Centrifuge: Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Dilution: Transfer the supernatant and dilute 1:1 with 0.1% formic acid in water. This step ensures compatibility with the initial mobile phase conditions.
-
LC-MS/MS Analysis:
-
Column: A mixed-mode column (e.g., reversed-phase/anion-exchange).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient starting at a high percentage of organic solvent (e.g., 95% B) to promote hydrophilic interaction and retention.
-
Detection: Use a tandem mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.
-
Authoritative Insights and Recommendations
The comparative data clearly indicates the superiority of the LC-MS/MS method using a mixed-mode column (Laboratory C). While GC-MS is a viable option, its complex sample preparation introduces potential for error and limits throughput. The standard C18 LC-MS/MS method (Laboratory B) suffers from poor retention and significant matrix effects, compromising data quality and sensitivity.
For drug development professionals, the choice of a robust, validated analytical method is non-negotiable. The method employed by Laboratory C demonstrates superior accuracy, precision, and sensitivity. Its high throughput and robustness make it ideal for supporting regulated preclinical and clinical studies. The validation of such a method should always be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).
By investing in advanced LC-MS/MS technologies and carefully designed inter-laboratory comparisons, organizations can ensure the generation of consistent, high-quality data, thereby accelerating drug development timelines and enhancing confidence in regulatory submissions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Round-robin test - Wikipedia [en.wikipedia.org]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. Round-robin tests - Quality assurance at ISP GmbH - ISP – Institute for Sports Facility Testing [isp-germany.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Comparative Guide to Asymmetric Induction: Evaluating 3,3,3-Trifluorolactic Acid in the Context of Established Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, a cornerstone of modern drug discovery and development. While a host of auxiliaries have been developed and successfully implemented, the exploration of novel scaffolds that offer unique advantages continues to be a vibrant area of research. This guide provides a comprehensive performance evaluation of two of the most reliable and widely adopted classes of chiral auxiliaries—Evans' oxazolidinones and Oppolzer's camphorsultams—and introduces 3,3,3-trifluorolactic acid as a promising, yet underexplored, candidate for asymmetric induction.
The introduction of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties.[1] In the context of chiral auxiliaries, the strong electron-withdrawing nature of a trifluoromethyl group, as present in this compound, can alter the electronic and steric environment of the reactive center, potentially leading to enhanced stereoselectivity and unique reactivity profiles. This guide will delve into the established performance of benchmark auxiliaries, supported by experimental data, and then explore the theoretical advantages and potential applications of a fluorinated auxiliary like this compound.
The Gold Standards: Evans' Oxazolidinones and Oppolzer's Camphorsultam
The development of chiral auxiliaries has revolutionized asymmetric synthesis, providing a reliable method for controlling the stereochemical outcome of a reaction.[2] Among the most successful and widely used are the oxazolidinones developed by David A. Evans and the camphorsultams introduced by Wolfgang Oppolzer.[3] These auxiliaries have been extensively applied in a variety of carbon-carbon bond-forming reactions, consistently delivering high levels of diastereoselectivity.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Evans' oxazolidinones are particularly renowned for their exceptional performance in this transformation, typically affording the syn-aldol product with high diastereoselectivity.[4]
Table 1: Performance of Evans' Auxiliaries in Asymmetric Aldol Reactions [5][6]
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85 |
| (S)-4-Benzyl-2-oxazolidinone | Benzaldehyde | >99:1 | 80 |
| (R)-4-Phenyl-2-oxazolidinone | Propionaldehyde | 98:2 | 88 |
The high degree of stereocontrol exerted by Evans' auxiliaries is attributed to the formation of a rigid, six-membered transition state, where the substituent on the oxazolidinone ring effectively shields one face of the enolate from the approaching aldehyde.[4]
Asymmetric Alkylation
The alkylation of enolates derived from chiral N-acyloxazolidinones is a robust method for the synthesis of α-substituted carboxylic acid derivatives. The chiral auxiliary directs the approach of the electrophile, leading to high diastereoselectivity.[7][8][9]
Table 2: Performance of Evans' Auxiliaries in Asymmetric Alkylation [10]
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | 99:1 | 92 |
| (S)-4-Isopropyl-2-oxazolidinone | Methyl iodide | 98:2 | 85 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Allyl iodide | >95:5 | 88 |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the reaction. Oppolzer's camphorsultam has proven to be a highly effective auxiliary in this context, affording excellent diastereoselectivity.[11][12]
Table 3: Performance of Oppolzer's Camphorsultam in Asymmetric Diels-Alder Reactions [13]
| Dienophile | Diene | Diastereomeric Excess (de) | Yield (%) |
| N-Acryloyl-(+)-camphorsultam | Cyclopentadiene | >98% | 85 |
| N-Crotonoyl-(+)-camphorsultam | Isoprene | 95% | 78 |
| N-Fumaroyl-(+)-camphorsultam | 1,3-Butadiene | 92% | 81 |
The Potential of this compound: A Fluorinated Chiral Auxiliary
While Evans' and Oppolzer's auxiliaries are highly effective, the exploration of new chiral auxiliaries with unique electronic and steric properties remains a key area of research. The introduction of fluorine into a chiral auxiliary, such as in this compound, offers several potential advantages. The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of α-protons, the geometry of enolates, and the stability of transition states, potentially leading to enhanced stereoselectivity and reactivity.
Although there is a lack of extensive experimental data on the use of this compound as a chiral auxiliary in the literature, its structural similarity to lactic acid, which has been used in asymmetric synthesis, suggests its potential. The presence of the trifluoromethyl group is expected to impart greater steric bulk and significantly different electronic properties compared to the methyl group of lactic acid.
A Hypothetical Application: Asymmetric Aldol Addition
We can hypothesize the application of a 3,3,3-trifluorolactate-derived auxiliary in an asymmetric aldol reaction. The trifluoromethyl group could enforce a more rigid chelated transition state, potentially leading to even higher diastereoselectivities than those observed with traditional auxiliaries.
Experimental Protocols
To provide a practical context for the comparison, detailed, step-by-step methodologies for key asymmetric reactions using established chiral auxiliaries are provided below.
Protocol 1: Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
Objective: To synthesize a β-hydroxy carbonyl compound with high diastereoselectivity.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine
-
Dibutylboron triflate (Bu₂BOTf)
-
An appropriate aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq). Slowly add propionyl chloride (1.2 eq) and stir the reaction mixture at 0 °C for 1 hour.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the N-propionyl oxazolidinone.
-
Aldol Reaction: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C, add Bu₂BOTf (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq). Stir the mixture for 30 minutes at 0 °C, then cool to -78 °C.
-
Add the aldehyde (1.2 eq) dropwise and stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Work-up and Purification: Quench the reaction with a pH 7 phosphate buffer. Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product. Purify the product by flash column chromatography.
Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
Objective: To synthesize an α-substituted carboxylic acid derivative with high diastereoselectivity.[10]
Materials:
-
N-acyl Evans' auxiliary (e.g., N-propionyl-(S)-4-benzyl-2-oxazolidinone)
-
Lithium diisopropylamide (LDA)
-
An appropriate electrophile (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: To a solution of the N-acyl Evans' auxiliary (1.0 eq) in anhydrous THF at -78 °C, add a freshly prepared solution of LDA (1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Alkylation: Add the electrophile (1.2 eq) to the enolate solution at -78 °C and stir for 2-4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product. Purify the product by flash column chromatography.
Visualizing the Workflow and Rationale
To better understand the principles behind chiral auxiliary-mediated asymmetric synthesis, the following diagrams illustrate the general workflow and the proposed transition state for an Evans aldol reaction.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Caption: Key features of the Zimmerman-Traxler model for Evans aldol reactions.
Conclusion and Future Outlook
Evans' oxazolidinones and Oppolzer's camphorsultams remain the workhorses of asymmetric synthesis, offering predictable and high levels of stereocontrol in a wide range of reactions. The extensive body of literature supporting their application provides a solid foundation for their use in complex molecule synthesis.
The exploration of fluorinated chiral auxiliaries, such as those derived from this compound, represents an exciting frontier in asymmetric synthesis. While experimental data is currently limited, the unique electronic and steric properties imparted by the trifluoromethyl group hold the potential for developing novel auxiliaries with enhanced reactivity and selectivity. Further research into the synthesis and application of this compound and other fluorinated chiral auxiliaries is warranted to fully unlock their potential and expand the toolkit available to synthetic chemists. The systematic evaluation of such novel auxiliaries against the established benchmarks presented in this guide will be crucial in defining their utility and carving out their niche in the ever-evolving field of asymmetric synthesis.
References
- 1. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review [mdpi.com]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Analysis of the Acidity of Fluorinated Lactic Acids: A Guide for Researchers
In the realm of drug development and molecular design, the acidity of a molecule, quantified by its pKa value, is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties. The strategic modification of molecular structure to fine-tune acidity is a cornerstone of medicinal chemistry. This guide provides an in-depth comparative analysis of the acidity of fluorinated lactic acids, offering both theoretical principles and practical experimental guidance for researchers, scientists, and drug development professionals.
The Foundational Role of the Inductive Effect
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion, formed upon deprotonation. The introduction of highly electronegative atoms, such as fluorine, onto the carbon backbone of a molecule can significantly enhance its acidity through an electron-withdrawing inductive effect.[1][2][3] Fluorine, being the most electronegative element, pulls electron density away from the rest of the molecule. This dispersal of negative charge stabilizes the carboxylate anion, making the corresponding carboxylic acid a stronger acid, which is reflected in a lower pKa value.[1][2]
The magnitude of this acid-strengthening effect is dependent on the proximity of the fluorine atom to the carboxylic acid group. The closer the fluorine atom, the more potent its electron-withdrawing influence and the greater the stabilization of the conjugate base.[1][4]
Quantitative Comparison of Acidity: pKa Values
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. A lower pKa value indicates a stronger acid. The pKa of lactic acid is approximately 3.86.[5][6][7][8]
| Compound | Chemical Structure | Position of Fluorine | Expected pKa |
| Lactic Acid | CH₃-CH(OH)-COOH | N/A | ~3.86[5][6][7] |
| 2-Fluorolactic Acid | CH₂F-CH(OH)-COOH | α-carbon | ~2.6 (estimated) |
| 3-Fluorolactic Acid | CH₃-CF(OH)-COOH | β-carbon | >2.6 and <3.86 (estimated) |
Justification for Estimated pKa Values:
-
2-Fluorolactic Acid: The fluorine atom is on the α-carbon, the carbon adjacent to the carboxyl group. This close proximity allows for a strong electron-withdrawing inductive effect, leading to a significant increase in acidity. A reasonable estimate for its pKa can be derived from fluoroacetic acid (FCH₂COOH), which has a similar structure with the fluorine on the α-carbon and an experimentally determined pKa of approximately 2.58.[9][10][11]
-
3-Fluorolactic Acid: The fluorine atom is on the β-carbon, which is further away from the carboxyl group compared to the α-position. The inductive effect diminishes with distance, so the acid-strengthening effect of fluorine in the 3-position will be less pronounced than in the 2-position.[1][4] Consequently, 3-fluorolactic acid is expected to be a stronger acid than lactic acid but a weaker acid than 2-fluorolactic acid.
Experimental Protocol for pKa Determination: Potentiometric Titration
To empirically validate these theoretical predictions, potentiometric titration is a precise and widely used method for determining the pKa values of weak acids.[12]
Detailed Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH) or 0.1 M hydrochloric acid (HCl), depending on the titrant required.
-
Accurately prepare a solution of the fluorinated lactic acid at a concentration of approximately 1 mM.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.[12]
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[12]
-
-
Titration Setup:
-
Place a known volume (e.g., 20 mL) of the fluorinated lactic acid solution into a reaction vessel equipped with a magnetic stirrer.
-
Add the KCl solution to maintain constant ionic strength.
-
Immerse the calibrated pH electrode into the solution.
-
To prevent interference from atmospheric carbon dioxide, purge the solution with nitrogen gas before and during the titration.
-
-
Titration Process:
-
Add the standardized titrant (NaOH for the acidic analyte) in small, precise increments (e.g., 0.05-0.1 mL) using a burette.
-
After each addition, allow the pH reading to stabilize before recording the value.
-
Continue the titration until the pH has passed the equivalence point and stabilized in the basic region (e.g., pH 12-12.5).[12]
-
-
Data Analysis and pKa Determination:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of inflection on the titration curve where the slope is steepest.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
For increased accuracy and to ensure the reliability of the results, it is recommended to perform a minimum of three titrations for each compound and calculate the average pKa value.[12]
-
Conclusion
The strategic placement of fluorine atoms on the lactic acid backbone has a profound and predictable impact on its acidity. Fluorination at the 2-position (α-carbon) is expected to significantly increase acidity, lowering the pKa by more than one unit compared to the parent lactic acid. Fluorination at the 3-position (β-carbon) will also increase acidity, but to a lesser extent due to the attenuation of the inductive effect with distance. This comparative analysis, grounded in fundamental chemical principles, provides a clear framework for understanding and predicting the acidity of fluorinated organic acids. The provided experimental protocol for potentiometric titration offers a robust method for the empirical determination of these crucial physicochemical properties, empowering researchers in the rational design of molecules with tailored acidity for various scientific and pharmaceutical applications.
References
- 1. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]
- 5. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 6. p Ka prediction of per- and polyfluoroalkyl acids in water using in silico gas phase stretching vibrational frequencies and infrared intensities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Disposal of 3,3,3-Trifluorolactic Acid: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of laboratory reagents. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3,3,3-Trifluorolactic acid, ensuring the safety of personnel and the preservation of our environment. This document is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each procedural step.
Immediate Safety and Hazard Assessment
Key Hazards:
-
Corrosivity: Causes severe burns to skin, eyes, and mucous membranes.[4] Vapors can be destructive to the respiratory tract.[4]
-
Inhalation Toxicity: Vapors are irritating and can be harmful.[1][3]
-
Environmental Hazard: Harmful to aquatic organisms and may have long-term adverse effects on the aquatic environment.[1]
Immediate First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE is mandatory.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) | To prevent skin contact and severe burns. |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and corrosive vapors. |
| Skin and Body | A chemical-resistant laboratory coat, long pants, and closed-toe shoes | To prevent accidental skin exposure. |
| Respiratory | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a respirator may be necessary. | To avoid inhalation of harmful and corrosive vapors. |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain.[1][6]
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect all this compound waste in a dedicated, properly labeled, and compatible container.[6] A high-density polyethylene (HDPE) or glass container is recommended. Do not use metal containers as acids can corrode them.[6][7]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and the associated hazards (e.g., "Corrosive," "Toxic").
-
Compatibility: Do not mix this compound waste with other waste streams unless compatibility has been verified. In particular, keep it separate from bases, oxidizing agents, and reducing agents to avoid violent reactions.[5] Halogenated organic waste should generally be collected separately from non-halogenated waste.[8]
2. Neutralization (for dilute aqueous solutions under controlled conditions):
-
Expert Consultation: This step should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional and local regulations.
-
Procedure: In a fume hood, slowly add the dilute acidic solution to a stirred, cold solution of a weak base, such as sodium bicarbonate or calcium hydroxide. Monitor the pH and temperature continuously. The goal is to bring the pH to a neutral range (6-8).
-
Caution: The neutralization reaction is exothermic and will release carbon dioxide gas if sodium bicarbonate is used. Perform this procedure slowly and with adequate ventilation to prevent pressure buildup and splashing.
3. Final Disposal:
-
Engage a Licensed Professional: All this compound waste, whether neat or neutralized, must be disposed of through a licensed hazardous waste disposal company.[1]
-
Regulatory Compliance: Ensure that all disposal activities comply with federal, state, and local environmental regulations.[1] The U.S. Environmental Protection Agency (EPA) provides guidance on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS), which includes fluorinated organic acids.[9][10] While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its corrosive properties may qualify it as a characteristic hazardous waste.[11]
The Scientific Rationale Behind the Procedures
The stringent disposal protocols for this compound are rooted in its chemical properties and potential for harm. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid. This high acidity is responsible for its corrosive nature.
The "forever chemical" concern associated with some fluorinated compounds underscores the importance of preventing their release into the environment. While the environmental fate of this compound is not well-documented, the general persistence of the carbon-fluorine bond necessitates a cautious approach to disposal to prevent long-term environmental contamination.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these guidelines, you contribute to a culture of safety and environmental responsibility within your laboratory, ensuring that your pursuit of scientific advancement does not come at the cost of personal or ecological well-being.
References
- 1. liverpool.ac.uk [liverpool.ac.uk]
- 2. carlroth.com [carlroth.com]
- 3. gustavus.edu [gustavus.edu]
- 4. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 3,3,3-Trifluorolactic Acid
Handling halogenated organic acids requires a meticulous approach to safety, where understanding the why behind each precaution is as critical as the precaution itself. 3,3,3-Trifluorolactic acid, while a valuable building block in pharmaceutical and materials science, is a corrosive substance that demands respect and a comprehensive safety strategy. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.
Foundational Hazard Assessment: Understanding the Adversary
Before selecting any PPE, a thorough understanding of the specific threats posed by this compound is paramount. This is not merely a procedural step; it is the logical foundation upon which our entire safety protocol is built. The primary hazards are dictated by its chemical properties. According to supplier Safety Data Sheets (SDS), this compound is classified as a severe skin and eye irritant, and can be harmful if inhaled.[1]
The trifluoromethyl group significantly increases the acidity of the carboxylic acid, making it highly corrosive. Contact with tissue can cause severe chemical burns.[2][3] Furthermore, like many fluorinated organic compounds, its vapors can be corrosive to the respiratory tract.[2][4][5]
| Hazard Classification | Description of Risk | Source |
| Skin Corrosion/Irritation | Causes severe skin burns and damage.[1][4] Necrosis and poorly healing wounds can result from contact. | Sigma-Aldrich SDS |
| Serious Eye Damage | Causes severe, potentially irreversible eye damage.[1][4] | Sigma-Aldrich SDS |
| Acute Inhalation Toxicity | Harmful if inhaled.[2] Vapors are corrosive to the respiratory system.[4] | AmericanBio SDS |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[2] | Sigma-Aldrich SDS |
This data compels a multi-faceted PPE strategy that provides robust barriers for skin, eyes, and the respiratory system.
The Core Directive: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist. It is a dynamic process tailored to the specific procedure being performed. The following recommendations provide a baseline for handling this compound, with escalating levels of protection for higher-risk activities.
Eye and Face Protection: The Non-Negotiable First Line
The eyes are exceptionally vulnerable to the rapid and severe damage caused by corrosive liquids.[6]
-
Minimum Requirement: At all times when in the laboratory where this compound is present, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Required for Handling: When directly handling the acid (e.g., weighing, transferring, making solutions), upgrade to chemical splash goggles.[7][8] These provide a complete seal around the eyes, protecting against splashes from any angle.
-
High-Risk Operations: For tasks with a significant risk of splashing, such as transferring large volumes or working with heated solutions, a full-face shield must be worn in addition to chemical splash goggles.[3][8] The face shield protects the entire face from direct contact.
Hand Protection: Selecting the Right Barrier
Glove selection is one of the most critical decisions in chemical handling. The causality is simple: not all glove materials offer the same level of protection against specific chemicals. For corrosive organic acids, material choice is key.
-
Recommended Material: Butyl rubber or Viton® gloves are recommended for their high resistance to corrosive chemicals, including many organic acids.[2]
-
Alternative: Thicker (e.g., >8 mil) nitrile gloves can be used for short-duration tasks with a low risk of splash. However, it is crucial to recognize that nitrile provides less chemical resistance than butyl rubber.
-
The Double-Gloving Principle: For all direct handling, wearing two pairs of gloves is a field-proven best practice.[8] This provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat from the hazardous situation, remove the damaged outer glove, and re-assess.
-
Glove Inspection: Before every use, gloves must be inspected for any signs of degradation, discoloration, or punctures.[1] After handling, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
Body Protection: Shielding Against Spills and Splashes
Standard cotton lab coats are insufficient as they can absorb corrosive liquids, holding them against the skin.
-
Standard Use: A flame-resistant lab coat made of a material like Nomex or a chemically-resistant coated fabric should be worn and fully fastened.[8]
-
High-Risk Operations: When handling larger quantities (>100 mL) or when there is a significant splash risk, supplement the lab coat with a chemically impervious apron and sleeves.[7][8] This provides an additional layer of protection for the torso and arms.
-
Footwear: Closed-toe shoes, preferably made of a non-porous material like leather, are mandatory. Do not wear canvas shoes or sandals in the laboratory.
Respiratory Protection: Safeguarding the Internal Environment
The corrosive nature of this compound vapors necessitates strict engineering controls as the primary method of respiratory protection.[2][3]
-
Primary Control: All work with this compound that may generate vapors—including opening the container, weighing, and preparing solutions—must be conducted inside a certified chemical fume hood.[6][8]
-
Emergency Use: In the event of a large spill or a failure of engineering controls, a respirator may be necessary for emergency response personnel. The appropriate type would be a full-face respirator with an organic vapor/acid gas (OV/AG) cartridge.[2] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.
Operational Plan: Integrating PPE into a Standard Workflow
This section provides a procedural guide for a common laboratory task: preparing a 1 M solution of this compound. This protocol is a self-validating system, integrating safety checks and PPE use at every critical step.
Workflow for Safe Handling and Solution Preparation
Caption: Step-by-step workflow for safely handling this compound.
Step-by-Step Methodology:
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year.
-
Don the appropriate PPE: double gloves (butyl rubber recommended), chemical splash goggles, a full-face shield, and a chemically impervious apron over a lab coat.[3][7][8]
-
Assemble all necessary equipment (beakers, graduated cylinders, stir bar, etc.) and inspect for cracks or defects.
-
Ensure an acid spill kit containing a neutralizer (such as sodium bicarbonate) is immediately accessible.
-
-
Execution (inside the chemical fume hood):
-
Place the bottle of this compound in secondary containment (e.g., a plastic tray) to contain any potential drips.
-
Carefully uncap the bottle and weigh the required amount into a beaker.
-
In a separate, larger beaker containing the appropriate amount of solvent (e.g., deionized water), begin stirring.
-
Crucially, always add acid to water slowly and in a controlled manner. [6][8][9] This dissipates the heat generated during dilution and prevents dangerous splashing.
-
Once the addition is complete, cap the final solution container.
-
-
Cleanup and Disposal:
-
All materials that have come into direct contact with the acid (pipette tips, weighing paper, contaminated paper towels) must be disposed of in a clearly labeled "Fluorinated Organic Acid Waste" container.[10]
-
Decontaminate the work surface within the fume hood.
-
Carefully remove the outer pair of gloves and dispose of them in the hazardous waste container.
-
Remove the apron, face shield, and goggles.
-
Finally, remove the inner pair of gloves and immediately wash your hands thoroughly with soap and water.[2]
-
Emergency and Disposal Plans
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing contaminated clothing.[3][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15-30 minutes, holding the eyelids open.[3][4][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, call your institution's emergency response team.
-
For small spills inside a fume hood, ensure you are wearing full PPE (respirator may be required).
-
Cover the spill with an acid-neutralizing agent like sodium bicarbonate or a commercial acid spill kit.[3]
-
Once neutralized, absorb the material with an inert absorbent like vermiculite or sand.
-
Collect the material using non-sparking tools, place it in a sealed, labeled hazardous waste container, and arrange for disposal.
Waste Disposal:
This compound is a per- and polyfluoroalkyl substance (PFAS). The disposal of PFAS-containing waste is under increasing regulatory scrutiny due to its persistence in the environment.[11]
-
Do not dispose of this chemical or its waste down the drain.[1]
-
All waste must be collected in designated, sealed, and clearly labeled hazardous waste containers.[10]
-
Follow your institution's hazardous waste disposal procedures, which will likely involve high-temperature incineration at a specialized facility capable of handling halogenated waste.[11][12][13]
By adhering to this comprehensive guide, you build a culture of safety that extends beyond mere compliance, ensuring that your valuable scientific work can proceed without compromising your health and well-being.
References
- 1. gustavus.edu [gustavus.edu]
- 2. americanbio.com [americanbio.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 8. safety.duke.edu [safety.duke.edu]
- 9. actenviro.com [actenviro.com]
- 10. benchchem.com [benchchem.com]
- 11. blog.wastebits.com [blog.wastebits.com]
- 12. epa.gov [epa.gov]
- 13. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
